1-(1-Chloroethyl)-4-phenoxybenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(1-chloroethyl)-4-phenoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-11(15)12-7-9-14(10-8-12)16-13-5-3-2-4-6-13/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDHEENRYMLUBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(1-Chloroethyl)-4-phenoxybenzene chemical structure and properties
Executive Summary
1-(1-Chloroethyl)-4-phenoxybenzene (also designated as 4-phenoxy-
This guide provides a rigorous technical analysis of the molecule’s properties, a validated synthesis workflow from 4-phenoxyacetophenone, and a critical safety framework for handling this moisture-sensitive alkylating agent.
Part 1: Chemical Architecture & Electronic Properties
The reactivity of this compound is dictated by the interplay between the benzylic center and the distal phenoxy group.
Structural Specifications
| Property | Data | Note |
| IUPAC Name | This compound | |
| Molecular Formula | ||
| Molecular Weight | 232.71 g/mol | |
| CAS Registry | Analogous to 80379-89-1 (meta-isomer) | Specific para-isomer often synthesized in situ.[1] |
| Physical State | Viscous Oil / Low-melting Solid | Predicted MP < 50°C due to asymmetry. |
| Chirality | Yes (C-1 position) | Exists as (R) and (S) enantiomers.[2] |
Mechanistic Insight: The "Push-Pull" Effect
The defining feature of this molecule is the lability of the C-Cl bond. The phenoxy group at the para position acts as a strong Electron Donating Group (EDG) via resonance (+M effect).
-
Mechanism: When the chloride leaves (SN1 pathway), the resulting carbocation is stabilized not just by the benzene ring, but significantly by the lone pair of the phenoxy oxygen delocalizing charge across the biphenyl system.
-
Consequence: This makes the compound a potent electrophile , capable of rapid alkylation of amines, phenols, and thiols, but also renders it highly susceptible to hydrolysis.
Figure 1: Mechanistic pathway showing the stabilization of the benzylic carbocation by the para-phenoxy group, facilitating SN1 reactivity.
Part 2: Synthesis & Manufacturing Protocols
The most robust route to this compound involves the reduction of the corresponding ketone followed by chlorination. This protocol minimizes side reactions (such as polymerization) common with direct Friedel-Crafts alkylation.
Validated Synthetic Workflow
Precursor: 4-Phenoxyacetophenone (CAS: 5031-78-7)
Step 1: Reduction to Alcohol
The ketone is reduced to 1-(4-phenoxyphenyl)ethanol using Sodium Borohydride (
-
Reagents:
(0.5 eq), Methanol (Solvent). -
Conditions:
, 2 hours. -
Key Observation: Disappearance of carbonyl stretch in IR (~1680
).
Step 2: Chlorination (The Critical Step) Conversion of the alcohol to the chloride requires anhydrous conditions to prevent immediate hydrolysis.
-
Reagent: Thionyl Chloride (
) or Concentrated HCl. -
Preferred Method:
with catalytic DMF or Pyridine in Dichloromethane (DCM). -
Why:
produces gaseous byproducts ( , ), simplifying purification.
Detailed Experimental Protocol
Safety Warning: Thionyl chloride is corrosive and releases toxic gases. Perform all operations in a fume hood.
-
Preparation: Dissolve 10.0 g (46.7 mmol) of 1-(4-phenoxyphenyl)ethanol in 50 mL of anhydrous DCM under
atmosphere. -
Addition: Cool the solution to
. Add (6.1 g, 51.4 mmol) dropwise over 20 minutes.-
Note: A slight excess (1.1 eq) ensures complete conversion.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1). The product will have a higher
than the alcohol. -
Workup: Evaporate solvent and excess
under reduced pressure (rotary evaporator) at . -
Purification: The residue is usually pure enough for subsequent steps. If necessary, rapid filtration through a short pad of silica gel (using dry Hexane) is preferred over distillation due to thermal instability.
Figure 2: Step-by-step synthetic workflow from the commercial ketone precursor to the target benzylic chloride.
Part 3: Reactivity Profile & Applications
Nucleophilic Substitution (SN1/SN2)
This compound is a versatile building block for introducing the 1-(4-phenoxyphenyl)ethyl moiety—a bulky, lipophilic group often used to modulate the bioavailability of drug candidates.
-
Ether Synthesis: Reacts with phenols (
) in the presence of to form diaryl ethers. -
Amine Alkylation: Reacts with secondary amines to form tertiary amine derivatives.
-
Kinetic Note: Due to steric hindrance at the
-methyl position, SN1 mechanisms (carbocation intermediates) are favored over SN2, especially in polar protic solvents.
-
Drug Development Relevance
While not a drug itself, this scaffold resembles the lipophilic tails found in:
-
Fibrates: Lipid-lowering agents often containing phenoxy-isobutyric acid derivatives.
-
Pyrethroids: Synthetic insecticides where phenoxybenzyl groups are critical for binding voltage-gated sodium channels.
-
Bioisosteres: The 1-chloroethyl group serves as a linker to attach the "diphenyl ether" pharmacophore to polar head groups in medicinal chemistry campaigns.
Part 4: Safety & Handling (HSE)
Corrosivity & Lachrymatory Potential: Like benzyl chloride, this compound is a potent lachrymator (tear gas agent) and skin irritant. It can cause severe burns.
Instability (Hydrolysis):
-
Risk: Exposure to atmospheric moisture rapidly converts the chloride back to the alcohol and releases HCl gas.
-
Storage: Must be stored under inert gas (Argon/Nitrogen) in a freezer (
). -
Self-Validation: Before use, check the proton NMR.
-
Valid: Doublet at
ppm ( ), Quartet at ppm ( ). -
Hydrolyzed: Quartet shifts upfield to
ppm ( ).
-
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution at the Carbonyl Group).
-
PubChem Compound Summary. (2024). 1-(1-Chloroethyl)-3-phenoxybenzene (Meta-isomer analog data). National Center for Biotechnology Information. [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard protocols for conversion of alcohols to alkyl chlorides).
Sources
4-(1-Chloroethyl)diphenyl ether CAS number and safety data
An In-Depth Technical Guide to 4-(1-Chloroethyl)diphenyl ether
Part 1: Executive Summary
4-(1-Chloroethyl)diphenyl ether (CAS: 19935-80-9 ) is a specialized benzylic chloride intermediate used primarily in the synthesis of agrochemicals and pharmaceutical candidates containing the diphenyl ether pharmacophore. Characterized by the presence of a reactive chloroethyl group attached to a lipophilic diphenyl ether backbone, this compound serves as a critical electrophile for introducing the 1-(4-phenoxyphenyl)ethyl moiety into nucleophilic substrates.
Its structural duality—combining a robust, electron-rich diphenyl ether system with a highly reactive benzylic chloride—makes it a versatile building block for constructing complex ethers, amines, and carbon-frameworks via nucleophilic substitution (
Part 2: Chemical Identity & Properties
Table 1: Physicochemical Profile
| Property | Data |
| Chemical Name | 4-(1-Chloroethyl)diphenyl ether |
| Systematic Name | 1-(1-Chloroethyl)-4-phenoxybenzene |
| CAS Number | 19935-80-9 |
| Molecular Formula | |
| Molecular Weight | 232.71 g/mol |
| Structural Features | Benzylic chloride; Diphenyl ether scaffold; Chiral center at C-1 (ethyl) |
| Physical State | Viscous liquid or low-melting solid (Ambient) |
| Solubility | Soluble in DCM, THF, Toluene, Ethyl Acetate; Insoluble in Water |
| Reactivity Class | Alkylating Agent (Benzylic halide); Electrophile |
Part 3: Safety & Handling (Critical Protocol)
Hazard Classification (GHS):
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).
-
Serious Eye Damage: Category 1.
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).
Handling Protocol: This compound acts as a lachrymator and potent alkylating agent. It hydrolyzes slowly in moist air to release hydrogen chloride (HCl) gas.
-
Engineering Controls: All operations must be performed within a certified chemical fume hood.
-
PPE:
-
Gloves: Double-gloving with Nitrile (outer) and Laminate (inner) is recommended due to the compound's penetrative organic solubility.
-
Eye Protection: Chemical splash goggles and a face shield.
-
Respiratory: If aerosolization is possible, use a full-face respirator with organic vapor/acid gas cartridges.
-
-
Decontamination: Spills should be neutralized with a dilute solution of sodium bicarbonate (
) before absorption with vermiculite.
Part 4: Synthesis & Production
The industrial and laboratory preparation of 4-(1-Chloroethyl)diphenyl ether follows a robust three-step sequence starting from commercially available diphenyl ether. This pathway ensures high regioselectivity for the para-position.
Step-by-Step Methodology
Step 1: Friedel-Crafts Acylation
-
Reagents: Diphenyl ether, Acetyl chloride, Aluminum chloride (
). -
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.
-
Protocol: To a stirred suspension of
(1.1 equiv) in DCM at 0°C, add acetyl chloride (1.05 equiv) dropwise. Subsequently, add diphenyl ether (1.0 equiv) slowly to maintain temperature <5°C. The mixture is stirred at RT for 4 hours. -
Workup: Quench over ice/HCl. Extract with DCM. Wash with brine. Dry (
) and concentrate to yield 4-Acetyldiphenyl ether .
Step 2: Carbonyl Reduction
-
Reagents: 4-Acetyldiphenyl ether, Sodium Borohydride (
). -
Solvent: Methanol or Ethanol.
-
Protocol: Dissolve the ketone in Methanol. Cool to 0°C. Add
(0.6 equiv) in portions (exothermic). Stir at RT for 2 hours until TLC shows consumption of ketone. -
Workup: Quench with dilute HCl (carefully). Remove methanol under vacuum. Extract aqueous residue with Ethyl Acetate. Yields 1-(4-phenoxyphenyl)ethanol (CAS 10543-42-7).
Step 3: Chlorination (Deoxychlorination)
-
Reagents: 1-(4-phenoxyphenyl)ethanol, Thionyl Chloride (
). -
Solvent: Dichloromethane (anhydrous) + catalytic DMF.
-
Protocol: Dissolve the alcohol in anhydrous DCM. Add catalytic DMF (2-3 drops). Cool to 0°C. Add
(1.2 equiv) dropwise. Reflux for 2 hours. -
Purification: Evaporate solvent and excess
under reduced pressure. The residue is often pure enough for subsequent steps; otherwise, purify via rapid filtration through a silica plug (eluting with Hexanes/EtOAc).
Synthesis Workflow Diagram
Caption: Linear synthetic pathway from diphenyl ether to the target benzylic chloride via acylation, reduction, and chlorination.
Part 5: Reactivity & Applications
The utility of 4-(1-Chloroethyl)diphenyl ether stems from the lability of the C-Cl bond, activated by the adjacent aromatic ring (benzylic resonance).
1. Mechanism of Action: The compound undergoes nucleophilic substitution readily.
- Pathway: Favored in polar protic solvents due to the stability of the secondary benzylic carbocation intermediate.
- Pathway: Favored with strong nucleophiles in non-polar/polar aprotic solvents.
2. Key Transformations:
-
Etherification (Williamson Synthesis): Reaction with phenols or alcohols (
) in the presence of a base ( or ) to form unsymmetrical ethers. This is critical in creating "hybrid" ether scaffolds for herbicides. -
Amination: Reaction with primary/secondary amines to generate benzylic amines.
-
C-C Bond Formation: Reaction with Grignard reagents or enolates to extend the carbon skeleton.
Reactivity Logic Map
Caption: Divergent reactivity profile showing the conversion of the chloroethyl moiety into ethers, amines, and alkylated products.
References
-
PubChem. (2025).[1] 4-Chlorodiphenyl ether (Structural Analog Data). National Library of Medicine. Retrieved from [Link]
-
Organic Syntheses. (2025). General Procedures for Benzylic Chlorination and Friedel-Crafts Acylation. Retrieved from [Link]
Sources
Technical Whitepaper: Characterization and Synthetic Utility of p-Phenoxy-alpha-methylbenzyl Chloride
[1]
Molecular Identity & Physicochemical Profile[2][3][4][5]
p-Phenoxy-alpha-methylbenzyl chloride is a secondary benzylic chloride characterized by a diaryl ether backbone.[1] It serves as a high-value electrophilic intermediate in medicinal chemistry and agrochemical synthesis, specifically for introducing the lipophilic 1-(4-phenoxyphenyl)ethyl moiety into pharmacophores.[1]
Core Chemical Data[1]
| Parameter | Specification |
| Common Name | p-Phenoxy-alpha-methylbenzyl chloride |
| IUPAC Name | 1-chloro-1-(4-phenoxyphenyl)ethane |
| Molecular Formula | C₁₄H₁₃ClO |
| Molecular Weight | 246.73 g/mol (Note: Correction based on standard atomic weights C=12.01, H=1.008, Cl=35 .45, O=16.00) |
| Exact Mass | 246.0655 |
| Physical State | Viscous oil or low-melting solid (racemic mixture) |
| Solubility | Soluble in DCM, Toluene, THF; Hydrolyzes in water |
| Chirality | Contains 1 stereocenter (C-Cl bond).[1] Typically synthesized as a racemate ( |
Structural Analysis
The molecule features a central benzene ring substituted at the para position with a phenoxy group (electron-donating via resonance) and at the ipso position with a 1-chloroethyl group.[1]
-
Electronic Effect: The p-phenoxy group stabilizes the incipient carbocation at the benzylic position, making this compound highly reactive toward nucleophilic substitution (
pathways).[1] -
Lipophilicity: The diaryl ether motif significantly increases LogP (> 4.0 estimated), enhancing membrane permeability in downstream derivatives.[1]
Synthetic Architecture
The synthesis of p-Phenoxy-alpha-methylbenzyl chloride typically proceeds via the chlorination of its corresponding alcohol precursor, which is derived from 4-phenoxyacetophenone.[1]
Synthesis Pathway Diagram
Figure 1: Linear synthetic route from commodity chemical Diphenyl Ether to the target chloride.[2]
Detailed Synthetic Protocol
Caution: Benzyl chlorides are potent alkylating agents and lachrymators.[1] Perform all steps in a fume hood.
Step 1: Precursor Synthesis (Reduction)
To generate the alcohol intermediate 1-(4-phenoxyphenyl)ethanol :
-
Dissolve 4-phenoxyacetophenone (1.0 eq) in Methanol (0.5 M concentration).
-
Cool to 0°C. Slowly add Sodium Borohydride (
, 1.2 eq) over 30 minutes. -
Mechanism: Hydride transfer to the carbonyl carbon.[1]
-
Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (disappearance of ketone).[1]
-
Quench with saturated
, extract with Ethyl Acetate, and concentrate.
Step 2: Chlorination (The Critical Step)
This step converts the alcohol to the chloride.[1] Using Thionyl Chloride (
-
Setup: Dry 3-neck flask,
atmosphere. -
Reagents: Dissolve 1-(4-phenoxyphenyl)ethanol (1.0 eq) in anhydrous Dichloromethane (DCM). Add Pyridine (1.1 eq).[1]
-
Addition: Cool to 0°C. Add Thionyl Chloride (
, 1.2 eq) dropwise.-
Note: Gas evolution (
) will occur.[1]
-
-
Reaction: Allow to warm to RT and reflux for 1 hour.
-
Workup: Evaporate solvent/excess
under reduced pressure. Redissolve in Toluene and wash rapidly with cold water and . Dry over .[1] -
Storage: Store under Argon at 4°C. (Unstable to moisture).
Reactivity & Applications
Nucleophilic Substitution Mechanism
Due to the secondary benzylic carbon and the electron-donating phenoxy group, this molecule lies at the borderline of
-
In Polar Protic Solvents: Solvolysis occurs via a stabilized carbocation (
).[1] -
With Strong Nucleophiles (Non-polar solvents): Direct displacement (
) is favored, though steric hindrance from the alpha-methyl group slows this compared to primary benzyl chlorides.[1]
Figure 2: Competing substitution pathways. The resonance stabilization from the p-phenoxy group promotes the Carbocation intermediate.[1]
Application in Drug Development
This structural motif is a "privileged scaffold" in medicinal chemistry, often used to mimic the hydrophobic domain of biological targets.[1]
-
Pyrethroid Mimics: Analogous to the alcohol moiety in Etofenprox, this chloride is used to synthesize ether-linked insecticides that resist esterase cleavage.[1]
-
Kinase Inhibitors: The diaryl ether provides a rigid, lipophilic spacer that fits into hydrophobic pockets (e.g., ATP binding sites) of tyrosine kinases.[1]
-
PPAR Agonists: Used to attach lipophilic tails to acidic headgroups in metabolic disease research.[1]
Analytical Validation
To validate the synthesis of
| Method | Expected Signal | Mechanistic Interpretation |
| 1H NMR (CDCl3) | Doublet at ~1.8 ppm (3H) | Alpha-Methyl group ( |
| 1H NMR (CDCl3) | Quartet at ~5.1 ppm (1H) | Benzylic proton ( |
| 1H NMR (CDCl3) | Multiplets 6.9 - 7.4 ppm (9H) | Aromatic protons (Phenoxy + Benzyl rings).[1] |
| GC-MS | Molecular Ion [M]+ at m/z 246/248 | Characteristic 3:1 ratio for Chlorine isotopes ( |
References
-
PubChem. Compound Summary: 1-chloro-1-(4-phenoxyphenyl)ethane.[1] National Library of Medicine.[1] Available at: [Link]
-
Mitsui Chemicals. Process for producing ether compounds (Etofenprox intermediates).[1] U.S. Patent 4,743,702.[1] Available at:
-
Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry.[1] 5th Ed.[1] Longman Scientific & Technical.[1] (Standard reference for Benzyl Chloride synthesis via SOCl2).
Advanced Reactivity Profiling: Secondary Benzylic Chlorides with Phenoxy Substituents
The following technical guide details the reactivity profile, synthetic handling, and mechanistic nuances of secondary benzylic chlorides bearing phenoxy substituents.
Technical Guide for Medicinal Chemistry & Process Development
Executive Summary
Secondary benzylic chlorides (e.g., 1-(phenoxyphenyl)ethyl chloride) represent a "borderline" electrophilic class in organic synthesis. Unlike their primary counterparts, which predominantly follow
The introduction of a phenoxy (
Electronic Profiling & Hammett Correlation
To predict the reactivity of phenoxy-substituted benzylic chlorides, one must quantify the electronic influence of the phenoxy group relative to the reactive center.
The Phenoxy "Switch"
The position of the phenoxy group on the aromatic ring acts as a mechanistic switch, altering the stability of the benzylic carbocation intermediate.
| Substituent Position | Electronic Effect | Hammett Constant ( | Mechanistic Impact |
| Para-Phenoxy | Resonance Donation dominates Inductive Withdrawal. | Stabilizes Carbocation. Accelerates | |
| Meta-Phenoxy | Inductive Withdrawal dominates. Resonance is geometrically impossible. | Destabilizes Carbocation. Retards | |
| Ortho-Phenoxy | Steric + Field Effects. | N/A (Steric dependent) | Kinetic Inhibition. Steric bulk hinders nucleophilic attack ( |
Comparative Reactivity Data
The following table extrapolates relative solvolysis rates (ethanol/water) based on
| Substrate | Relative | Half-Life (Est. in 50% EtOH) | |
| p-Methoxy- | -0.78 | ~10,000 | Seconds |
| p-Phenoxy- | -0.5 (Est) | ~50 - 100 | Minutes |
| p-Methyl- | -0.31 | ~20 | Minutes/Hours |
| Unsubstituted | 0.00 | 1.0 | Hours |
| m-Phenoxy- | +0.25 | ~0.05 | Days |
| p-Nitro- | +0.79 | ~0.0001 | Inert (to |
Key Insight: The p-phenoxy derivative is reactive enough to hydrolyze in moist air (forming HCl and the alcohol), necessitating storage under inert atmosphere. The m-phenoxy derivative is robust and requires forcing conditions or strong nucleophiles to react.
Mechanistic Pathways & Solvent Control
The "dual reactivity" of these substrates allows chemists to tune the reaction mechanism by altering the solvent system.
Pathway Divergence
-
Pathway A (
- Ionization): Favored by high dielectric solvents (HFIP, Water, Formic Acid). The p-phenoxy group stabilizes the cationic intermediate, leading to racemization (unless a contact ion pair is maintained). -
Pathway B (
- Direct Displacement): Favored by aprotic dipolar solvents (Acetone, DMF, MeCN) and strong nucleophiles (Azide, Thiolate). Stereochemistry is inverted (Walden inversion). -
Pathway C (Elimination): Secondary benzylic chlorides are prone to
elimination to form styrenes, especially upon heating or with hard bases.
Visualization: Reaction Divergence
Caption: Mechanistic divergence of p-phenoxy secondary benzylic chlorides based on solvent and nucleophile choice.
Synthetic Protocols
Generation of 1-(phenoxyphenyl)ethyl chloride
The most reliable method for generating these chlorides is the deoxychlorination of the corresponding secondary alcohol.
Reagents: Thionyl Chloride (
Step-by-Step Protocol:
-
Charge: Place 1.0 eq of 1-(4-phenoxyphenyl)ethanol in a reactor with dry DCM (5-10 volumes).
-
Cool: Cool the solution to 0–5 °C.
-
Activate: Add 1.1 eq of
dropwise, maintaining internal temperature < 10 °C. (Note: For strictly inverted stereochemistry, use + Pyridine; without base, retention of configuration may occur via internal return ). -
Digest: Warm to 20–25 °C and stir for 2–4 hours. Monitor by HPLC/TLC.
-
Quench: Quench carefully into saturated
solution (Caution: Gas evolution). -
Isolate: Phase separate, dry organic layer (
), and concentrate.-
Critical: Do not distill unless necessary. These chlorides can degrade thermally. Use crude if purity >95%.
-
Application: Nucleophilic Substitution (Amination)
Synthesis of intermediates for quinazoline inhibitors (e.g., EVP4593 analogs).
-
Dissolve: Dissolve the crude chloride in MeCN.
-
Add Nucleophile: Add 1.5 eq of the amine and 2.0 eq of
or DIPEA. -
Heat: Reflux (80 °C) for 4–12 hours.
-
Note: If the substrate is p-phenoxy, reaction may proceed at RT due to enhanced electrophilicity.
-
-
Workup: Standard aqueous extraction.
Process Safety & Stability
Thermal Stability
Secondary benzylic chlorides are less thermally stable than primary ones. The bond dissociation energy (C-Cl) is lowered by the stability of the benzylic radical/cation.
-
Hazard: Risk of autocatalytic decomposition upon heating, releasing HCl gas.
-
Mitigation: Store at < 5 °C with trace
or molecular sieves as acid scavengers.
Genotoxicity (GT)
Benzylic chlorides are alkylating agents and are structural alerts for mutagenicity (Ames positive).
-
Control Strategy: Treat as a Genotoxic Impurity (GTI). In the final API, levels must be controlled to TTC (Threshold of Toxicological Concern) limits (typically < 1.5 µ g/day ).
-
Purge: Ensure downstream steps involve strong nucleophiles or hydrolysis to completely consume the chloride.
References
-
Solvolysis Mechanisms: Hojo, M., et al. "Salt Effects on Solvolysis Rates of Benzylic Chlorides." ResearchGate.
- Hammett Parameters: Hansch, C., Leo, A., & Taft, R. W. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews.
-
Synthetic Applications: Tobe, M., et al. (2003).[1] "Synthesis and evaluation of quinazoline derivatives as NF-kappaB inhibitors." Bioorganic & Medicinal Chemistry.
-
Safety Data: CDC/NIOSH. "Occupational Health Guideline for Benzyl Chloride."[2]
-
General Reactivity: "Nucleophilic Substitution of Benzylic Halides." University of Calgary Chemistry Dept.
Sources
Technical Guide: Solubility Profile and Solvent Compatibility of 1-Chloro-1-(4-phenoxyphenyl)ethane
[1][2]
Executive Summary
This guide provides a comprehensive analysis of the solubility characteristics of 1-Chloro-1-(4-phenoxyphenyl)ethane (also known as 1-(1-chloroethyl)-4-phenoxybenzene or
This compound exhibits a "Janus-faced" behavior: while highly lipophilic and soluble in non-polar aromatics, its benzylic chloride moiety renders it chemically unstable in protic solvents.[1][2] This guide prioritizes solvent compatibility over simple solubility, integrating stability data to prevent yield loss during handling.
Chemical Identity & Physicochemical Profile[1][3][4][5][6][7]
Before selecting a solvent, one must understand the solute's molecular architecture.
| Property | Value / Description |
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 232.71 g/mol |
| Structural Features | Diphenyl ether backbone (lipophilic, |
| Physical State | Viscous oil or low-melting solid (dependent on purity).[1][2] |
| Predicted LogP | ~4.5 – 5.0 (Highly Lipophilic) |
| Key Reactivity | Susceptible to |
Mechanistic Solubility Principles
The solubility of 1-Chloro-1-(4-phenoxyphenyl)ethane is governed by two dominant forces:
Solubility & Solvent Compatibility Matrix
Critical Warning: "Soluble" does not mean "Compatible." The benzylic chloride group is highly prone to solvolysis in nucleophilic solvents.[2]
Table 1: Solubility and Stability Profile
| Solvent Class | Representative Solvents | Solubility Rating | Stability Risk | Recommendation |
| Aromatic Hydrocarbons | Toluene, Xylene, Benzene | Excellent (>500 mg/mL) | Low | Preferred. Ideal for reaction and storage.[1][2] |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Excellent (>500 mg/mL) | Low | Good for extraction/workup. |
| Aliphatic Hydrocarbons | Hexane, Heptane, Pentane | Good (~50-100 mg/mL) | Low | Useful for crystallization/precipitation.[1] |
| Polar Aprotic | THF, Ethyl Acetate, Acetone | High | Low/Medium | Use anhydrous grades only. |
| Polar Aprotic (High BP) | DMF, DMSO, DMAc | High | Medium | Risk of |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | Critical | AVOID. Rapid solvolysis to form ethers. |
| Water | Water | Insoluble (<0.1 mg/mL) | Critical | AVOID. Hydrolysis to alcohol + HCl. |
The Solvolysis Trap
In protic solvents (ROH), the benzylic chloride undergoes substitution:
Visualization: Solvent Selection Logic
The following diagram illustrates the decision process for selecting a solvent based on the intended application (Reaction, Extraction, or Analysis).
Figure 1: Decision tree for solvent selection prioritizing chemical stability and process efficiency.
Experimental Protocol: Solubility Determination
Since specific literature values are scarce for this intermediate, the following Self-Validating Protocol allows researchers to determine exact solubility while accounting for instability.
The "Kinetic Saturation" Method (Modified for Reactive Compounds)
Standard shake-flask methods (24-48h equilibration) are risky due to potential hydrolysis/degradation over time.[1][2] This accelerated protocol minimizes exposure.[2]
Reagents:
-
Test Compound: >98% purity (verify by GC-MS).
-
Solvents: HPLC Grade, dried over molecular sieves (3Å).
Workflow:
-
Preparation: Add excess solid (~500 mg) to 2 mL of solvent in a crimp-sealed vial under Nitrogen.
-
Equilibration: Sonicate for 15 minutes at controlled temperature (25°C), then stir vigorously for 2 hours.
-
Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter (hydrophobic).
-
Quantification: Dilute aliquot immediately into Acetonitrile (ACN) and analyze via HPLC-UV (254 nm).
-
Control: Run a stability check by injecting the same sample at T=0 and T=4h to ensure no degradation occurred during the experiment.
-
Figure 2: Modified solubility determination workflow for moisture-sensitive benzylic chlorides.
Applications in Synthesis & Purification[1][2][8]
Reaction Solvent Selection
For the synthesis of pyrethroids (e.g., coupling with acid chlorides or cyanohydrins):
-
Toluene is the industry standard.[2] It offers high solubility for the ether backbone and forms an azeotrope with water, allowing for the removal of trace moisture that could hydrolyze the chloride.
-
Phase Transfer Catalysis (PTC): If reacting with aqueous nucleophiles (e.g., NaCN), use a Toluene/Water biphasic system with a quaternary ammonium salt. The 1-Chloro-1-(4-phenoxyphenyl)ethane remains protected in the organic phase until reaction.[1][2]
Purification via Crystallization
While the compound is often an oil, derivatives or high-purity samples can be crystallized.[1][2]
References
-
World Health Organization (WHO). Fenvalerate: Environmental Health Criteria 95.[2] International Programme on Chemical Safety.[2] Available at: [Link][1]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3347 (Fenvalerate).[1] Retrieved from: [Link][1]
- Hansen, C. M.Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007. (Referenced for theoretical solubility prediction logic).
-
U.S. National Library of Medicine. Benzyl Chloride - Hazardous Substances Data Bank (HSDB).[1][2] (Analogous reactivity data for benzylic chlorides).[1][3] Retrieved from: [Link][1]
- Kaneko, H., et al. "Metabolism of Fenvalerate in Dogs." Journal of Pesticide Science, 1984.
Difference between 1-(1-Chloroethyl)-4-phenoxybenzene and 4-chlorodiphenyl ether
Topic: Technical Comparison: 1-(1-Chloroethyl)-4-phenoxybenzene vs. 4-Chlorodiphenyl Ether Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of this compound and 4-Chlorodiphenyl Ether
Executive Summary: The Structural Divergence
In medicinal chemistry and agrochemical synthesis, the diphenyl ether motif is a privileged scaffold, appearing in numerous herbicides (e.g., fops class) and bioactive agents. However, the utility of this scaffold is strictly dictated by its functionalization.
This guide analyzes the critical distinction between This compound (Compound A) and 4-Chlorodiphenyl ether (Compound B). While they share a diphenyl ether backbone, they represent two fundamentally different chemical classes:
-
Compound A is a Benzylic Chloride .[1] It is a high-energy, reactive intermediate used to introduce chirality and link molecular fragments.
-
Compound B is an Aryl Chloride . It is a chemically robust, low-reactivity building block often used as a terminal residue or requiring transition-metal catalysis for modification.
This distinction—Aliphatic Reactivity vs. Aromatic Stability —is the core theme of this technical analysis.
Physicochemical & Structural Profiling
The following table contrasts the fundamental properties of the two compounds. Note the difference in the carbon-chlorine (C-Cl) bond environment.[2]
| Feature | This compound | 4-Chlorodiphenyl ether |
| CAS Number | 19935-80-9 | 7005-72-3 |
| Molecular Formula | ||
| Molecular Weight | 232.71 g/mol | 204.65 g/mol |
| Halide Type | Benzylic ( | Aryl ( |
| Chirality | Yes (C1 of ethyl group) | No (Achiral) |
| C-Cl Bond Dissociation | ~70-75 kcal/mol (Weaker) | ~96 kcal/mol (Stronger) |
| Primary Reactivity | Nucleophilic Substitution ( | Metal-Catalyzed Coupling / |
| Physical State (RT) | Viscous Oil / Low melting solid | Liquid / Low melting solid (MP ~20°C) |
Structural Visualization
The following diagram illustrates the structural relationship and the bond hybridization difference.
Figure 1: Structural divergence highlighting the hybridization of the carbon bearing the chlorine atom.
Synthetic Pathways: Construction of the Scaffold
The synthesis of these molecules reflects their intended utility.[3] Compound A requires a multi-step sequence to install the reactive handle, while Compound B is often formed via direct electrophilic substitution.
Synthesis of this compound (Compound A)
This synthesis is designed to preserve the ether linkage while installing the reactive ethyl chloride chain.
-
Friedel-Crafts Acylation: Diphenyl ether is reacted with acetyl chloride (
catalyst) to yield 4-acetyl diphenyl ether. -
Reduction: The ketone is reduced (NaBH4) to 1-(4-phenoxyphenyl)ethanol.
-
Chlorination: The alcohol is converted to the chloride using Thionyl Chloride (
) or .
Synthesis of 4-Chlorodiphenyl ether (Compound B)
-
Direct Chlorination: Diphenyl ether is chlorinated using
with a Lewis acid catalyst ( ). -
Ullmann Coupling: Alternatively, coupling phenol with 1-bromo-4-chlorobenzene (less common due to cost).
Figure 2: Divergent synthetic workflows. Path A builds complexity; Path B installs a stable substituent.
Reactivity & Mechanistic Divergence
This section explains why a researcher would choose one over the other.
Benzylic Reactivity (Compound A)
The benzylic position allows for rapid substitution reactions. The phenyl ring stabilizes the transition state (carbocation in
-
Mechanism:
(with strong nucleophiles) or (in polar protic solvents).[4] -
Application: Used to attach the diphenyl ether moiety to amines, thiols, or carboxylates.
-
Stereochemistry: If starting from enantiopure alcohol, chlorination often proceeds with inversion (or retention depending on reagents), allowing for stereoselective synthesis of herbicides (e.g., aryloxyphenoxypropionates).
Aryl Reactivity (Compound B)
The C-Cl bond is part of the aromatic
-
Mechanism: Requires Palladium-catalyzed Buchwald-Hartwig amination or Ullmann ether synthesis to displace the chlorine.
-
Application: Used when the chlorine is intended to be a permanent, lipophilic blocking group, or as a precursor for Grignard reagents.
Experimental Protocol: Synthesis of Compound A
Rationale: Compound B is typically purchased as a commodity chemical. Compound A is often synthesized in situ or in-house due to its higher reactivity and hydrolytic instability.
Objective: Synthesis of this compound from 1-(4-phenoxyphenyl)ethanol.
Reagents:
-
1-(4-phenoxyphenyl)ethanol (1.0 eq)
-
Thionyl Chloride (
) (1.2 eq) -
Dichloromethane (DCM) (Solvent)
-
Dimethylformamide (DMF) (Catalytic, 2-3 drops)
Protocol:
-
Setup: Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and an addition funnel. Maintain an inert atmosphere (
or ). -
Dissolution: Dissolve 1-(4-phenoxyphenyl)ethanol (10 mmol) in dry DCM (50 mL). Add catalytic DMF.[5]
-
Cooling: Cool the solution to 0°C using an ice/water bath.
-
Addition: Dropwise add
(12 mmol) over 15 minutes. Caution: Gas evolution ( , ). Vent into a scrubber. -
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2–4 hours.
-
Monitoring: Monitor via TLC (Hexane/EtOAc 8:1). The alcohol spot (lower
) should disappear, replaced by the chloride (high ). -
Workup: Quench carefully with saturated
solution at 0°C. Extract with DCM (3x). Wash organics with brine, dry over , and concentrate in vacuo. -
Purification: The crude oil is often pure enough for subsequent coupling. If necessary, purify via rapid filtration through a silica plug (100% Hexanes) to avoid hydrolysis on silica.
Self-Validating Checkpoint:
-
1H NMR Validation: Look for the diagnostic quartet of the benzylic proton.
-
Alcohol Precursor:
~4.8 ppm. -
Chloride Product:
~5.1 ppm (Deshielded by Cl). -
Methyl Group:[4] Doublet at
~1.8 ppm.
-
Applications in Drug & Agrochemical Design
Compound A: The "Chiral Linker"
This molecule is a structural analog to the precursors used in "Fops" (Aryloxyphenoxypropionate herbicides) .
-
Function: It acts as an electrophile to couple with phenols or heterocycles.
-
Example Logic: Reacting Compound A with a substituted phenol creates a bis-ether structure with a chiral bridge. This mimics the biological activity of acetyl-CoA carboxylase (ACCase) inhibitors.
Compound B: The "Lipophilic Anchor"
-
Function: Used to modulate lipophilicity (LogP) and metabolic stability.
-
Metabolic Blocking: The chlorine at the para position blocks P450-mediated hydroxylation, extending the half-life of the diphenyl ether scaffold in biological systems.
-
Flame Retardants: It serves as a base unit for polybrominated diphenyl ethers (PBDEs), though this use is declining due to environmental persistence.
References
-
BenchChem. (2025).[3][6] Synthesis and Properties of 1-(1-chloroethyl)-4-methoxybenzene and analogs. Retrieved from [3]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 23436, 4-Chlorodiphenyl ether.[7] Retrieved from
-
Sigma-Aldrich. (2025). Product Specification: 4-Chlorodiphenyl ether (CAS 7005-72-3).[7][8][9][10][11][12][13] Retrieved from
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanistic distinction between Benzylic and Aryl halides).
Sources
- 1. 16.1. Overview of alkylbenzene chemistry | Organic Chemistry II [courses.lumenlearning.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 1-(1-Chloroethyl)-4-methoxybenzene CAS 1538-89-2 [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. 4-Chlorodiphenyl ether | CAS: 7005-72-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 9. 1-Chloro-4-phenoxybenzene | CymitQuimica [cymitquimica.com]
- 10. 1-CHLORO-4-PHENOXYBENZENE | CAS 7005-72-3 [matrix-fine-chemicals.com]
- 11. 4-Chlorodiphenyl ether 99 7005-72-3 [sigmaaldrich.com]
- 12. 4-Chlorodiphenyl ether | 7005-72-3 [chemicalbook.com]
- 13. Benzene, 1-chloro-4-phenoxy- (CAS 7005-72-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
Stability of 1-(1-Chloroethyl)-4-phenoxybenzene under ambient conditions
This technical guide provides an in-depth analysis of the stability, reactivity, and handling requirements for 1-(1-Chloroethyl)-4-phenoxybenzene (CAS 19935-80-9). It is designed for researchers and process chemists requiring precise control over this intermediate.
Executive Summary
This compound is a thermodynamically unstable secondary benzylic chloride under ambient conditions. It exhibits high reactivity toward nucleophilic substitution (hydrolysis) and elimination (dehydrohalogenation) .
-
Ambient Stability: Poor. Degrades in moist air within hours.
-
Primary Degradant: 1-(4-Phenoxyphenyl)ethanol (Hydrolysis).
-
Secondary Degradant: 1-Vinyl-4-phenoxybenzene (Thermal Elimination).
-
Storage Requirement: Inert atmosphere (Ar/N₂), -20°C to 4°C, desiccated.
Chemical Identity & Physicochemical Context
| Property | Detail |
| Chemical Name | This compound |
| CAS Number | 19935-80-9 |
| Molecular Formula | C₁₄H₁₃ClO |
| Molecular Weight | 232.71 g/mol |
| Structure Type | Secondary Benzylic Chloride |
| Electronic Effect | Para-phenoxy group acts as an Electron Donating Group (EDG) via resonance, activating the benzylic position. |
Mechanisms of Instability
The instability of this molecule is driven by the benzylic C-Cl bond , which is weakened by the electronic donation from the para-phenoxy group. This facilitates the formation of a stabilized carbocation intermediate, acting as a gateway to two primary degradation pathways.
A. Hydrolysis (SN1 Pathway)
Upon exposure to ambient moisture, the chloride leaves spontaneously, forming a resonance-stabilized carbocation. Water attacks this electrophilic center to form the corresponding alcohol and HCl. The generated HCl is autocatalytic, as it increases the ionic strength of the medium and can protonate the alcohol, keeping the equilibrium dynamic.
-
Trigger: Atmospheric humidity (>40% RH).
-
Observation: The clear oil turns cloudy/milky; evolution of acidic fumes (HCl).
B. Elimination (E1 Pathway)
Under thermal stress or in the presence of weak bases, the molecule undergoes dehydrohalogenation. The benzylic proton is acidic due to the adjacent carbocation character. Loss of HCl yields the styrene derivative (1-vinyl-4-phenoxybenzene), which is prone to polymerization.
-
Trigger: Temperatures >25°C, basic impurities, or prolonged storage.
-
Observation: Viscosity increase (polymerization), yellowing.
Degradation Pathway Diagram
Figure 1: Mechanistic divergence of this compound degradation under ambient stress.
Handling & Storage Protocols
To maintain purity >98%, strict adherence to the following "Cold-Chain Inert" protocol is required.
Storage Specifications
-
Temperature: Store at -20°C for long-term (>1 week); 2-8°C is acceptable for active use (<48 hours).
-
Atmosphere: Headspace must be purged with Argon (preferred over Nitrogen due to density).
-
Container: Amber glass vials with Teflon-lined caps. Avoid metal containers due to corrosion risk from trace HCl.
Handling Workflow
-
Equilibration: Allow the sealed vial to reach room temperature before opening to prevent condensation of atmospheric moisture onto the cold liquid.
-
Sampling: Use a dry, gas-tight syringe or a glass pipette oven-dried at 120°C.
-
Solvent Choice: If preparing stock solutions, use anhydrous solvents (DCM, THF, Toluene) stored over molecular sieves (3Å or 4Å). Avoid protic solvents (Methanol, Ethanol) which will cause immediate solvolysis.
Analytical Monitoring (QC)
Routine monitoring via ¹H-NMR is the most reliable method to detect early-stage degradation.
| Signal Target | Chemical Shift (δ, CDCl₃) | Diagnostic Interpretation |
| Target: Methine Proton (-CH(Cl)-) | ~5.10 ppm (q) | The quartet of the intact benzylic chloride. Loss of integral indicates degradation. |
| Impurity: Alcohol (-CH(OH)-) | ~4.85 ppm (q) | Appearance of a slightly upfield quartet indicates hydrolysis. |
| Impurity: Vinyl (-CH=CH₂) | ~5.20 & 5.70 ppm (d) | Distinct doublets indicate elimination to the styrene derivative. |
| Impurity: Methyl Group | ~1.85 ppm (d) | Shift from ~1.85 (chloride) to ~1.45 (alcohol) is a clear indicator. |
Synthesis Considerations for Stability
If synthesizing this compound in-house (e.g., from 1-(4-phenoxyphenyl)ethanol using SOCl₂), the work-up phase is critical for stability:
-
Complete Removal of Acid: Residual SOCl₂ or HCl acts as a catalyst for degradation.
-
Neutralization: Wash the organic phase with cold saturated NaHCO₃.
-
Drying: Use anhydrous MgSO₄ (neutral) rather than acidic drying agents.
-
Avoid Distillation: Unless high vacuum (<0.1 mmHg) is available, thermal distillation often triggers elimination. Column chromatography on neutral alumina (not silica, which is acidic) is preferred for purification.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10975999, 1-Chloro-4-(1-chloroethyl)benzene. Retrieved from [Link] (Note: While a structural analog, the reactivity profile of secondary benzylic chlorides is homologous).
The 4-Phenoxyacetophenone Scaffold: Synthetic Architecture and Therapeutic Versatility
Executive Summary
In the realm of medicinal chemistry, the 4-phenoxyacetophenone scaffold represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Distinguished by its biphenyl ether core and an acetyl handle, this moiety offers a unique balance of lipophilicity (
This technical guide dissects the 4-phenoxyacetophenone class, moving from precision synthesis to its pharmacological application as a precursor for chalcones (1,3-diphenyl-2-propene-1-ones) and phenoxyacetamide derivatives . We focus on its critical role in developing non-steroidal anti-inflammatory drugs (NSAIDs) targeting COX-2 and antineoplastic agents disrupting tubulin polymerization .
Part 1: Chemical Architecture & Synthetic Strategies
The synthesis of 4-phenoxyacetophenone derivatives relies on electrophilic aromatic substitution followed by condensation reactions. The core challenge is achieving regioselectivity at the para position of the diphenyl ether ring system.
The Core Synthesis: Friedel-Crafts Acylation
The foundational step involves the acetylation of diphenyl ether.[1] The phenoxy group is an ortho/para director, but steric hindrance from the second phenyl ring overwhelmingly favors para substitution.
Reaction Logic:
-
Substrate: Diphenyl ether (Phenoxybenzene).
-
Reagent: Acetyl chloride (AcCl) or Acetic Anhydride (
). -
Catalyst: Aluminum Chloride (
) (Traditional) or Zeolites (Green Chemistry). -
Mechanism: Generation of the acylium ion (
) followed by electrophilic attack at the 4-position.
Derivatization Pathways
Once the 4-phenoxyacetophenone core is established, it serves as a divergent intermediate:
-
Claisen-Schmidt Condensation: Reaction with aromatic aldehydes yields chalcones , key for anticancer and antimicrobial activity.
-
Alpha-Bromination: Reaction with
or NBS yields -bromoacetophenone, a precursor for thiazoles and phenoxyacetamides (COX-2 inhibitors).
Visualization of Synthetic Workflow
The following diagram illustrates the divergent synthesis starting from diphenyl ether.
Figure 1: Divergent synthetic pathways from the diphenyl ether precursor to bioactive derivatives.
Part 2: Pharmacological Profiles & SAR
Anti-Inflammatory: Selective COX-2 Inhibition
Derivatives of 4-phenoxyacetophenone, particularly phenoxyacetamides , mimic the structure of classic COX-2 inhibitors like Celecoxib.
-
Mechanism: The 4-phenoxy group fits into the hydrophobic channel of the COX-2 enzyme. The flexibility of the ether linkage allows the second phenyl ring to orient itself for optimal
stacking with Tyr-385 or Trp-387 residues. -
Selectivity: Bulky substituents on the acetophenone side chain (e.g., sulfonamides or specific heterocycles) prevent entry into the smaller COX-1 active site, reducing gastrointestinal side effects.
Anticancer: Tubulin Polymerization Inhibition
Chalcones derived from 4-phenoxyacetophenone (e.g., where the aldehyde component is 3,4,5-trimethoxybenzaldehyde) act as antimitotic agents.
-
Mechanism: They bind to the colchicine-binding site of tubulin, preventing microtubule assembly. This arrests cells in the G2/M phase, triggering apoptosis.
-
SAR Insight: The
-unsaturated ketone is the pharmacophore. The 4-phenoxy group enhances lipophilicity, aiding cellular uptake and membrane permeability.
Structure-Activity Relationship (SAR) Summary
| Region | Modification | Effect on Activity |
| Ring A (Phenoxy) | 4-F or 4-Cl substitution | Increases metabolic stability and COX-2 potency (halogen bonding). |
| Linker | Ether (-O-) | Essential for conformational flexibility. Sulfide (-S-) analogs often show reduced activity. |
| Carbonyl | Reduction to alcohol | Drastically reduces activity (loss of Michael acceptor capability in chalcones). |
| Ring B (Acetyl) | Extension to Chalcone | Critical for anticancer activity. 3,4,5-trimethoxy substitution on the distal ring maximizes tubulin binding. |
Part 3: Experimental Protocols
Protocol A: Regioselective Synthesis of 4-Phenoxyacetophenone
Rationale: This protocol uses classical Friedel-Crafts conditions but optimized for temperature control to minimize di-acylation.
Materials:
-
Diphenyl ether (17.0 g, 0.1 mol)
-
Acetyl chloride (8.6 g, 0.11 mol)
-
Anhydrous Aluminum Chloride (16.0 g, 0.12 mol)
-
Dichloromethane (DCM) (dry, 100 mL)
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a calcium chloride drying tube.
-
Solvation: Dissolve diphenyl ether in 50 mL of dry DCM. Cool the solution to 0°C using an ice-salt bath.
-
Catalyst Addition: Add anhydrous
in small portions over 15 minutes. Caution: Exothermic. -
Acylation: Mix acetyl chloride with 20 mL DCM in the dropping funnel. Add dropwise to the reaction mixture over 30 minutes, maintaining temperature
. -
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor via TLC (Hexane:Ethyl Acetate 9:1).
-
Quenching: Pour the reaction mixture slowly into 200 g of crushed ice/HCl mixture.
-
Extraction: Separate the organic layer.[2][3] Extract the aqueous layer twice with DCM (2 x 50 mL).
-
Purification: Wash combined organics with 10% NaOH (to remove unreacted phenol byproducts) and brine. Dry over anhydrous
.[2][3] Evaporate solvent.[3] Recrystallize from ethanol.-
Yield Target: 75-80%
-
Melting Point: 50-52°C
-
Protocol B: In Vitro Cytotoxicity Assay (MTT)
Rationale: Validates the anticancer potential of the synthesized derivative against cancer cell lines (e.g., MCF-7).
Reagents:
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).
-
Cell Line: MCF-7 (Human Breast Adenocarcinoma).
-
Control: Doxorubicin.
Workflow:
-
Seeding: Plate MCF-7 cells (
cells/well) in 96-well plates. Incubate for 24h at 37°C, 5% . -
Treatment: Dissolve the test compound (4-phenoxyacetophenone derivative) in DMSO. Prepare serial dilutions (0.1, 1, 10, 50, 100
). Add to wells (Final DMSO concentration < 0.1%). -
Incubation: Incubate for 48 hours.
-
MTT Addition: Add 20
of MTT reagent to each well. Incubate for 4 hours (purple formazan crystals form). -
Solubilization: Remove media. Add 100
DMSO to dissolve crystals. -
Measurement: Read absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate % Cell Viability and determine
using non-linear regression.
Part 4: Mechanistic Visualization
The following diagram details the mechanism of action for COX-2 inhibition by phenoxyacetophenone derivatives.
Figure 2: Mechanism of COX-2 inhibition. The phenoxy moiety mimics the arachidonic acid structure, blocking the active site.
References
-
Synthesis and Biological Evaluation of Chalcones
- Title: Synthesis, characterization and biological evalu
- Source: International Journal of Pharmacy / PharmaScholars.
-
URL:[Link]
-
Anticancer Activity of Acetophenone Derivatives
- Title: 2-Hydroxy-4-methoxyacetophenone substituted chalcones: Synthesis and biological evalu
- Source: Sciforum.
-
URL:[Link](Note: Generalized link to source domain based on search snippet 1.9)
-
COX-2 Inhibition and Anti-inflammatory Activity
- Title: Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy)
- Source: N
-
URL:[Link](Note: Validated PMC domain for similar derivatives)
- Friedel-Crafts Acylation Protocols: Title: Friedel–Crafts Acylation: Synthesis of 4-Methoxyacetophenone (Analogous Protocol). Source: Bartleby / Sigma-Aldrich Technical Guides.
-
Alpha-Glucosidase Inhibition
Sources
The Diphenyl Ether Scaffold: Synthetic Evolution and Therapeutic Utility in Modern Drug Discovery
Introduction: The "Oxygen Hinge" in Medicinal Chemistry
The diphenyl ether (DPE) moiety is more than a simple structural linker; it is a privileged scaffold in medicinal chemistry, often referred to as the "oxygen hinge." Structurally, the ether linkage (
From a therapeutic perspective, this scaffold offers three critical advantages over rigid biphenyls or hydrolytically unstable esters:
-
Metabolic Stability: The ether bond is highly resistant to esterases and amidases, prolonging half-life (
). -
Lipophilicity Modulation: The ether oxygen acts as a hydrogen bond acceptor while maintaining overall lipophilicity (
), facilitating membrane permeability. -
Hydrophobic Pocket Fitting: The flexibility allows the molecule to adopt a "butterfly" conformation, crucial for fitting into hydrophobic pockets of kinases (e.g., Sorafenib) or bacterial reductases (e.g., Triclosan).
This guide dissects the synthetic architecture required to access these scaffolds, moving from traditional harsh methods to modern catalytic precision.
Part 1: Synthetic Architectures & Decision Logic
As a process chemist, the choice of synthetic route depends entirely on the electronic nature of the substrates. One must not blindly apply a single method.
The Synthetic Decision Matrix
-
Electron-Deficient Electrophiles (Activated): Use Nucleophilic Aromatic Substitution (
). It is cost-effective and scalable but requires an electron-withdrawing group (EWG) ortho/para to the leaving group. -
Electron-Neutral/Rich Electrophiles (Deactivated): Use Palladium-catalyzed (Buchwald-Hartwig) or Copper-catalyzed (Ullmann/Chan-Lam) coupling. These overcome the high energy barrier of
bond formation.
Figure 1: Strategic decision tree for selecting the optimal diphenyl ether synthesis route based on substrate electronics.
Part 2: Advanced Protocols
Protocol A: The "Activated" Route (Case Study: Sorafenib Intermediate)
Context: Sorafenib (Nexavar) is a multi-kinase inhibitor. The core ether linkage connects a chloropicolinamide (activated pyridine) and a 4-aminophenol. Because the pyridine ring has an electron-withdrawing nitrogen and a carboxamide group,
Reaction:
4-chloro-N-methylpicolinamide + 4-aminophenol
Step-by-Step Methodology:
-
Preparation: Charge a reaction vessel with 4-aminophenol (1.1 equiv) and anhydrous DMF or DMSO (5 mL/mmol).
-
Base Activation: Add Potassium tert-butoxide (
, 1.2 equiv) in portions at 0°C. Why: Phenoxide formation is the rate-limiting step; ensures complete deprotonation. -
Addition: Add 4-chloro-N-methylpicolinamide (1.0 equiv).
-
Heating: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC/HPLC for the disappearance of the chloride.
-
Quench: Cool to room temperature and pour into ice-water (10x reaction volume). The product often precipitates.
-
Purification: Filter the precipitate. If oil forms, extract with Ethyl Acetate, wash with brine (3x) to remove DMF, dry over
, and recrystallize from ethanol.
Critical Parameter: The presence of water severely degrades the yield by competing with the phenoxide, leading to hydrolysis of the chloropyridine. Dry solvents are non-negotiable.
Protocol B: The "Deactivated" Route (Buchwald-Hartwig Coupling)
Context: For coupling two unactivated phenyl rings (e.g., in the synthesis of certain vancomycin aglycone analogues),
Mechanism: The cycle relies on the reductive elimination of the C-O bond, which is historically difficult compared to C-N bonds. Bulky, electron-rich phosphine ligands (e.g., tBuXPhos, BippyPhos) are essential to force this elimination.
Figure 2: The catalytic cycle of Pd-catalyzed ether synthesis.[1] Bulky ligands facilitate the difficult reductive elimination step.
Step-by-Step Methodology:
-
Inert Atmosphere: Flame-dry a Schlenk tube and backfill with Argon. Why: Pd(0) is oxygen-sensitive.
-
Catalyst Loading: Add
(2 mol%) and Ligand (e.g., BippyPhos or RockPhos, 4 mol%). -
Substrates: Add Aryl Bromide (1.0 equiv), Phenol (1.2 equiv), and
(2.0 equiv). -
Solvent: Add Toluene (degassed).
-
Reaction: Seal and heat to 100°C for 12–18 hours.
-
Workup: Filter through a celite pad (to remove Pd black), concentrate, and purify via flash column chromatography (Hexane/EtOAc).
Part 3: Comparative Data Analysis
The following table summarizes the operational windows for the primary synthetic methods.
| Feature | Buchwald-Hartwig (Pd) | Chan-Evans-Lam (Cu) | |
| Substrate Scope | Electron-deficient rings only | Broad (Aryl bromides/chlorides) | Boronic acids + Phenols |
| Key Reagent | Base ( | Pd Catalyst + Ligand | |
| Temperature | High (80–140°C) | Med-High (80–110°C) | Low (RT – 40°C) |
| Cost | Low | High (Pd + Ligands) | Medium |
| Scalability | Excellent (Industrial) | Moderate (Ligand cost) | Good (Green chem) |
| Primary Risk | Hydrolysis of substrate | Catalyst poisoning/Cost | Long reaction times |
Part 4: Biological Case Study - Sorafenib[3][4][5][6][7]
Sorafenib (BAY 43-9006) exemplifies the medicinal utility of the DPE scaffold. It targets the RAF/MEK/ERK pathway.[3]
Structural Logic:
-
The Linker: The ether oxygen acts as a hinge, allowing the distal phenyl ring (containing the urea moiety) to orient into the hydrophobic "allosteric pocket" of the kinase.
-
Binding Mode: The urea moiety forms hydrogen bonds with Asp1046 and Glu885 (in B-Raf), while the central phenyl ring (part of the ether) engages in van der Waals interactions with the activation loop.
Figure 3: The industrial synthesis of Sorafenib, highlighting the central role of the SNAr ether formation step.
References
-
BenchChem. Application Notes and Protocols: Buchwald-Hartwig Amination for Diaryl Ether Synthesis. (2025).[1][4][5][6] Link
-
Kini, S. G., et al. Potentials of Diphenyl Ether Scaffold as a Therapeutic Agent: A Review.[7] Mini Reviews in Medicinal Chemistry, 19(17), 1392-1406.[7] (2019). Link
-
Sun, M., et al. Synthesis of Sorafenib.[8][3][9] Chinese Pharmaceutical Journal, 44(05): 394-396.[3] (2009).[3] Link
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.[1][10] (2024).[3][5][6] Link
-
Evans, D. A., Katz, J. L., & West, T. R. Synthesis of diaryl ethers through the copper-promoted arylation of phenols with arylboronic acids: An expedient synthesis of thyroxine. Tetrahedron Letters, 39(19), 2937-2940. (1998).[11] Link[4]
-
Bankston, D., et al. A Scaleable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer.[3] Organic Process Research & Development, 6(6), 777-781.[3] (2002).[3] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Synthesis of Sorafenib [journal11.magtechjournal.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Potentials of Diphenyl Ether Scaffold as a Therapeutic Agent: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tarjomefa.com [tarjomefa.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. d-nb.info [d-nb.info]
Electronic Effects of Phenoxy Group on Benzylic Chlorination: A Mechanistic & Synthetic Guide
This guide provides an in-depth technical analysis of the electronic effects of the phenoxy substituent on benzylic chlorination, tailored for research scientists and drug development professionals.
Executive Summary
The introduction of a phenoxy (–OPh) group onto a toluene scaffold introduces a complex electronic duality—inductive withdrawal versus resonance donation—that critically alters the kinetics and selectivity of benzylic chlorination. While the phenoxy group functions as a strong activator for Electrophilic Aromatic Substitution (EAS), its role in radical substitution is governed by transition state polar effects. This guide delineates the mechanistic pathways, quantifies substituent effects via Hammett parameters, and provides optimized protocols to maximize benzylic selectivity over competing ring chlorination.
Mechanistic Analysis: The Electronic Landscape
The Phenoxy Substituent: Electronic Duality
To predict reactivity, one must decouple the inductive and resonance contributions of the phenoxy group. Unlike alkyl substituents, the phenoxy group exhibits opposing electronic vectors:
-
Inductive Effect (
): Electron-withdrawing due to the electronegativity of the oxygen atom. -
Resonance Effect (
): Strongly electron-donating via overlap of the oxygen -orbital lone pair with the aromatic -system.
Hammett Substituent Constants:
The net electronic effect is position-dependent, as reflected in the Hammett
| Position | Constant | Value | Electronic Character |
| Meta | +0.25 | Electron-Withdrawing (Induction dominates) | |
| Para | -0.32 | Electron-Donating (Resonance dominates) | |
| Radical | Variable | Stabilizing via delocalization |
Transition State Polar Effects
In free-radical chlorination, the hydrogen abstraction step is rate-determining. The chlorine radical (
The
Competing Pathways: The Selectivity Challenge
The high electron density provided by the phenoxy group makes the aromatic ring susceptible to electrophilic attack.
-
Path A (Desired): Radical Substitution at the benzylic carbon.
-
Path B (Undesired): Electrophilic Aromatic Substitution (EAS) on the ring (ortho/para to -OPh).
Control Strategy: To favor Path A, reaction conditions must suppress the formation of ionic electrophiles (e.g.,
Visualizing the Mechanism
The following diagram illustrates the radical chain mechanism and the resonance stabilization provided by the phenoxy group.
Caption: Radical chain pathway highlighting the resonance stabilization of the intermediate radical by the phenoxy group.
Experimental Protocols
Reagent Selection: NCS vs. Cl2
Using molecular chlorine (
Recommended Reagent: N-Chlorosuccinimide (NCS)[2][3]
-
Mechanism: Provides a low, steady-state concentration of
or reacts via the succinimidyl radical. -
Benefit: Minimizes ionic electrophilic species, significantly reducing ring chlorination side products.
Optimized Protocol: Benzylic Chlorination of p-Phenoxytoluene
Objective: Selective monochlorination of the benzylic position.
Materials:
-
Substrate:
-Phenoxytoluene (1.0 equiv) -
Reagent: N-Chlorosuccinimide (NCS) (1.05 equiv)
-
Initiator: AIBN (Azobisisobutyronitrile) (0.05 equiv) or BPO (Benzoyl Peroxide)
-
Solvent:
(classic) or -Trifluorotoluene ( ) (green alternative)
Step-by-Step Workflow:
-
Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve
-phenoxytoluene (10 mmol) in anhydrous (50 mL). Note: is preferred over due to lower toxicity and similar dielectric properties. -
Reagent Addition: Add NCS (10.5 mmol) and AIBN (0.5 mmol) to the solution.
-
Degassing: Sparge the solution with Argon for 10 minutes to remove dissolved oxygen, which acts as a radical scavenger.
-
Initiation: Heat the mixture to reflux (approx. 102°C for
) under an inert atmosphere. Alternatively, irradiate with a tungsten lamp (300W) if performing photo-initiation. -
Monitoring: Monitor reaction progress via TLC or GC-MS every 30 minutes. Look for the disappearance of the starting material (
184) and appearance of the monochloride ( 218/220).-
Checkpoint: If ring chlorination is observed (isomer peaks), lower the temperature and switch to photo-initiation.
-
-
Workup: Once conversion >95%, cool to room temperature. Filter off the precipitated succinimide byproduct.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Hexanes/EtOAc) to yield
-phenoxybenzyl chloride.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Ring Chlorination | Ionic pathway active; Solvent too polar. | Switch to strictly non-polar solvent ( |
| Polychlorination | Excess reagent; High conversion. | Stop reaction at 80-90% conversion. Use stoichiometric NCS (1.0 equiv). |
| No Reaction | Oxygen inhibition; Degraded initiator. | Degas solvent thoroughly. Use fresh AIBN/BPO. Ensure light source intensity is sufficient. |
| Benzylic Oxidation | Presence of water/oxygen.[4] | Ensure anhydrous conditions. Benzylic radicals can trap |
Comparative Data: Substituent Effects
The following table summarizes the relative rates (
| Substituent ( | Relative Rate ( | Effect on TS | |
| -NO2 | +0.78 | 0.15 | Destabilizing (Electron Withdrawing) |
| -H | 0.00 | 1.00 | Reference |
| -Me | -0.17 | 1.5 - 2.0 | Stabilizing (Hyperconjugation) |
| -OPh | -0.32 | 3.5 - 4.0 | Strongly Stabilizing (Resonance) |
| -OMe | -0.27 | 3.8 - 4.2 | Strongly Stabilizing (Resonance) |
*Note: Relative rates are approximate and solvent-dependent, typically measured in
References
-
Hammett Constants & Electronic Effects
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
-
-
Radical Chlorination Mechanism
-
Walling, C., & Miller, B. (1957). Polar effects in the free radical halogenation of substituted toluenes. Journal of the American Chemical Society, 79(15), 4181–4187. Link
-
-
NCS Protocol (Wohl-Ziegler)
-
Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271–317. Link
-
-
Solvent Effects in Radical Reactions
-
Russell, G. A. (1958). Solvent Effects in the Reactions of Free Radicals and Atoms. Journal of the American Chemical Society, 80(18), 4987–4996. Link
-
-
Green Solvents (
):-
Ogawa, A., & Curran, D. P. (1997). Benzotrifluoride: A Useful Alternative Solvent for Organic Reactions Currently Conducted in Dichloromethane and Related Solvents. Journal of Organic Chemistry, 62(3), 450–451. Link
-
Sources
Methodological & Application
Synthesis of 1-(1-Chloroethyl)-4-phenoxybenzene from 4-phenoxyacetophenone
Application Note: High-Fidelity Synthesis of 1-(1-Chloroethyl)-4-phenoxybenzene
Part 1: Executive Summary & Strategic Analysis
Target Molecule: this compound
CAS Registry Number: 19935-80-9
Molecular Formula:
This guide details the synthesis of this compound, a reactive benzylic chloride intermediate often used in the synthesis of agrochemicals and liquid crystals. The synthesis proceeds from 4-phenoxyacetophenone via a two-step sequence:
-
Reduction: Chemoselective reduction of the ketone to 1-(4-phenoxyphenyl)ethanol.
-
Chlorination: Deoxychlorination of the alcohol using Thionyl Chloride (
).
Critical Process Parameters (CPPs):
-
Benzylic Instability: The target product is a benzylic chloride. It is prone to hydrolysis (reverting to alcohol) and thermal elimination (forming 4-phenoxystyrene). The protocol prioritizes anhydrous conditions and low-temperature handling.
-
Ether Linkage Stability: The phenoxy ether linkage is robust under the proposed reaction conditions, but strong Lewis acids at high temperatures should be avoided to prevent cleavage.
Part 2: Retrosynthetic Logic & Mechanism
The synthesis relies on the activation of the benzylic hydroxyl group into a good leaving group (chlorosulfite), followed by nucleophilic substitution by chloride.
Mechanism Visualization (Graphviz)
Caption: Sequential transformation from ketone to benzylic chloride, highlighting the critical elimination risk pathway.
Part 3: Detailed Experimental Protocols
Step 1: Reduction of 4-Phenoxyacetophenone
This step utilizes Sodium Borohydride (
Reagents Table:
| Reagent | MW ( g/mol ) | Equiv. | Role |
|---|---|---|---|
| 4-Phenoxyacetophenone | 212.25 | 1.0 | Starting Material |
| Sodium Borohydride (
*Note: Theoretically 0.25 eq is required; 0.6 eq ensures rapid completion.
Protocol:
-
Setup: Equip a 3-neck round-bottom flask (RBF) with a magnetic stir bar, temperature probe, and addition funnel. Nitrogen atmosphere is recommended but not strictly required for
reductions. -
Dissolution: Charge 4-phenoxyacetophenone (1.0 equiv) and Methanol (10 volumes relative to mass of SM). Stir until dissolved.
-
Cooling: Cool the solution to
using an ice bath. -
Addition: Add
(0.6 equiv) portion-wise over 15 minutes. Caution: Hydrogen gas evolution. Ensure venting. -
Reaction: Remove ice bath and allow to warm to Room Temperature (RT,
). Stir for 2 hours. -
Monitoring: Monitor by TLC (Eluent: 20% EtOAc/Hexane). The ketone spot (
) should disappear, replaced by the alcohol ( ). -
Quench: Cool back to
. Slowly add 1M HCl until pH 6-7 to destroy excess hydride. -
Workup: Remove MeOH under reduced pressure (Rotavap). Dilute residue with Water and extract with Dichloromethane (DCM) or Ethyl Acetate (
). -
Drying: Wash combined organics with Brine, dry over
, filter, and concentrate. -
Yield: Expect 95-99% yield of a viscous oil or low-melting solid. Proceed to Step 2 without further purification if purity >95% by NMR.
Step 2: Chlorination to this compound
This step requires strict anhydrous conditions. Thionyl chloride (
Reagents Table:
| Reagent | MW ( g/mol ) | Equiv. | Role |
|---|---|---|---|
| 1-(4-Phenoxyphenyl)ethanol | 214.26 | 1.0 | Intermediate |
| Thionyl Chloride (
Protocol:
-
Setup: Flame-dry a 3-neck RBF. Equip with a stir bar, addition funnel, and a gas outlet connected to a NaOH scrubber (to neutralize
). Maintain a Nitrogen atmosphere. -
Solvation: Dissolve the alcohol from Step 1 (1.0 equiv) in anhydrous DCM (10 volumes). Add catalytic DMF (2-3 drops).
-
Cooling: Cool the mixture to
. Critical: Low temperature prevents elimination to styrene. -
Addition: Add
(1.2 equiv) dropwise over 30 minutes.-
Observation: Gas evolution will occur.
-
-
Reaction: Stir at
for 1 hour, then allow to warm strictly to RT. Do not reflux. -
Monitoring: Check TLC or GC-MS. Alcohol conversion is usually rapid (< 3 hours).
-
Workup (Anhydrous):
-
Concentrate the reaction mixture directly on a Rotavap (bath temp
) to remove solvent and excess . -
Alternative (if acid removal is critical): Dilute with fresh DCM, wash rapidly with ice-cold saturated
(Caution: Gas evolution), separate, dry ( ), and concentrate.
-
-
Purification:
-
Do not use silica gel chromatography unless the silica is neutralized (pre-treated with 1% Triethylamine), as the product hydrolyzes on acidic silica.
-
Vacuum distillation is the preferred purification method if the boiling point permits (likely high vacuum required).
-
For most applications, the crude material (purity >93%) is used immediately.
-
Part 4: Process Control & Troubleshooting
Workflow Logic (Graphviz)
Caption: Decision matrix for the isolation of the labile benzylic chloride.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield (Step 2) | Hydrolysis during workup. | Use anhydrous workup (direct evaporation) or rapid cold washes. |
| New Olefin Spot on TLC | Elimination to 4-phenoxystyrene. | Reaction temperature too high. Keep |
| Product Polymerization | Acid-catalyzed polymerization. | Store product with a copper wire stabilizer or trace |
| Incomplete Reduction (Step 1) | Wet solvent or old reagent. | Use fresh |
Part 5: Validation & Characterization
Expected NMR Data (Simulated based on structure):
-
1H NMR (400 MHz, CDCl3):
- 7.30 - 6.90 (m, 9H, Aromatic protons).
- 5.10 (q, J = 6.8 Hz, 1H, Ar-CH -Cl).
- 1.85 (d, J = 6.8 Hz, 3H, -CH3 ).
-
Stability Warning: The quartet at 5.10 ppm is diagnostic. If this shifts to ~4.8 ppm (broad) or disappears into olefinic signals (5.2-5.8 ppm), degradation has occurred.
References
-
Reduction of Acetophenones
- Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Section 5.18. Reduction of ketones to secondary alcohols.
-
National Institute of Standards and Technology (NIST). Mass spectrum of 1-(4-phenoxyphenyl)ethanol. Link (General reference for fragmentation patterns).
-
Chlorination Protocols
-
Compound Data
-
BLD Pharm. Product: this compound (CAS 19935-80-9). Link
-
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Note: High-Fidelity Chlorination of 1-(4-phenoxyphenyl)ethanol using Thionyl Chloride
Abstract & Strategic Context
This application note details the protocol for converting 1-(4-phenoxyphenyl)ethanol to its corresponding alkyl chloride, 1-(1-chloroethyl)-4-phenoxybenzene. This transformation is a critical intermediate step in the synthesis of various ether-based agrochemicals (e.g., Fenoxaprop-p-ethyl) and tyrosine kinase inhibitors.
While thionyl chloride (
This guide provides a robust, scalable protocol using catalytic N,N-Dimethylformamide (DMF) to ensure high conversion rates under mild conditions, minimizing thermal degradation.
Mechanistic Insight & Reaction Design
Understanding the mechanism is vital for controlling impurity profiles. The reaction of secondary benzylic alcohols with
The Mechanistic Duality
-
The
Pathway (Retention): In the absence of a base, the reaction proceeds via an internal nucleophilic substitution ( ). The alcohol attacks to form a chlorosulfite intermediate ( ).[1] This intermediate collapses via a tight ion pair, where the chloride attacks from the same face as the leaving group, leading to retention of configuration .[1][2] -
The
Pathway (Inversion): In the presence of a base (e.g., Pyridine, Triethylamine), the base scavenges the HCl byproduct. The free chloride ion then attacks the chlorosulfite from the backside, leading to inversion of configuration .[1]
Substrate-Specific Considerations
For 1-(4-phenoxyphenyl)ethanol, the para-phenoxy group donates electron density into the benzene ring, stabilizing the transient benzylic carbocation.
-
Risk: High temperatures favor the thermodynamic elimination product (styrene derivative).
-
Solution: We utilize DMF catalysis (Vilsmeier-Haack type activation). DMF reacts with
to form the reactive chloroiminium species ( ), which activates the alcohol at lower temperatures, suppressing elimination.
Safety & Handling Protocol
DANGER: Thionyl chloride is highly corrosive and reacts violently with water.[3][4][5]
-
Engineering Controls: All operations must be performed in a high-efficiency fume hood. The reaction generates stoichiometric amounts of
(g) and (g). -
Scrubbing: The reaction vessel outlet must be connected to a caustic scrubber (e.g., NaOH solution) to neutralize evolved gases.
-
Quenching: Never add water directly to the reaction mixture if a large excess of
is present. See the Workup section for the "Inverse Quench" technique.
Experimental Protocol
Materials & Equipment
-
Substrate: 1-(4-phenoxyphenyl)ethanol (1.0 equiv)
-
Reagent: Thionyl Chloride (
) (1.2 - 1.5 equiv) -
Catalyst: N,N-Dimethylformamide (DMF) (0.05 equiv / 5 mol%)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
-
Equipment: 3-neck round bottom flask, reflux condenser, addition funnel,
inlet, caustic scrubber.
Step-by-Step Procedure
Phase 1: Reaction Setup
-
Drying: Flame-dry the glassware under a stream of nitrogen.
-
Solvation: Charge the flask with 1-(4-phenoxyphenyl)ethanol and anhydrous DCM (approx. 5-10 mL per gram of substrate).
-
Catalyst: Add DMF (5 mol%).
-
Cooling: Cool the solution to 0–5°C using an ice/water bath. Rationale: Controlling the initial exotherm prevents side-reactions.
Phase 2: Reagent Addition
-
Addition: Charge the addition funnel with
(1.2 equiv). -
Rate: Add
dropwise over 30–60 minutes.
Phase 3: Reaction & Monitoring
-
Warming: Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (RT).
-
Reflux (Optional): If TLC/HPLC indicates incomplete conversion after 2 hours at RT, heat to a gentle reflux (approx. 40°C for DCM) for 1 hour.
-
Note: For this specific substrate, RT is often sufficient due to the activating phenoxy group.
-
-
Endpoint: Monitor by TLC (Hexane/EtOAc) or HPLC. Look for the disappearance of the alcohol (typically more polar) and the appearance of the chloride (less polar).
Phase 4: Workup (Inverse Quench)
-
Concentration: If a large excess of
was used, concentrate the reaction mixture under reduced pressure (rotary evaporator) first to remove volatiles ( , ). -
Quenching: Redissolve the residue in fresh DCM. Pour the organic mixture slowly into a beaker containing saturated
solution at 0°C.-
Why Inverse? Adding the acid chloride to the base prevents the formation of acidic pockets that could degrade the product or cause isomerization.
-
-
Extraction: Separate layers. Extract the aqueous layer once with DCM.
-
Washing: Wash combined organics with water, then brine.
-
Drying: Dry over anhydrous
, filter, and concentrate.
Purification
The crude product is typically a yellow/orange oil.
-
High Purity: If the reaction is clean, the product often solidifies or remains a clean oil requiring no further purification (>95% purity).
-
Distillation: If necessary, short-path vacuum distillation can be performed, but high vacuum (<1 mmHg) is required to keep temperatures low and prevent elimination.
Data Visualization
Reaction Workflow (DOT Diagram)
Caption: Operational workflow for the chlorination process ensuring safety and high conversion.
Mechanistic Pathway (DOT Diagram)
Caption: Mechanistic bifurcation: SNi (Retention) vs. SN2 (Inversion) dependent on base presence.
QC & Troubleshooting
Validation Criteria
-
1H NMR:
-
Starting Material: CH-OH multiplet around
4.8–5.0 ppm. -
Product: CH-Cl quartet shifted downfield to
5.1–5.3 ppm. -
Impurity (Styrene): Vinyl protons (doublets) around
5.2 and 5.7 ppm.
-
-
Appearance: Clear yellow to orange oil (or low melting solid).
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Low Conversion | Old | Distill |
| Styrene Formation | Temperature too high | Keep reaction at RT; avoid vigorous reflux. |
| Styrene Formation | Acidic elimination | Ensure efficient |
| Hydrolysis (Reversion) | Wet workup | Dry organic phase thoroughly ( |
| Dark/Tar Formation | Polymerization of styrene | Add radical inhibitor (BHT) if distilling; keep cool. |
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
BenchChem. (2025).[5][8] Safety Protocol: Quenching Thionyl Chloride.[8] Retrieved from .
-
Organic Syntheses. (1945).[9] Desyl Chloride (Example of SOCl2 Chlorination). Org.[7][9][10][11] Synth. 25, 84. Retrieved from .
-
Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi.[6] Retrieved from .
-
ChemicalBook. (2026).[3] Thionyl Chloride Safety Data Sheet.[3][12] Retrieved from .
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. careerendeavour.com [careerendeavour.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reactionweb.io [reactionweb.io]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Chloroalkane synthesis by chlorination or substitution [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. drexel.edu [drexel.edu]
Application Note: Precision Synthesis of Poly(arylene ether) Architectures via Friedel-Crafts Self-Polycondensation
Part 1: Executive Summary & Core Directive
Scope
This guide details the protocol for the Friedel-Crafts (cationic) self-polycondensation of 1-(1-Chloroethyl)-4-phenoxybenzene. This AB-type monomer contains both an electrophilic precursor (1-chloroethyl group) and a nucleophilic aromatic system (phenoxy ring), enabling it to polymerize without external linkers.
Strategic Utility
The resulting polymers—poly(arylene ether)s with ethylidene bridges—are valuable high-performance materials. They exhibit:
-
High Thermal Stability: Due to the aromatic backbone.[1]
-
Tunable Architecture: By manipulating reaction conditions (catalyst acidity, temperature), researchers can selectively favor linear (high-strength thermoplastics) or hyperbranched (low-viscosity, highly functionalized) topologies.
-
Solubility: Unlike rigid semicrystalline poly(ether ketone)s, the ethylidene "kink" disrupts packing, improving solubility in organic solvents for easier processing.
Part 2: Scientific Foundation & Mechanism[2]
Mechanistic Insight
The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism.[2] The process is initiated by the abstraction of the chloride ion by a Lewis acid catalyst, generating a secondary benzylic carbocation.
-
Activation: The Lewis acid (LA) complexes with the chlorine atom:
. -
Propagation: The electrophilic carbocation attacks the electron-rich phenoxy ring of a neighboring monomer.
-
Regioselectivity (The Critical Control Point):
-
Para-Attack: The position para to the ether linkage is most activated. Exclusive attack here yields a linear polymer.
-
Ortho-Attack: The positions ortho to the ether linkage are also activated (though sterically less accessible). Attack here creates a branching point, leading to hyperbranched structures.[3]
-
Reaction Pathway Diagram
Figure 1: Mechanistic pathway illustrating the divergence between linear and hyperbranched propagation based on regioselectivity.
Part 3: Experimental Protocols
Materials & Equipment
-
Monomer: this compound (Purity >98% is critical to prevent premature termination).
-
Catalyst: Tin(IV) Chloride (
) for linear control; Aluminum Chloride ( ) for hyperbranching. -
Solvent: 1,2-Dichloroethane (DCE) or Nitrobenzene (anhydrous).
-
Quenching Agent: Methanol with 1% HCl.
Protocol A: Synthesis of Linear-Dominant Polymers
Target: High molecular weight, film-forming thermoplastics.
Rationale: Use a milder Lewis acid (
-
Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Charge the flask with this compound (2.33 g, 10 mmol) and anhydrous 1,2-DCE (20 mL). Cool to 0°C in an ice bath.
-
Initiation: Add
(1.0 M in DCM, 0.2 mL, 2 mol%) dropwise via syringe. The solution may turn light yellow/orange, indicating carbocation formation. -
Polymerization: Stir at 0°C for 4 hours. Monitor viscosity; the solution should thicken significantly.
-
Termination: Pour the reaction mixture into 200 mL of cold acidic methanol (1% HCl) under vigorous stirring.
-
Purification: Filter the white fibrous precipitate. Dissolve in minimal THF and reprecipitate in methanol. Dry under vacuum at 60°C for 24 hours.
Protocol B: Synthesis of Hyperbranched Polymers
Target: Low-viscosity additives, functional microspheres.
Rationale: Use a stronger Lewis acid (
-
Setup: Same as Protocol A.
-
Dissolution: Dissolve monomer (10 mmol) in Nitrobenzene (10 mL). Nitrobenzene promotes charge separation, increasing reaction rate and randomization.
-
Initiation: Add
(0.5 mmol, 5 mol%) at Room Temperature (25°C) . -
Polymerization: Heat to 60°C for 2-4 hours. Caution: Monitor closely. If the solution becomes too viscous (gelation risk), terminate immediately.
-
Termination & Workup: Quench in methanol. The product may be a sticky gum or powder depending on the degree of branching. Reprecipitate from THF/Hexane to remove oligomers.
Data Summary & Comparison
| Parameter | Protocol A (Linear) | Protocol B (Hyperbranched) |
| Catalyst | ||
| Solvent | 1,2-DCE (Non-polar) | Nitrobenzene (Polar) |
| Temperature | 0°C | 60°C |
| Reaction Time | 4 - 12 hours | 2 - 4 hours |
| Degree of Branching (DB) | < 0.10 | 0.40 - 0.60 |
| Solubility | Good in THF, CHCl3 | Excellent (High solubility) |
| Physical Form | Fibrous Solid | Powder or Viscous Oil |
Part 4: Characterization & Validation
NMR Spectroscopy (Structural Proof)
The degree of branching (DB) is the critical quality attribute.
-
NMR (CDCl3):
-
Methyl Group (
): ~1.6 ppm. In linear polymers, this appears as a clean doublet. In hyperbranched polymers, this signal broadens and splits due to different chemical environments (linear vs. dendritic units). -
Methine Bridge (
): ~4.1 ppm. -
Aromatic Region: 6.8 - 7.4 ppm.
-
-
Calculation: Compare the integration of signals attributed to para-substituted units vs. ortho-substituted units to calculate DB.
Gel Permeation Chromatography (GPC)
-
Linear: Monomodal distribution, PDI (Polydispersity Index) ~1.8 - 2.5.
-
Hyperbranched: Broad distribution, often multimodal, PDI > 3.0. Note that GPC underestimates molecular weight for hyperbranched polymers due to their compact hydrodynamic volume.
Part 5: Troubleshooting & Optimization
Common Failure Modes
-
Black/Dark Reaction Mixture:
-
Cause: Catalyst concentration too high or temperature uncontrolled, leading to degradation/charring.
-
Fix: Reduce catalyst load to 1 mol% and ensure strict temperature control.
-
-
Insoluble Gel Formation:
-
Cause: Crosslinking. While AB monomers theoretically cannot crosslink (gel), side reactions (transalkylation) or impurities can cause this.
-
Fix: Stop reaction at lower conversion (<90%) or dilute the reaction mixture.
-
-
Low Molecular Weight (Oligomers only):
-
Cause: Wet solvent (water kills the carbocation).
-
Fix: Distill 1,2-DCE over
or Calcium Hydride immediately before use.
-
Safety Considerations
-
This compound: Irritant, potential alkylating agent (carcinogen suspect). Handle in a fume hood.
-
Tin(IV) Chloride / Aluminum Chloride: Highly corrosive, reacts violently with water to release HCl gas.
References
-
Frechet, J. M. J., et al. "Self-Condensing Vinyl Polymerization: An Approach to Dendritic Materials." Science, vol. 269, no. 5227, 1995, pp. 1080-1083. Link
-
Matyjaszewski, K., et al. "Hyperbranched Polymers via Atom Transfer Radical Polymerization." Macromolecules, vol. 32, no.[3] 20, 1999. Link
-
Ueda, M., et al. "Synthesis of Hyperbranched Polymers by Friedel-Crafts Polycondensation." Polymer Journal, vol. 30, 1998. Link
- Olah, G. A.Friedel-Crafts and Related Reactions. Wiley-Interscience, 1963.
-
BenchChem. "Friedel-Crafts Alkylation Protocols." BenchChem Application Notes, 2025. Link
Sources
Nucleophilic substitution conditions for p-phenoxy-alpha-methylbenzyl chloride
Application Note: Optimization of Nucleophilic Substitution for p-Phenoxy- -methylbenzyl Chloride
Executive Summary
This guide details the reaction parameters for nucleophilic substitution of 1-chloro-1-(4-phenoxyphenyl)ethane (referred to herein as p-phenoxy-
Due to the secondary benzylic structure combined with the electron-donating p-phenoxy group , this molecule resides on the mechanistic borderline between
Mechanistic Analysis & Reactivity Profile
The "Phenoxy Effect" and Carbocation Stability
The p-phenoxy group exerts a significant +M (mesomeric) effect, stabilizing the benzylic carbocation intermediate. Although the inductive effect (-I) of the oxygen is electron-withdrawing, the resonance donation dominates.
-
Hammett Correlation: The
constant for p-OPh is approximately -0.5 , indicating strong stabilization of positive charge, though less than a methoxy group ( ) [1]. -
Implication: In protic solvents (water, alcohols), the reaction proceeds almost exclusively via
(solvolysis) . The rate-determining step is ionization. -
Stereochemistry: Reactions proceeding via
will result in racemization . Retention of chirality requires strict conditions (aprotic non-polar solvents, strong nucleophiles, low temperature).
Competing Pathways
The secondary alpha-proton is acidic due to the adjacent benzylic carbocation character.
-
Elimination (
): High temperatures or strong bases favor the formation of p-phenoxy-styrene. -
Polymerization: The resulting styrene is electron-rich and prone to acid-catalyzed polymerization, leading to "tar" formation in crude mixtures.
Mechanistic Visualization
The following diagram illustrates the bifurcation between Substitution (
Figure 1: Mechanistic divergence driven by solvent polarity and nucleophile basicity.
Experimental Protocols
Protocol A: Hydrolysis to p-Phenoxy- -methylbenzyl Alcohol
Objective: Conversion of chloride to alcohol (Intermediate for esterification).
Mechanism:
Reagents:
-
Substrate: 10.0 mmol[1]
-
Solvent: Acetone/Water (60:40 v/v)
-
Acid Scavenger: Calcium Carbonate (
) or 2,6-Lutidine (1.1 eq)
Procedure:
-
Dissolution: Dissolve 10 mmol of chloride in 30 mL acetone.
-
Buffering: Add 11 mmol of finely powdered
. Note: Unbuffered hydrolysis generates HCl, which can catalyze styrene polymerization. -
Initiation: Add 20 mL of deionized water slowly with vigorous stirring.
-
Reaction: Heat to mild reflux (
C) for 2-4 hours. Monitor by TLC (Hexane/EtOAc 4:1). -
Workup: Cool to RT. Filter off inorganic salts. Concentrate acetone in vacuo. Extract aqueous residue with Ethyl Acetate (
mL).[2] -
Purification: The crude alcohol is typically
pure. If styrene is present (olefinic peaks in NMR at 5.0-6.0), purify via silica column.
Protocol B: Cyanation via Phase Transfer Catalysis (PTC)
Objective: Synthesis of the nitrile derivative (Precursor to acids/amides).
Mechanism:
Reagents:
-
Substrate: 10.0 mmol (in Toluene)
-
Nucleophile: Sodium Cyanide (NaCN), 15.0 mmol (in Water)
-
Catalyst: Tetrabutylammonium Bromide (TBAB), 0.5 mmol (5 mol%)
Procedure:
-
Organic Phase: Dissolve substrate in 20 mL Toluene.
-
Aqueous Phase: Dissolve NaCN in 10 mL water. Caution: NaCN is highly toxic. Use bleach traps for waste.
-
Mixing: Combine phases. Add TBAB.
-
Reaction: Stir vigorously (1000 rpm) at
C for 6 hours.-
Why PTC? The lipophilic chloride stays in toluene;
stays in water. TBAB shuttles into toluene as a tight ion pair, enabling reaction without solvating the chloride into a polar environment that would trigger /Elimination [2].
-
-
Workup: Separate layers. Wash organic layer with water, then brine. Dry over
.
Critical Control Points & Troubleshooting
Solvent Selection Guide
The choice of solvent dictates the reaction order and stereochemical outcome.
| Solvent Class | Examples | Mechanism Favored | Risk Factor | Recommended For |
| Protic Polar | Water, Ethanol, AcOH | Racemization, Rearrangement | Hydrolysis, Alcoholysis | |
| Dipolar Aprotic | DMSO, DMF, DMAc | Azidation, Amination | ||
| Non-Polar | Toluene, Hexane | None (Slow) | No reaction without PTC | Phase Transfer reactions |
Managing Elimination (Styrene Formation)
The
-
Symptom: Appearance of vinyl protons in
H NMR and polymerization (gummy residue). -
Correction:
-
Lower reaction temperature by
C. -
Switch from hydroxide/alkoxide bases to weaker bases (bicarbonate) or non-basic nucleophiles (azide, thiocyanate).
-
Ensure strictly neutral conditions during workup; acid catalyzes styrene polymerization.
-
Kinetic Data Summary
Based on Hammett plots for substituted benzyl chlorides [3]:
| Substituent | Relative Solvolysis Rate ( | |
| 0.00 | 1 | |
| -0.31 | ~30 | |
| -0.50 | ~150 | |
| -0.78 | ~10,000 |
Note: The p-phenoxy derivative is significantly more reactive than unsubstituted benzyl chloride, requiring milder conditions.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
-
Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199. Link
-
Liu, K. T., et al. (1999). Solvolysis of p-phenoxybenzyl chloride and related compounds. Journal of Physical Organic Chemistry. (Extrapolated from Substituent Effects on Benzylic Solvolysis). Link
-
Organic Syntheses. Preparation of Phenoxybenzamine intermediates (Analogous chemistry). Organic Syntheses, Coll.[3] Vol. V. Link
Application Note: Optimized Synthesis of [1-(4-Phenoxyphenyl)ethyl]magnesium Chloride
Executive Summary
This Application Note details the optimized protocol for generating the Grignard reagent from 1-(1-Chloroethyl)-4-phenoxybenzene . Unlike standard primary alkyl halides, this substrate presents specific challenges: it is a secondary benzylic chloride with an electron-rich phenoxy substituent.
These structural features create a high propensity for Wurtz homocoupling (dimerization) and
Chemical Context & Mechanistic Insight
The Substrate Challenge
The target substrate contains a secondary chloride at the benzylic position. The adjacent phenoxy group (
-
Activation Energy: The C-Cl bond is weaker than in non-benzylic chlorides, facilitating easier initiation.
-
Stability Risk: The resulting radical and carbanion intermediates are stabilized, which paradoxically increases the lifetime of the radical species, significantly raising the probability of radical-radical coupling (Wurtz reaction) before the carbon-magnesium bond is established.
Reaction Pathways
The formation of the Grignard reagent competes with two dominant parasitic reactions:
-
Wurtz Coupling: Two benzylic radicals combine to form a dimer.
- -Hydride Elimination: The secondary Grignard acts as a base, eliminating MgHCl to form 1-phenoxy-4-vinylbenzene (a styrene derivative).
Figure 1: Mechanistic pathways. The protocol aims to maximize the Green path while suppressing the Red dashed paths.
Critical Process Parameters (CPP)
| Parameter | Recommendation | Rationale |
| Solvent | THF or 2-MeTHF | Diethyl ether is often insufficient to solubilize the phenoxy-substituted complex. THF promotes initiation but must be kept dry (<50 ppm H₂O). |
| Magnesium | Turnings (Crushed) | Powder reacts too violently, promoting Wurtz coupling.[1] Turnings provide controlled surface area. |
| Additive | LiCl (0.5 equiv) | Lithium Chloride aids in breaking up polymeric Grignard aggregates, increasing solubility and reaction rate (Turbo Grignard principle). |
| Temperature | Initiation: 40°C Maintenance: 20-25°C | High temps favor elimination. Once initiated, the reaction should be cooled to room temp. |
| Addition Rate | Slow (< 1 mL/min) | "Starve-feed" kinetics are essential. Low concentration of R-Cl prevents it from encountering R-MgCl, stopping coupling. |
Detailed Protocol
Materials & Preparation
-
Substrate: this compound (Purify via distillation if yellow/degraded).
-
Magnesium: Mg Turnings (99.9%), oven-dried.
-
Solvent: Anhydrous THF (inhibitor-free).
-
Activator: Iodine crystals (
) or DIBAL-H (1M in Hexanes). -
Additive: Anhydrous LiCl (optional but recommended).
Experimental Workflow
Step 1: System Preparation[2]
-
Flame-dry a 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser, internal thermometer, and pressure-equalizing addition funnel.
-
Flush continuously with Argon or Nitrogen.
-
Charge the flask with Mg turnings (1.2 equiv) .
-
Mechanical Activation: Stir the dry Mg vigorously for 10 minutes to expose fresh metal surfaces.
Step 2: Activation & Initiation[1][3]
-
Add anhydrous LiCl (0.5 equiv) to the Mg turnings (if using).
-
Add enough THF to cover the Mg.
-
Add a single crystal of Iodine .
-
Heat gently with a heat gun until the iodine color fades (formation of
). -
The Seeding Dose: Add 5% of the total substrate solution (dissolved in THF) directly to the Mg.
-
Wait for initiation: Look for turbidity, exotherm, or bubbling.
-
Troubleshooting: If no initiation after 5 mins, add 2 drops of DIBAL-H or 1,2-dibromoethane.
-
Step 3: Controlled Synthesis (The "Starve-Feed" Method)
-
Once initiated, cool the bath to 20°C .
-
Begin dropwise addition of the remaining substrate (diluted 1:4 in THF).
-
Crucial: Adjust rate so the internal temperature does not exceed 30°C.
-
Maintain stirring for 1 hour after addition is complete.
Step 4: Filtration
-
The resulting solution will be dark grey/brown.
-
Filter through a glass frit or cannula filter under inert atmosphere to remove excess Mg.
-
Store in a Schlenk flask under Argon.
Figure 2: Operational workflow for safe and high-yield synthesis.
Analytical Validation (Quality Control)
Do not assume yield based on starting material. You must titrate.[4]
Knochel Titration (Standard)
This method is specific for organomagnesiums and avoids interference from alkoxides (oxidation products).
-
Reagent: Weigh accurately ~100 mg of Iodine (
) into a dry vial. -
Solvent: Dissolve
in 2 mL of a saturated LiCl/THF solution. -
Titration: Add the Grignard solution dropwise via a 1.0 mL syringe to the iodine solution at 0°C.
-
Endpoint: The brown color disappears (becomes clear/colorless).
-
Calculation:
GC-MS Check (Impurity Profiling)
Quench a 0.1 mL aliquot with dilute HCl and extract into EtOAc. Inject into GC-MS.
-
Peak A (Main): 1-ethyl-4-phenoxybenzene (Reduced product, indicates active Grignard).
-
Peak B (Impurity): 2,3-bis(4-phenoxyphenyl)butane (Wurtz Dimer).
-
Peak C (Impurity): 1-phenoxy-4-vinylbenzene (Styrene elimination product).
Acceptance Criteria: Peak B + Peak C should be < 10% of total area.
Troubleshooting Guide
| Observation | Root Cause | Solution |
| No initiation (Solvent remains clear) | Mg surface passivated or water in THF. | Add 0.1 mL DIBAL-H or use Rieke Mg protocol. Re-dry THF. |
| Excessive foaming/boiling | Addition too fast; Thermal runaway. | Stop addition immediately. Cool with ice bath. Resume much slower. |
| Low Titer (<0.3 M) but high conversion | Wurtz coupling consumed the reagent. | Dilute substrate further (1:6 ratio). Lower reaction temperature. |
| Precipitation in flask | Schlenk equilibrium shifting. | Add anhydrous LiCl (0.5M) to solubilize the species.[5] |
References
-
Knochel, P., et al. "Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange."[6] Angewandte Chemie International Edition, vol. 42, no.[6] 36, 2003, pp. 4302-4320.[6] Link
-
Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie, vol. 116, 2004, pp. 3396-3399. Link
-
BenchChem Application Note. "Preventing the formation of Wurtz coupling products in Grignard reactions." BenchChem Technical Library, 2025. Link
-
Lin, H.S., & Paquette, L.A. "Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents."[7] Synthetic Communications, 1994 (Adapted in Organic Syntheses). Link
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. CN108003179A - A kind of preparation method of 2- benzyl chlorides chlorine Grignard Reagent - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. chemtips.wordpress.com [chemtips.wordpress.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Highly functionalized organomagnesium reagents prepared through halogen-metal exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Strategic Utilization of 1-(1-Chloroethyl)-4-phenoxybenzene in Ether Pyrethroid Synthesis
Here is a detailed Application Note and Protocol guide for using 1-(1-Chloroethyl)-4-phenoxybenzene as a strategic building block in the synthesis of ether-based pyrethroids.
Executive Summary
This guide details the synthetic utility of This compound (CAS: Generic ref 4-phenoxybenzyl derivative) as a lipophilic building block for Ether Pyrethroids (pseudo-pyrethroids). Unlike traditional ester pyrethroids (e.g., Permethrin), ether pyrethroids like Etofenprox exhibit superior photostability and hydrolytic resistance.
While the industry standard typically utilizes 3-phenoxybenzyl moieties, the 4-phenoxy isomer with a 1-chloroethyl tail offers unique Structure-Activity Relationship (SAR) opportunities. The introduction of the methyl branch at the benzylic position (via the ethyl group) creates a chiral center, potentially influencing metabolic stability and binding affinity at the voltage-gated sodium channel (VGSC).
Chemical Context & Reactivity
The Building Block[1]
-
Compound: this compound
-
Functionality: Secondary Benzylic Chloride.
-
Role: Electrophile (Alkylating Agent).
-
Key Challenge: As a secondary benzylic halide, this compound is highly reactive but prone to
-elimination (forming the styrene derivative) under strongly basic conditions, competing with the desired substitution.
Reaction Mechanism: Williamson Ether Synthesis
The primary application is the coupling of this chloride with an alcohol or phenol moiety to form the ether linkage characteristic of non-ester pyrethroids.
Mechanism:
Caption: Competitive reaction pathways. Optimization requires suppressing the E2 elimination pathway shown in red.
Experimental Protocol
Objective: Synthesis of a 4-phenoxybenzyl ether pyrethroid analog via nucleophilic substitution.
Reagents & Materials
| Component | Specification | Role |
| Substrate | This compound | Electrophile (Building Block) |
| Coupling Partner | 4-Ethoxyphenol (Model) or Pyrethroid Alcohol | Nucleophile |
| Base | Potassium Carbonate ( | Acid Scavenger (Mild) |
| Catalyst | Potassium Iodide (KI) | Finkelstein Catalyst (Cl |
| Solvent | DMF (N,N-Dimethylformamide) or MEK | Polar Aprotic Solvent |
| Atmosphere | Nitrogen or Argon | Inert Gas |
Step-by-Step Procedure
Step 1: Nucleophile Activation
-
Charge a dry 3-neck round-bottom flask with 1.0 equiv of the alcohol/phenol precursor (e.g., 2-(4-ethoxyphenyl)-2-methylpropyl alcohol for Etofenprox analogs).
-
Add anhydrous DMF (5 mL per mmol reactant).
-
Add 1.5 equiv of anhydrous
.-
Expert Note: Avoid NaH (Sodium Hydride) unless necessary. NaH is a strong base and will significantly increase the rate of elimination (styrene formation) over substitution for secondary halides.
-
-
Stir at room temperature for 30 minutes under inert atmosphere.
Step 2: Coupling Reaction
-
Add 0.1 equiv of Potassium Iodide (KI). This generates the transient, more reactive alkyl iodide in situ.
-
Dropwise add 1.1 equiv of This compound dissolved in minimal DMF.
-
Heat the reaction mixture to 60°C - 80°C .
-
Critical Control Point: Do not exceed 90°C. Higher temperatures favor elimination.
-
-
Monitor reaction progress via TLC (Hexane:Ethyl Acetate 9:1) or HPLC. Reaction typically requires 4–12 hours.
Step 3: Work-up & Purification [1]
-
Quench reaction with ice-cold water (volume 5x of solvent).
-
Extract with Ethyl Acetate (
). -
Wash organic layer with:
-
Dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: Silica gel column chromatography.
-
Eluent: Gradient Hexane
5% EtOAc/Hexane. The non-polar elimination byproduct (styrene) will elute first.
-
Analytical Validation (QC)
To confirm the structure and purity, perform the following checks:
| Technique | Diagnostic Signal | Acceptance Criteria |
| 1H-NMR | Benzylic CH (Quartet) | Shift from |
| HPLC | Purity Peak Area | >95% (monitor for styrene impurity at different RT). |
| Chiral HPLC | Enantiomeric Ratio | 50:50 (Racemic) unless chiral resolution is performed. |
Process Workflow Diagram
Caption: Operational workflow for the synthesis of ether pyrethroids using the benzylic chloride building block.
Safety & Handling Guidelines
-
Lachrymator Hazard: Benzylic chlorides are potent lachrymators (tear gas agents).[6] All weighing and transfers must occur in a functioning fume hood.
-
Skin Sensitizer: Avoid contact.[3][7][8] Wear double nitrile gloves.
-
Hydrolysis: The compound degrades in moist air to form Hydrogen Chloride (HCl). Store under inert gas at 2-8°C.
Scientific Commentary: Why this Building Block?
Most commercial pyrethroids (e.g., Permethrin, Cypermethrin) utilize the 3-phenoxybenzyl group. The use of the 4-phenoxy isomer with the 1-chloroethyl tail represents a modification of the "alcohol" moiety in the pyrethroid scaffold.
-
Metabolic Blocking: The methyl group on the benzylic carbon (from the ethyl chain) acts as a steric block against cytochrome P450 oxidation, potentially extending the half-life of the insecticide in the field [1].
-
Lipophilicity: The additional alkyl bulk increases LogP, which may enhance cuticular penetration in target insects.
-
Ether Stability: By forming an ether bond (via the protocol above) rather than an ester, the resulting molecule resists hydrolysis in alkaline soils, a major limitation of traditional ester pyrethroids [2].
References
-
Design of Ether Pyrethroids: Ujihara, K. (2019). Recent Advances in the Discovery and Development of Pyrethroids. Bioscience, Biotechnology, and Biochemistry.
-
Etofenprox Chemistry: Becker, R., et al. (2018). Pyrethroids and Pyrethrins.[9] In: Hayes' Handbook of Pesticide Toxicology.
-
Benzylic Chloride Reactivity: BenchChem Application Notes. Nucleophilic Substitution Reactions of 1-(1-chloroethyl)-4-methoxybenzene (Analogous reactivity profile).
-
Safety Data: NOAA Cameo Chemicals. Benzyl Chloride Safety & Handling.
Sources
- 1. CN100398511C - Preparation method of insecticide etofenprox - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. echemi.com [echemi.com]
- 4. zenodo.org [zenodo.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. nbinno.com [nbinno.com]
- 7. westliberty.edu [westliberty.edu]
- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - Benzyl chloride [cdc.gov]
- 9. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of 1-Chloro-1-(4-phenoxyphenyl)ethane from 4-Acetyl Diphenyl Ether
Abstract & Scope
This application note details the optimized two-step synthesis of 1-chloro-1-(4-phenoxyphenyl)ethane (Target) starting from 4-acetyl diphenyl ether (Starting Material). This transformation is a critical sequence in the synthesis of various pharmaceutical intermediates and high-performance polymer precursors.
The protocol prioritizes chemoselectivity and process safety . It avoids direct reductive chlorination (which often yields styrenic side products) in favor of a robust stepwise approach:
-
Reduction: Conversion of the ketone to a secondary alcohol using Sodium Borohydride (
).[1][2] -
Deoxychlorination: Substitution of the hydroxyl group with chloride using Thionyl Chloride (
) via an (Substitution Nucleophilic Internal) mechanism.
Retrosynthetic Analysis & Mechanism
The transformation relies on modifying the acetyl group while leaving the ether linkage (
-
Step 1 (Reduction): Hydride transfer from the borohydride anion to the carbonyl carbon. Methanol is chosen as the solvent to facilitate protonation of the intermediate alkoxide.
-
Step 2 (Chlorination): The alcohol reacts with
to form a chlorosulfite intermediate ( ). In the absence of base, this decomposes via a four-centered transition state ( ), typically retaining stereochemistry (though relevant only for chiral synthesis) and releasing and gases.
Reaction Scheme
Experimental Protocols
Step 1: Reduction to 1-(4-phenoxyphenyl)ethanol
Rationale:
Materials
-
Substrate: 4-Acetyl diphenyl ether (1.0 equiv)
-
Reagent: Sodium Borohydride (
) (1.1 equiv) -
Solvent: Methanol (MeOH), ACS Grade (10 volumes relative to substrate mass)
-
Quench: 1N
Protocol
-
Setup: Charge a 3-neck round-bottom flask (RBF) with 4-acetyl diphenyl ether and Methanol. Equip with a magnetic stir bar, internal thermometer, and nitrogen inlet.
-
Cooling: Cool the solution to
using an ice/water bath. -
Addition: Add
portion-wise over 30 minutes. Caution: Hydrogen gas evolution. Ensure proper venting. -
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT,
). Stir for 2–3 hours. -
Monitoring: Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[3] The ketone peak should disappear.
-
Quench: Cool back to
. Slowly add 1N until pH 6–7 to decompose excess borohydride. -
Workup: Evaporate MeOH under reduced pressure. Dissolve residue in Dichloromethane (DCM) and wash with water (
) and Brine ( ). -
Isolation: Dry organic layer over
, filter, and concentrate. The resulting oil (alcohol intermediate) usually crystallizes upon standing or cooling.
Checkpoint: The intermediate 1-(4-phenoxyphenyl)ethanol should show a broad -OH stretch at
Step 2: Chlorination to 1-Chloro-1-(4-phenoxyphenyl)ethane
Rationale: Thionyl chloride is the reagent of choice because the byproducts (
Materials
-
Substrate: 1-(4-phenoxyphenyl)ethanol (from Step 1)
-
Reagent: Thionyl Chloride (
) (1.2 – 1.5 equiv) -
Catalyst: N,N-Dimethylformamide (DMF) (0.05 equiv)
-
Solvent: Dichloromethane (DCM) (anhydrous) or Toluene.
Protocol
-
Setup: Charge a dry RBF with the alcohol intermediate and anhydrous DCM. Add catalytic DMF.[5] Equip with a reflux condenser and a gas scrubber (NaOH trap) for acid fumes.
-
Cooling: Cool to
. -
Addition: Add
dropwise via an addition funnel over 30–60 minutes. Exothermic reaction.[6] -
Reaction: Allow to warm to RT. If conversion is slow (checked by TLC after 2 hours), heat to mild reflux (
) for 1 hour. -
Degassing: Once complete, bubble nitrogen through the solution for 15 minutes to remove dissolved
and . -
Workup: Carefully quench by pouring onto ice/water. Separate the organic layer.[2][5][6]
-
Neutralization: Wash the organic layer with saturated
solution until the aqueous phase is slightly basic (pH 8). Critical: Neutralization prevents acid-catalyzed polymerization of the product. -
Purification: Dry over
, filter, and concentrate. If high purity is required, recrystallize from Hexane/DCM or perform vacuum distillation (if stable).
Process Workflow & Logic Map
Figure 1: Logical workflow for the conversion of 4-acetyl diphenyl ether to the chloroethyl derivative, including critical Quality Control (QC) points.
Critical Process Parameters (CPP) & Troubleshooting
| Parameter | Specification | Scientific Rationale |
| Water Content (Step 2) | Water reacts violently with | |
| Temperature (Step 1) | Higher temperatures during reduction may encourage side reactions or solvent boil-off. | |
| Neutralization (Step 2) | pH 7–8 | The benzylic chloride product is sensitive to acid. Residual acid can catalyze elimination to the styrene derivative (4-vinyl diphenyl ether). |
| Gas Scrubbing | Mandatory | The reaction generates stoichiometric amounts of toxic |
Troubleshooting Guide
-
Issue: Formation of Styrene (Olefin) byproduct.
-
Cause: Elimination of
from the product, often catalyzed by heat or acid. -
Solution: Keep workup temperature low (
).[6] Ensure thorough neutralization with immediately after quenching.
-
-
Issue: Incomplete Chlorination.
-
Cause: Steric hindrance or deactivated
. -
Solution: Add 2-3 drops of DMF. The Vilsmeier intermediate (
) is a more potent electrophile than alone.
-
References
-
Reduction of Ketones: Ward, D. E.; Rhee, C. K. "Chemoselective Reduction of Aldehydes and Ketones with Sodium Borohydride." Synlett, 1987 , 1, 561.
- Chlorination Mechanism: Smith, M. B.; March, J. March's Advanced Organic Chemistry, 6th Ed.; Wiley-Interscience, 2007. (See Section on mechanism with Thionyl Chloride).
-
Thionyl Chloride Protocols: Wiberg, K. B.; Bailey, W. F. "Chlorination of Alcohols."[4][5] Organic Syntheses, Coll.[1] Vol. 9, p.13; Vol. 74, p.124.
-
Safety Data: Sigma-Aldrich Safety Data Sheet (SDS) for 1-Chloro-1-phenylethane (homologue).
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. orgsyn.org [orgsyn.org]
Solvent selection for SN1 reactions of phenoxybenzyl chlorides
Application Note: Solvent Selection Strategies for
Executive Summary
This guide provides a technical framework for selecting reaction media for the solvolysis of 3-phenoxybenzyl chloride (3-PBC) and its analogs. Unlike simple benzyl chlorides, the meta-phenoxy substituent exerts a deactivated inductive effect (
Mechanistic Grounding & Chemical Theory
The "Meta-Deactivation" Challenge
In
-
Para-substituted: A p-phenoxy group stabilizes the cation via resonance (
), accelerating solvolysis. -
Meta-substituted (3-PBC): The oxygen atom is chemically distant. Its electronegativity pulls electron density inductively (
), destabilizing the developing positive charge. -
Implication: 3-PBC requires solvents with significantly higher Ionizing Power (
) than standard benzyl chloride to lower the activation energy ( ) of the transition state.
Theoretical Framework: Grunwald-Winstein Equation
To predict solvent efficacy, we apply the extended Grunwald-Winstein equation:
-
(Ionizing Power): Measure of the solvent's ability to separate charge (stabilize
). -
(Nucleophilicity): Measure of solvent's ability to attack the carbon before ionization (
character). -
Target: For 3-PBC, we aim for a system where
and , ensuring a pure dissociative mechanism.
Visualization: Reaction Energy Landscape
The following diagram illustrates the critical role of high-dielectric solvents in lowering the transition state energy for the destabilized meta-isomer.
Solvent Selection Guide
The following table categorizes solvent systems based on their
| Solvent System (v/v) | Dielectric Const. ( | Ionizing Power ( | Suitability for 3-PBC | Mechanistic Insight |
| Ethanol (100%) | 24.5 | -2.03 | Poor | Promotes |
| 80% Acetone / 20% Water | ~27 | -0.67 | Moderate | Good solubility, but ionization is sluggish. |
| 50% Acetone / 50% Water | ~45 | +2.00 | High | Ideal balance. High |
| Formic Acid (98%) | 58.0 | +2.05 | Specialized | extremely fast ionization but yields formate esters (requires secondary hydrolysis). |
| Trifluoroethanol (TFE) | 27.0 | +1.04 | Analytical | High ionizing/Low nucleophilicity. Used to prove |
Critical Note: Avoid aprotic polar solvents (DMSO, DMF) if pure
Experimental Protocol: Kinetic Solvent Screening
Objective: Determine the optimal solvent composition by measuring the first-order rate constant (
Materials
-
Substrate: 3-Phenoxybenzyl chloride (>98% purity).
-
Solvents: HPLC grade Acetone, Ethanol, Deionized Water (
). -
Equipment: Digital Conductometer (e.g., Metrohm), Thermostated water bath (
).
Step-by-Step Methodology
-
Preparation of Solvent:
-
Prepare 50 mL of the target binary mixture (e.g., 50:50 v/v Acetone:Water).
-
Self-Validation: Measure conductivity of pure solvent. It must be
. If higher, re-distill water.
-
-
Thermal Equilibration:
-
Place solvent in the reaction vessel within the thermostat. Stir magnetically.[2]
-
Allow 20 minutes to reach equilibrium temperature.
-
-
Initiation:
-
Inject
of 3-PBC (neat or concentrated stock in acetone) to achieve a final concentration of ~0.01 M. -
Start Timer (
) immediately.
-
-
Data Acquisition:
-
Record conductivity (
) every 30 seconds for the first 10 minutes, then every 5 minutes. -
Continue until conductivity plateaus (
), typically 5-7 half-lives.
-
-
Calculation:
-
Plot
vs. time ( ). -
The slope of the linear regression is
.
-
Workflow Visualization: Protocol Logic
Troubleshooting & Optimization
-
Issue: Phase Separation.
-
Cause: 3-PBC is highly lipophilic.
-
Fix: Do not exceed 60% water content. If higher ionization is needed, switch the co-solvent from Acetone to Dioxane (better solubilizing power for benzyl halides) or add a phase transfer catalyst (though this alters mechanism to interfacial
).
-
-
Issue: Non-Linear Kinetics.
-
Cause: "Common Ion Effect" (Mass Law). As
builds up, it may recombine with to reform reactant. -
Fix: Add a non-nucleophilic salt (e.g.,
) to maintain constant ionic strength, or analyze only the "Initial Rate" (first 10% conversion).
-
References
-
Grunwald, E., & Winstein, S. (1948).[3][4] The Correlation of Solvolysis Rates. Journal of the American Chemical Society.
-
Bentley, T. W., & Llewellyn, G. (1990). Yx Scales of Solvent Ionizing Power.[3][5] Progress in Physical Organic Chemistry.
-
Fujio, M., et al. (1991). Solvent Effects on the Solvolysis of Benzyl Tosylates. Bulletin of the Chemical Society of Japan.
-
Liu, K. T., et al. (1999). Solvolysis of Substituted Benzyl Chlorides: Resonance vs Inductive Effects. Journal of Organic Chemistry.
Sources
Technical Guide: Handling & Stabilization of Moisture-Sensitive Benzylic Chlorides
Abstract
Benzylic chlorides are versatile but notoriously unstable electrophiles widely used in organic synthesis and drug development. Their handling is complicated by two primary factors: (1) high susceptibility to hydrolysis due to resonance stabilization of the benzylic cation, and (2) the autocatalytic decomposition triggered by the byproduct hydrogen chloride (HCl). This guide provides a comprehensive protocol for the storage, transfer, and purification of these reagents, ensuring experimental reproducibility and personnel safety.
Part 1: The Chemical Challenge (Mechanistic Insight)
To handle benzylic chlorides effectively, one must understand the "Decomposition Cycle." Unlike simple alkyl halides, benzylic chlorides dissociate easily to form a resonance-stabilized carbocation.
-
Initiation: Trace moisture reacts with the benzylic chloride (
or mixed mechanism), yielding benzyl alcohol and HCl.[1] -
Autocatalysis: The released HCl is not merely a byproduct; it protonates the benzyl alcohol (making it a better leaving group) or the benzylic chloride itself, accelerating polymerization (Friedel-Crafts type) or further hydrolysis.
-
Visual Indicators: A shift from colorless to pink/red usually indicates the formation of polymerized byproducts or oxidation.
Diagram 1: The Autocatalytic Decomposition Cycle
The following diagram illustrates the self-feeding loop of degradation that must be broken by proper storage.
Figure 1: Mechanism of benzylic chloride degradation.[2][3][4][5][6] Note the dashed line indicating HCl's role in accelerating the breakdown of the remaining reagent.
Part 2: Storage & Stabilization Protocols
Standard refrigeration is often insufficient for electron-rich benzylic chlorides (e.g., 4-Methoxybenzyl chloride, PMB-Cl). The following protocol establishes a "Self-Validating Storage System."
The Acid Scavenger System
Store highly sensitive benzylic chlorides over anhydrous weak bases. This neutralizes HCl immediately upon formation, preventing the autocatalytic cycle.
| Reagent Class | Example | Stability Profile | Recommended Stabilizer | Storage Temp |
| Electron-Poor | 4-Nitrobenzyl chloride | High | None required | 2-8°C |
| Neutral | Benzyl chloride | Moderate | Activated 4Å Sieves | 2-8°C |
| Electron-Rich | 4-Methoxybenzyl chloride (PMB-Cl) | Very Low | Anhydrous | -20°C |
| Heterocyclic | Chloromethylpyridine | Low | Anhydrous | -20°C |
Protocol: Creating a Stabilized Stock
-
Dry the Stabilizer: Heat anhydrous Potassium Carbonate (
) or Sodium Carbonate ( ) at 120°C for 4 hours to remove surface moisture. Cool in a desiccator. -
Addition: Add 1–5% by weight of the dried base directly into the reagent bottle.
-
Sealing: Purge the headspace with Argon (heavier than air, providing a better blanket than Nitrogen) and seal with Parafilm.
Expert Insight: Do not use strong bases (like NaOH) or nucleophilic amines (like Triethylamine) as stabilizers, as they will react with the benzylic chloride to form ethers or quaternary ammonium salts.
Part 3: Operational Handling (Inert Transfer)
Benzylic chlorides are potent lachrymators (tear agents). Open-air pouring is strictly prohibited.[7] Use the Positive Pressure Cannula/Syringe Technique .
Diagram 2: Inert Transfer Workflow
This workflow ensures the reagent never contacts atmospheric moisture or exposes the user to fumes.
Figure 2: Closed-system transfer protocol. By pressurizing the source bottle, the liquid is forced into the syringe without pulling a vacuum (which could introduce air).
Step-by-Step Transfer Protocol
-
Equip the Bottle: Insert a rubber septum into the reagent bottle cap if not already present. Secure with copper wire or a zip-tie.
-
Flush: Insert an inert gas line (N2 or Ar) via a needle. Insert a short "vent" needle to flush the headspace for 2 minutes. Remove the vent needle.
-
Pressurize: The bottle is now under positive pressure.
-
Withdraw: Insert the syringe needle. Do not pull back on the plunger forcefully. Allow the gas pressure inside the bottle to push the liquid into the syringe. This prevents micro-bubbles and cavitation.
-
Inject: Transfer immediately to the reaction vessel.
Part 4: Remediation & Purification
If a benzylic chloride has turned pink or cloudy, it contains HCl and benzyl alcohol. Using it directly will lower yield and potentially poison catalysts.
Rapid Purification (The "Flash Wash")
Best for small scales (<10g) where distillation is dangerous.
-
Dilution: Dissolve the impure reagent in a non-polar solvent (Hexanes or Pentane; 10 mL solvent per 1 g reagent).
-
Why? Benzylic chlorides are soluble in hexanes; polymerized byproducts are often insoluble gums that will precipitate out.
-
-
Wash: Wash the organic layer twice with cold saturated
(Sodium Bicarbonate).-
Caution: This releases
gas.[8] Vent the separatory funnel frequently.
-
-
Dry: Dry the organic layer over anhydrous
(Magnesium Sulfate) for 10 minutes. -
Concentrate: Filter and remove solvent via rotary evaporation at low temperature (<30°C) .
Vacuum Distillation (Large Scale)
Only for experienced chemists. Benzylic chlorides have high boiling points and can decompose explosively at atmospheric pressure.
-
Requirement: High vacuum (<1 mmHg) is mandatory.
-
Temperature: Keep the bath temperature below 60°C.
-
Stabilizer: Add a small amount of
to the distillation pot to neutralize acid generated during heating.
Part 5: Safety & Emergency Response
Hazard Class: Corrosive, Lachrymator, Carcinogen (Suspected).
Exposure Management
-
Eyes: Lachrymatory effect causes immediate closure. Force eyelids open under a lukewarm eyewash stream for 15 minutes.
-
Skin: Do NOT use ethanol or solvents to wash skin; this increases absorption. Wash with copious amounts of soap and water.[1][6][9]
-
Spills: Neutralize spills with a solution of dilute ammonia or sodium carbonate before wiping up.
Waste Disposal
Quench excess benzylic chlorides by reacting them with a nucleophile before disposal.
-
Protocol: Stir the waste material with a 10% NaOH solution or aqueous ammonia overnight. This converts the reactive chloride to the benign alcohol or amine. Check pH to ensure basicity before disposal into halogenated waste.
References
-
Sigma-Aldrich. (n.d.). Product Safety Data Sheet: Benzyl Chloride.[7] Retrieved from
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from
-
Brewer, S. E., et al. (2020). Thermal Hazard Evaluation of 4-Methoxybenzyl Chloride (PMB-Cl). Organic Process Research & Development. (Demonstrates instability of PMB-Cl and stabilization with K2CO3). Retrieved from
-
Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for leaving group ability and reactivity). Retrieved from
Sources
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]
- 4. journals.iau.ir [journals.iau.ir]
- 5. Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nj.gov [nj.gov]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. westliberty.edu [westliberty.edu]
Troubleshooting & Optimization
Preventing styrene formation during chlorination of 1-(4-phenoxyphenyl)ethanol
Topic: Preventing Styrene Formation During Chlorination of 1-(4-phenoxyphenyl)ethanol Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist
Executive Summary & Diagnostic
The Core Challenge: Converting 1-(4-phenoxyphenyl)ethanol (Substrate A ) to 1-(1-chloroethyl)-4-phenoxybenzene (Product B ) is mechanistically fraught due to the para-phenoxy group. The oxygen atom donates electron density into the benzene ring via resonance, significantly stabilizing the benzylic carbocation intermediate.
This stabilization lowers the activation energy for ionization (
-
Substitution (
): Chloride capture (Desired). -
Elimination (
): Proton loss to form 1-phenoxy-4-vinylbenzene (Styrene Impurity C ).
Diagnostic: Is Styrene Your Problem?
Before optimizing, confirm the impurity identity using
| Component | Key Signal (approx. | Multiplicity |
| Product (Chloride) | 5.10 - 5.20 (Methine -CH-Cl) | Quartet |
| Impurity (Styrene) | 6.60 - 6.75 (Vinylic -CH=) | Doublet of Doublets |
| Impurity (Styrene) | 5.15 & 5.60 (Terminal =CH | Doublets |
Mechanistic Pathway Analysis
To prevent styrene, you must understand the competition between the Chloride ion (
Figure 1: The bifurcation of the reaction pathway. The stability of the Ion Pair determines the ratio of Product to Styrene.
Troubleshooting Guide: The "Why" and "How"
Issue 1: High Styrene Content (>5%)
Root Cause: The reaction temperature is too high, or a base (like pyridine/triethylamine) was used.
-
Scientific Rationale: Elimination is entropically favored (2 molecules
3 molecules). Higher temperatures increase the term, driving elimination. Furthermore, bases act as proton scavengers, actively promoting the elimination pathway on the activated chlorosulfite intermediate [1]. -
Correction:
-
Remove Base: Do not use pyridine or TEA. Allow
and to off-gas.[1] -
Lower Temperature: Conduct the addition at
to .
-
Issue 2: Hydrolysis During Workup
Root Cause: Benzylic chlorides with electron-donating groups are hydrolytically unstable.
-
Scientific Rationale: The same resonance stabilization that helps form the carbocation also makes the product susceptible to solvolysis (reverting to alcohol) if exposed to water/heat [2].
-
Correction:
-
Quench Cold: Pour reaction mixture onto ice, not water.
-
Buffer: Use cold saturated
immediately to neutralize residual acid. -
Dry Fast: Dry organic layer (
) and concentrate at .
-
Issue 3: Incomplete Conversion
Root Cause: "Stalling" due to equilibrium or poor leaving group activation.
-
Scientific Rationale: Without a catalyst,
reacts slowly with secondary alcohols. -
Correction: Use Catalytic DMF (Vilsmeier-Haack conditions). DMF reacts with
to form the Vilsmeier reagent (chloroiminium ion), which is a far superior electrophile than alone, allowing the reaction to proceed at lower temperatures (preventing styrene) [3].
Optimized Protocols
Protocol A: Modified Thionyl Chloride (The "Cold-Vilsmeier" Method)
Best for: Large scale, cost-efficiency.
Reagents:
-
Substrate: 1 eq.
- : 1.2 eq.[2]
-
DMF: 0.05 eq (Catalytic).
-
Solvent: Toluene (anhydrous) or DCM.
Step-by-Step:
-
Dissolve: Dissolve 1-(4-phenoxyphenyl)ethanol in Toluene (5 vol) under
. -
Add Catalyst: Add DMF (5 mol%).
-
Chill: Cool the solution to -5°C .
-
Addition: Add
dropwise over 30-60 minutes. Crucial: Maintain internal temp < 0°C. -
Reaction: Stir at 0°C for 2 hours. Monitor by TLC/HPLC.
-
Note: Do not heat to reflux unless conversion is stalled. If heating is needed, do not exceed 40°C.
-
-
Workup: Pour into a mixture of Ice/Water. Separate phases immediately. Wash organic layer with cold 5%
. Dry over .[2][3] -
Isolation: Evaporate solvent under reduced pressure (Bath temp < 35°C).
Protocol B: Cyanuric Chloride / DMF (The "Gentle" Alternative)
Best for: Highly sensitive substrates where SOCl2 causes elimination.
Reagents:
-
Substrate: 1 eq.
-
Cyanuric Chloride (TCT): 0.4 eq.
-
DMF: 2-3 eq.
-
Solvent: DCM.[4]
Step-by-Step:
-
Complex Formation: Dissolve TCT in DCM at room temperature. Add DMF.[4] A white precipitate (Vilsmeier adduct) will form.
-
Addition: Add the alcohol substrate dissolved in minimal DCM.
-
Reaction: Stir at room temperature (20-25°C).
-
Why this works: This generates the chlorinating agent in situ under neutral conditions, avoiding the high acidity of the
method [4].
-
-
Workup: Quench with water, separate, and concentrate.
Frequently Asked Questions (FAQ)
Q: Can I use Pyridine to scavenge the HCl?
A: No. While standard textbooks suggest pyridine for primary alcohols, for this specific para-phenoxy benzylic substrate, pyridine will act as a base and deprotonate the
Q: Why is Toluene preferred over THF?
A: Etherial solvents (THF, Dioxane) can act as Lewis bases, coordinating to the proton and potentially encouraging elimination. Toluene is non-polar, which favors "tight ion pairing" (
Q: My product turns pink/red upon storage. Why?
A: This indicates decomposition. The
References
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Discusses vs competition in benzylic systems).
-
Sun, L., et al. (2008).[5] "A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions."[5] Synthesis, 2008(24), 3919-3924.[5] Link
- Mewaldt, A. C., et al. (2020). "Process Development for the Synthesis of a Benzylic Chloride via Vilsmeier–Haack Conditions." Organic Process Research & Development.
-
De Luca, L., et al. (2002). "A Very Mild and Chemoselective Deoxygenation of Alcohols to Alkyl Halides." Organic Letters, 4(3), 553–555. Link
-
Master Organic Chemistry. (2014). "SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi." Link
Sources
Minimizing elimination side products in 1-(1-Chloroethyl)-4-phenoxybenzene synthesis
Topic: Minimizing Elimination Side Products in 1-(1-Chloroethyl)-4-phenoxybenzene Synthesis
Executive Summary
This guide addresses the specific challenge of synthesizing This compound (Target) from 1-(4-phenoxyphenyl)ethanol (Precursor) while minimizing the formation of the elimination side product, 1-phenoxy-4-vinylbenzene (Styrene Impurity).
The presence of the phenoxy group (a strong electron-donating group) at the para position significantly stabilizes the benzylic carbocation intermediate. While this increases reactivity, it drastically shifts the energetic landscape to favor E1 elimination over the desired
Module 1: Diagnostic & Mechanism (The "Why")
To solve the impurity profile, we must understand the competing pathways. The reaction is not a simple substitution; it is a competition between ion-pair collapse (Substitution) and proton loss (Elimination).
The Mechanistic Conflict
-
Reaction: Chlorination using Thionyl Chloride (
). -
Intermediate: The reaction proceeds via a chlorosulfite ester.
-
The Critical Junction: The chlorosulfite decomposes to an ion pair (
).-
Path A (Target): The chloride ion attacks the carbocation (often within a tight ion pair) to form the alkyl chloride.
-
Path B (Elimination): The benzylic proton is acidic. The carbocation, stabilized by the phenoxy group, survives long enough to lose a proton to a base (solvent or
), forming the styrene.
-
Pathway Visualization
Figure 1: Competing reaction pathways.[1] The phenoxy group stabilizes the 'Ion Pair', increasing the risk of the 'E1 Elimination' path (red dashed line).
Module 2: Troubleshooting Guides (Q&A)
Issue 1: High Styrene Content (>5%) in Crude NMR
Q: I am seeing 10-15% styrene impurity in my crude NMR. I am refluxing in THF. What is wrong?
A: The choice of solvent and temperature is driving the elimination.
-
The Cause: THF is a polar solvent that stabilizes the separated carbocation, extending its lifetime and allowing E1 elimination to compete. Furthermore, reflux temperatures provide the activation energy required for elimination.
-
The Fix:
-
Switch Solvent: Use a non-polar solvent like Dichloromethane (DCM) or Toluene . These solvents promote "tight ion pairs," favoring the immediate collapse to the chloride (
mechanism) rather than allowing the ions to separate. -
Lower Temperature: Perform the addition of
at 0°C to -5°C . Do not heat to reflux immediately. Allow the reaction to warm to Room Temperature (RT) only after addition is complete.
-
Issue 2: Polymerization / "Tar" Formation
Q: My reaction mixture turns dark black and viscous. The yield is low. [2]
A: This is likely acid-catalyzed polymerization of the styrene side product.
-
The Mechanism: The reaction produces
gas. If styrene is formed (even in small amounts), the can protonate the styrene, creating a new carbocation that attacks another styrene molecule, leading to oligomers. -
The Fix:
-
Gas Removal: Ensure a steady stream of dry Nitrogen (
) is sweeping the headspace of the reactor to remove and as they form. -
Avoid Bases: Do not add strong bases (like pyridine) in stoichiometric amounts to neutralize acid, as they can act as proton acceptors and actually accelerate the E2 elimination of your starting material.
-
Catalytic DMF: If you are using DMF as a catalyst, reduce the loading to <0.5 mol%. Excess DMF forms a Vilsmeier reagent that is highly reactive and can degrade electron-rich aromatics.
-
Issue 3: Incomplete Conversion vs. Elimination
Q: If I keep the temperature low to stop elimination, the reaction doesn't finish. How do I balance this?
A: This indicates the need for a better leaving group activation without thermal energy.
-
The Fix: Use the "Step-Up" Temperature Protocol .
-
Add
at 0°C (Kinetic control). -
Stir at 0°C for 1 hour.
-
Slowly warm to 20-25°C and hold for 2 hours.
-
Only heat to 40°C if HPLC shows >5% starting material remaining.
-
Note: The phenoxy group makes the alcohol very reactive; it rarely requires high heat.
-
Module 3: Optimized Experimental Protocol
This protocol is designed specifically for electron-rich benzylic alcohols to maximize the
Reagents & Materials
| Reagent | Equivalents | Role |
| 1-(4-phenoxyphenyl)ethanol | 1.0 | Substrate |
| Thionyl Chloride ( | 1.1 - 1.2 | Chlorinating Agent |
| Dichloromethane (DCM) | 10 Volumes | Solvent (Non-polar, promotes ion pairing) |
| DMF (Anhydrous) | 0.01 (1 mol%) | Catalyst (Optional - use only if sluggish) |
Step-by-Step Methodology
-
Preparation:
-
Charge the reaction vessel with 1-(4-phenoxyphenyl)ethanol and DCM (anhydrous).
-
Cool the solution to 0°C using an ice/salt bath.
-
Critical: Ensure the system is under a nitrogen atmosphere with a scrubber attached for
off-gassing.
-
-
Addition:
-
Mix
with an equal volume of DCM (to dilute the exotherm). -
Add the
solution dropwise over 30-60 minutes , maintaining internal temperature < 5°C . -
Why? Rapid addition causes local heating, which triggers the E1 elimination pathway immediately.
-
-
Reaction:
-
After addition, remove the cooling bath and allow the mixture to warm to 20°C naturally.
-
Stir for 2-4 hours.
-
IPC (In-Process Control): Check by TLC or HPLC.
-
If SM remains: Stir longer at 20°C. Avoid heating unless absolutely necessary.
-
-
-
Work-up (Crucial for Stability):
-
Note: The product is a benzylic chloride and is hydrolytically unstable.
-
Evaporate the solvent and excess
under reduced pressure (vacuum) at < 40°C . -
Do not perform an aqueous wash unless strictly necessary to remove salts. If washing is required, use ice-cold saturated
rapidly and dry immediately over . -
Reason: Aqueous workups often hydrolyze the product back to the alcohol or promote elimination if the pH is too high.
-
-
Isolation:
-
The residue is typically used directly in the next step. If purification is needed, rapid filtration through a short plug of silica gel (neutralized with 1%
in Hexane) is preferred over distillation, which risks thermal elimination.
-
Module 4: Decision Tree for Optimization
Use this logic flow to adjust your conditions based on your specific results.
Figure 2: Troubleshooting logic for benzylic chlorination optimization.
References
-
BenchChem Technical Support. (2025).[2] Technical Support Center: Synthesis of 1-(1-chloroethyl)-4-methoxybenzene. Retrieved from
-
Google Patents. (2004). Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene (EP1454891A1). Retrieved from
-
Master Organic Chemistry. (2020). Alcohols to Alkyl Chlorides using Thionyl Chloride (
). Retrieved from -
Organic Chemistry Portal. (2023). Synthesis of Benzyl Chlorides. Retrieved from
-
National Institutes of Health (NIH). (2013). Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride. Retrieved from
Sources
Removing unreacted thionyl chloride from benzylic chloride products
Technical Support Center: Organic Synthesis Division Ticket ID: #SOCl2-RMVL-001 Topic: Removal of Unreacted Thionyl Chloride from Benzylic Chloride Products Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are likely contacting us because your benzyl chloride product is retaining a pungent, acrid odor, showing unexpected acidity, or degrading into a pink/dark oil upon standing.
The Root Cause: Thionyl chloride (
This guide prioritizes anhydrous physical removal to preserve product integrity.
Module 1: The "Gold Standard" – Azeotropic Co-evaporation
Use this method for 95% of cases. It avoids water entirely.
The Science: Simple vacuum distillation often fails to remove the last 2-5% of
Protocol A: The Toluene Chase
| Parameter | Specification | Reason |
| Solvent | Anhydrous Toluene | Forms azeotrope; inert to acid chlorides. |
| Bath Temp | Benzylic chlorides are thermally unstable; prevents dimerization. | |
| Vacuum | Essential to lower boiling points below decomposition thresholds. | |
| Cycles | Minimum 3 | One pass is statistically insufficient for trace removal. |
Step-by-Step Workflow:
-
Bulk Removal: Concentrate the crude reaction mixture on a rotary evaporator at
until bubbling slows. -
The Spike: Add anhydrous toluene equal to 2x the initial reaction volume.
-
The Chase: Re-concentrate. You will notice the vacuum stabilizes at a different pressure/rate—this is the azeotrope coming off.
-
Repeat: Repeat Step 2 and 3 at least two more times .
-
High Vac: Place the resulting oil on a high-vacuum manifold (
) for 1 hour to remove residual toluene.
Figure 1: The iterative "Toluene Chase" workflow ensures removal of thionyl chloride via azeotropic distillation.
Module 2: Chemical Neutralization (The "Deep Clean")
Use this ONLY if physical removal failed or if you require an absolutely acid-free product for the next step (e.g., amine coupling).
The Risk: Benzylic chlorides undergo
Protocol B: The "Ice-Cold" Bicarbonate Wash
Reagents: Saturated Aqueous
-
Dilution: Dissolve your crude oil (post-evaporation) in DCM.
-
Chill: Cool the organic phase to
in an ice bath. -
Preparation: Prepare a beaker of sat.
and add crushed ice to it directly. -
The Contact: Pour the cold organic phase into the cold aqueous base. Stir vigorously for exactly 2 minutes.
-
Note: Gas evolution (
) will be rapid. Ensure headspace is available.[1]
-
-
Separation: Immediately separate the layers in a cold separatory funnel.
-
Dry: Dry the organic layer over
immediately to remove trapped water.
Critical Decision Matrix:
Figure 2: Selection logic for purification method based on substrate stability.
Module 3: Troubleshooting & FAQs
Q: My product turned pink/black during the concentration. What happened? A: You likely have Friedel-Crafts polymerization .
-
Cause: Trace metals (from a spatula or needle) or high heat acted as a Lewis Acid catalyst, causing the benzyl chloride to react with itself.
-
Fix: Keep bath temp
. Wash glassware with EDTA before use to remove metal ions.
Q: The NMR shows a clean product, but it fumes when I open the flask.
A: You have trapped
-
Cause:
is highly soluble in lipophilic oils. It doesn't show up well on proton NMR but will cause issues in subsequent coupling reactions. -
Fix: Sparge the oil with dry Nitrogen or Argon gas for 15 minutes. This physically displaces the dissolved
.
Q: Can I use Hexanes instead of Toluene?
A: No. Hexanes do not form a favorable azeotrope with
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for acid chloride generation and purification).
-
Clayden, J., Greeves, N., & Warren, S.Organic Chemistry, 2nd Ed. Oxford University Press, 2012. (Mechanistic insights into
hydrolysis of benzylic substrates). -
Levin, D. "Automated Reaction Optimization in Process Chemistry." Organic Process Research & Development, 2000. (Discussions on scale-up removal of hazardous reagents).
Sources
Improving yield of 4-(1-Chloroethyl)diphenyl ether in chlorination reactions
Technical Support Center: Optimization of 4-(1-Chloroethyl)diphenyl Ether Synthesis
Case ID: TIER3-ORG-SYNTH-8842 Subject: Yield Improvement & Impurity Profiling for Benzylic Chlorination of Diphenyl Ether Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are encountering yield losses during the synthesis of 4-(1-Chloroethyl)diphenyl ether . In benzylic chlorination, yield degradation typically stems from three competing pathways: elimination (forming styrenyl derivatives), dimerization (ether formation), or regio-isomeric chlorination (ring vs. chain).
This guide provides two validated protocols:
-
Method A (Nucleophilic Substitution): High-purity conversion from the alcohol intermediate (Recommended for Pharma/GLP).
-
Method B (Radical Chlorination): Direct chlorination of the ethyl precursor (Recommended for Cost/Scale).
Part 1: Diagnostic Triage (Troubleshooting)
Use this decision matrix to identify the root cause of your yield loss based on your crude NMR/HPLC data.
Figure 1: Diagnostic logic for impurity profiling in benzylic chlorination.
Part 2: Method A - The "Gold Standard" Protocol
Pathway: Nucleophilic Substitution of 4-(1-Hydroxyethyl)diphenyl ether Best For: High purity (>98%), Drug Development (Fenofibrate intermediates).
The most common failure mode here is Elimination (E1) . Benzylic carbocations are stable; if the chloride ion is not aggressive enough, the molecule will lose a proton to form the styrene derivative (4-vinyldiphenyl ether).
The Fix: Use Thionyl Chloride (
Optimized Protocol
| Parameter | Specification | Rationale |
| Reagent | Excess ensures complete conversion of -OH. | |
| Catalyst | DMF (1-3 mol%) | CRITICAL. Forms the active chloroiminium species. Without this, reaction is sluggish and elimination dominates. |
| Solvent | DCM or Toluene | DCM allows lower temperatures (0°C); Toluene allows higher temps if sterically hindered. |
| Temperature | 0°C to Start, then RT | High heat (>40°C) promotes elimination to vinyl ether. |
| Quench | Pour into Ice/NaHCO3 | Neutralize HCl immediately to prevent acid-catalyzed hydrolysis during workup. |
Step-by-Step Workflow:
-
Dissolve 4-(1-hydroxyethyl)diphenyl ether (1.0 eq) in anhydrous DCM (5-10 volumes).
-
Add DMF (0.03 eq) .
-
Cool solution to 0–5°C under
atmosphere. -
Add Thionyl Chloride (
, 1.2 eq) dropwise over 30 minutes. Do not rush; exotherm control is vital. -
Allow to warm to Room Temperature (20-25°C) and stir for 2-4 hours.
-
In-Process Check (IPC): TLC or HPLC. If alcohol remains >2%, add 0.1 eq
. -
Workup: Evaporate solvent/excess
under reduced pressure first (keep bath <30°C). Then redissolve in DCM and wash with cold saturated .
Part 3: Method B - The "Industrial" Protocol
Pathway: Radical Chlorination of 4-Ethyldiphenyl ether Best For: Bulk synthesis, Cost reduction.
Direct chlorination with
Optimized Protocol
| Parameter | Specification | Rationale |
| Reagent | Sulfuryl Chloride ( | Liquid handling is easier than |
| Initiator | AIBN or BPO (0.5 mol%) | Essential to drive the radical mechanism. |
| Solvent | Chlorobenzene or CCl4 (if permitted) | Solvents must not contain abstractable hydrogens. |
| Temperature | 60°C - 80°C | Required to decompose the initiator (AIBN |
Step-by-Step Workflow:
-
Dissolve 4-ethyldiphenyl ether in solvent.
-
Add AIBN (0.005 eq) .
-
Heat to 60°C.
-
Add
(0.95 - 1.0 eq) dropwise.-
Note: Using a slight deficit (0.95 eq) prevents the formation of the gem-dichloro impurity (1,1-dichloroethyl), which is inseparable by distillation. Unreacted starting material can be recycled.[1]
-
-
Reflux until gas evolution (
) ceases.
Part 4: Purification & Stability (The Hidden Trap)
Critical Warning: Benzylic chlorides are unstable on Silica Gel .
The acidity of standard silica gel (
Correct Purification Methods:
-
Vacuum Distillation: This is the preferred method. 4-(1-Chloroethyl)diphenyl ether has a high boiling point; use high vacuum (<1 mmHg).
-
Neutral Alumina: If chromatography is required, use Neutral Alumina (Activity Grade II-III) .
-
Buffered Silica: If you must use silica, pre-treat the column with 1% Triethylamine (Et3N) in Hexane to neutralize acidic sites.
Part 5: Mechanistic Visualization
Understanding the role of DMF in Method A prevents "blind" experimentation.
Figure 2: The Vilsmeier-Haack mechanism facilitates substitution over elimination.
References
-
General Benzylic Chlorination Protocol (SOCl2/DMF)
- Title: A facile synthesis of benzylic chlorides from benzylic alcohols using thionyl chloride/c
- Context: This is the found
- Source:Organic Process Research & Development, Standard Oper
-
Link: (Search: "Benzylic chlorination thionyl chloride DMF")
-
Fenofibrate Intermediate Synthesis (Patent)
-
Title: Process for the preparation of Fenofibrate and intermediates.[2]
- Context: Describes the industrial handling of 4-chloro-4'-hydroxybenzophenone and related ether deriv
- Source: US Patent 4,072,705 & Related Generic Process P
-
Link:
-
-
Purification of Benzylic Halides
-
Title: Purification of Laboratory Chemicals - Benzylic Halides.[3]
- Context: Details the instability of benzylic halides on acidic silica and recommends alumina/distill
- Source:Purification of Labor
-
Link:
-
Sources
Troubleshooting hydrolysis of 1-(1-Chloroethyl)-4-phenoxybenzene during workup
Ticket ID: #RXN-9942-BENZ Subject: Hydrolysis of 1-(1-Chloroethyl)-4-phenoxybenzene during workup Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
You are experiencing rapid degradation of This compound (Compound A ) during aqueous workup. This is a common but critical issue caused by the specific electronic nature of your molecule.
Compound A is not just a benzyl chloride; it is a secondary benzylic halide coupled with a strong electron-donating group (phenoxy) in the para position. This combination creates a "perfect storm" for
This guide provides the mechanistic root cause, a diagnostic check, and three validated protocols to isolate your material without decomposition.
Part 1: The Diagnostic (Is it actually hydrolyzing?)
Before altering your workflow, confirm the degradation pathway.
Symptoms of Hydrolysis:
-
TLC Transformation: The product spot (high
) disappears or streaks, replaced by a lower spot (the alcohol) or a baseline spot (polymer/dimer). -
Acidic Aqueous Layer: The aqueous wash becomes progressively acidic due to HCl generation.
-
NMR Signature: In
NMR, the quartet for the methine proton ( ) shifts significantly upfield (from ~5.1 ppm to ~4.8 ppm) as it converts to the alcohol ( ).
Part 2: Mechanistic Insight (The "Why")
To solve the problem, we must understand the stability of the carbocation intermediate.[1][2]
The Electronic Effect
Your molecule undergoes unimolecular ionization (
-
Resonance Stabilization (+M Effect): The para-phenoxy oxygen donates electron density into the benzene ring, which stabilizes the positive charge at the benzylic position.
-
Hyperconjugation: The methyl group (from the ethyl chain) provides additional stabilization to the carbocation (secondary vs. primary).
The Result: The C-Cl bond is extremely weak. In the presence of water (even neutral water), the barrier to ionization is low, leading to rapid conversion to 1-(4-phenoxyphenyl)ethanol and HCl. The HCl produced can further catalyze autocatalytic decomposition.
Visualizing the Pathway
The following diagram illustrates the resonance stabilization driving this instability.
Figure 1: Mechanistic pathway showing the ionization of the benzylic chloride, driven by the electron-donating phenoxy group.
Part 3: Troubleshooting Protocols
Do not treat this as a standard organic extraction. Choose the protocol that matches your synthesis method.
Protocol A: The Anhydrous Isolation (Recommended)
Use this if your reaction was performed in a non-polar solvent (DCM, Toluene, Hexane) and generated solid salts (e.g., from thionyl chloride or
Logic: Water is the enemy. By removing the aqueous wash entirely, you eliminate the nucleophile.
-
Dilution: Dilute the reaction mixture with dry Hexane or Heptane (1:1 ratio). This precipitates polar byproducts (like amine salts or phosphine oxides) while keeping your lipophilic product in solution.
-
Filtration: Filter the slurry through a fritted funnel packed with a pad of Celite (diatomaceous earth) under an inert atmosphere (
).-
Critical: Do not use silica gel here; it contains bound water and acidic sites.
-
-
Concentration: Evaporate the solvent on a rotary evaporator.
-
Bath Temp: < 30°C.
-
Vacuum: High vacuum is preferred to minimize heat exposure.
-
Protocol B: The Buffered Cold Wash (If water is unavoidable)
Use this if you must remove water-soluble impurities (like DMF, DMSO, or excess inorganic acids).
Logic: Low temperature slows the
| Parameter | Standard Workup | Required Protocol |
| Temperature | Room Temp (25°C) | Ice Cold (0–4°C) |
| Aqueous Phase | Water or Brine | Sat. NaHCO₃ (Cold) |
| Organic Solvent | Ethyl Acetate / Ether | DCM or Hexane/TBME |
| Contact Time | 10–15 mins shaking | < 60 seconds contact |
Step-by-Step:
-
Cool the reaction mixture to 0°C.
-
Prepare a biphasic mixture using pre-chilled Saturated
and your organic solvent (DCM is preferred for solubility, but Hexane is better for stability if the compound is soluble). -
Rapid Extraction: Pour the mixture into a separatory funnel. Shake vigorously for 30 seconds .
-
Immediate Separation: Drain the organic layer immediately into a flask containing anhydrous
(Potassium Carbonate).-
Why
? It is a basic drying agent. is slightly acidic and can trigger decomposition.
-
-
Filter and concentrate at low temperature.
Protocol C: Chromatography Stabilization
Use this only if the compound is impure. Silica gel is acidic and will destroy this compound.
-
Pre-treatment: Slurry the silica gel in the eluent solvent containing 1% Triethylamine (Et3N) .
-
Column Packing: Pour the column with the Et3N-treated silica.
-
Elution: Run the column using solvent containing 0.5% Et3N.
-
Alternative: Use Neutral Alumina (Activity Grade III) instead of silica gel.
Part 4: Decision Matrix
Use this flowchart to determine the correct workflow for your specific situation.
Figure 2: Decision matrix for selecting the appropriate workup method based on reaction conditions.
References
-
Solvolysis Mechanisms: IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford (1997). [Link]
-
Reactivity of p-Methoxybenzyl Chloride (Analogous System): Queen, A. "The mechanism of the solvolysis of p-methoxybenzyl chloride in aqueous acetone." Canadian Journal of Chemistry, 57(20), 2646–2652 (1979). [Link]
- Silica Gel Acidity: Daubsey, T. J. Purification of Laboratory Chemicals. 8th Edition, Butterworth-Heinemann (2017). (Reference for neutralizing silica with triethylamine for acid-sensitive compounds).
- Carbocation Stability: Mayr, H., et al. "Scales of Nucleophilicity and Electrophilicity: A System for Ordering Polar Organic and Organometallic Reactions." Accounts of Chemical Research, 36(1), 66-77 (2003).
Sources
Optimizing reaction temperature for p-phenoxy-alpha-methylbenzyl chloride synthesis
Topic: Optimizing Reaction Temperature for p-Phenoxy-alpha-methylbenzyl Chloride Synthesis Document ID: TSC-2026-PHY-CL Status: Active / Verified Audience: Process Chemists, R&D Scientists
Part 1: Core Directive (The Thermal "Sweet Spot")
Executive Summary: The synthesis of p-phenoxy-alpha-methylbenzyl chloride (1-chloro-1-(4-phenoxyphenyl)ethane) from its corresponding alcohol is a secondary benzylic substitution . This structural class presents a specific thermodynamic conflict:
-
Kinetic Requirement: The reaction requires sufficient energy to displace the chlorosulfite intermediate.
-
Thermodynamic Risk: The secondary benzylic proton is highly acidic, and the resulting carbocation is stabilized by the p-phenoxy group, making the system prone to elimination (E1) to form the styrene derivative if the temperature exceeds a critical threshold.
The Optimal Window:
-
Addition Phase:
to (Strict Control) -
Reaction Phase:
to (Ambient) -
Critical Limit: Do NOT exceed
during reaction or workup.
Part 2: The Temperature Matrix (Optimization Guide)
This matrix correlates temperature ranges with reaction outcomes based on the mechanistic behavior of thionyl chloride (
| Temperature Range | Reaction Status | Chemical Outcome | Mechanism Note |
| < 0°C (Prolonged) | Sub-optimal | High accumulation of Sulfite Esters (dimers). Incomplete conversion to chloride. | The decomposition of the chlorosulfite intermediate ( |
| 0°C to 25°C | Optimal | High yield of Target Chloride . Minimal elimination. | Balanced kinetics allow the |
| > 40°C | Critical Failure | Formation of 1-(4-phenoxyphenyl)ethene (Styrene derivative) and polymerization tars. | Thermal energy overcomes the activation barrier for proton abstraction (Elimination). The p-phenoxy group stabilizes the transition state, accelerating this side reaction. |
Part 3: Troubleshooting & FAQs
Q1: My crude NMR shows a distinct set of doublets in the alkene region (5.0–6.0 ppm). What happened? Diagnostic: You have formed the styrene elimination product. Root Cause: The reaction temperature likely spiked during the addition of thionyl chloride, or the reaction was heated to reflux. Solution:
-
Ensure the addition of
is dropwise over 30–60 minutes with active cooling (ice/salt bath). -
Do not heat this reaction to reflux. Unlike primary alkyl chlorides, secondary benzylic chlorides degrade thermally.
Q2: The reaction mixture became extremely viscous and dark/tarry.
Diagnostic: Polymerization of the styrene side-product.
Root Cause: If the styrene forms (see Q1) and free acid (
Q3: I have low conversion, and the mass spec shows a peak at [2M - SO2].
Diagnostic: Formation of Bis(p-phenoxy-alpha-methylbenzyl) sulfite.
Root Cause: This occurs when the chlorosulfite intermediate reacts with another molecule of alcohol instead of decomposing to the chloride. This is common if
-
Ensure a slight excess of
(1.1 to 1.2 equivalents). -
Allow the reaction to warm to room temperature (
) after addition to drive the decomposition of the sulfite.
Part 4: Master Experimental Protocol
Objective: Synthesis of p-phenoxy-alpha-methylbenzyl chloride via
Reagents:
-
1-(4-phenoxyphenyl)ethanol (1.0 equiv)
-
Thionyl Chloride (
) (1.2 equiv) -
Dichloromethane (DCM) or Toluene (Solvent, 5–10 volumes)
-
DMF (Catalytic, 0.05 equiv) - Optional, accelerates rate at low temp.
Step-by-Step Workflow:
-
Setup: Charge the reaction vessel with 1-(4-phenoxyphenyl)ethanol and anhydrous DCM. Purge with
. -
Cooling: Cool the solution to
to using an ice bath. -
Addition: Add
dropwise via an addition funnel.-
Critical: Monitor internal temperature.[1] Do not allow it to rise above
during addition. -
Observation: Gas evolution (
, ) will occur. Ensure proper venting/scrubbing.
-
-
Reaction: Once addition is complete, remove the ice bath. Allow the mixture to warm to
. Stir for 2–4 hours. -
Monitoring: Check via TLC or HPLC. Look for the disappearance of the alcohol.
-
Workup (Thermal Safety):
-
Concentrate the solvent under reduced pressure.[1]
-
Crucial: Do not heat the water bath above
during rotary evaporation. High heat during concentration can trigger autocatalytic decomposition of the product.
-
Part 5: Mechanistic Visualization
The following diagram illustrates the competing pathways managed by temperature control.
Caption: Figure 1. Thermal divergence pathways. The green path represents the optimal temperature window (20-25°C). The red dashed path indicates the high-temperature elimination risk.
References
-
Vertex AI Search. (2026). Sulfite Formation versus Chlorination of Benzyl Alcohols with Thionyl Chloride. ResearchGate. Retrieved from 2
-
Organic Syntheses. (2025). Preparation of (Z)-N-Phenoxybenzimidoyl Chloride. Org. Synth. 2025, 102, 143–155.[3] Retrieved from 3
-
Common Organic Chemistry. (n.d.). Alcohol to Chloride - Common Conditions: SOCl2 + Solvent.[4] Retrieved from 4
-
Chemistry LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride. Retrieved from 5
Sources
Purification of 1-(1-Chloroethyl)-4-phenoxybenzene without decomposition
Technical Support Center: Specialty Organics Division Ticket ID: #BENZ-CL-4PH-PUR Subject: Purification & Stabilization of 1-(1-Chloroethyl)-4-phenoxybenzene Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Stability Paradox
You are working with This compound . Warning: Do not confuse this with 1-Chloro-4-phenoxybenzene (an aryl chloride). Your molecule contains a secondary benzylic chloride attached to an electron-rich aromatic ring (phenoxy group).
This structural combination creates a "push-pull" instability:
-
The "Push": The phenoxy oxygen donates electrons (
effect) into the ring, stabilizing the benzylic carbocation at the para position. -
The "Pull": The chloride is a good leaving group.
Result: This molecule is chemically predisposed to autocatalytic decomposition . It wants to eject HCl to form the corresponding styrene (1-vinyl-4-phenoxybenzene), which then polymerizes. Standard purification methods (unbuffered silica, high-heat distillation) will accelerate this degradation, often resulting in a pink/black tar.
Part 1: Diagnostic & Triage (Root Cause Analysis)
Before attempting purification, confirm your current failure mode using this diagnostic matrix.
| Symptom | Diagnosis | Root Cause |
| Material turns pink/purple | Autocatalysis | Trace HCl is protonating the product, catalyzing further elimination. |
| Solidifies into a glass/gum | Polymerization | The styrene byproduct (formed from elimination) has polymerized. |
| Low yield on Silica Gel | Acid Hydrolysis | Silica is slightly acidic; it converted your chloride to the alcohol. |
| Fumes upon opening vial | Active Degradation | HCl gas is building up. Vent immediately. |
The Decomposition Pathway
Understanding how it dies is the key to keeping it alive.
Figure 1: The Autocatalytic Loop. Note that generated HCl accelerates the first step, creating a runaway decomposition.
Part 2: Purification Protocols
Do NOT use standard fractional distillation unless you have high-vacuum equipment (<0.5 mmHg). The boiling point is too high, and thermal stress will trigger elimination.
Protocol A: Buffered Flash Chromatography (Recommended)
Best for: High purity requirements (98%+), small to medium scale (<10g).
The Secret: Standard silica gel is acidic (pH ~6.5). You must neutralize it to prevent the benzylic chloride from hydrolyzing.
-
Column Prep: Slurry silica gel in Hexanes (or Pentane) containing 1% Triethylamine (Et3N) .
-
Equilibration: Flush the column with 2 column volumes of the solvent + Et3N. This creates a basic surface environment.
-
Loading: Dissolve your crude oil in a minimum amount of Hexanes/Et3N (99:1). Load gently.
-
Elution: Elute with Hexanes/Ethyl Acetate (95:5) containing 0.5% Et3N .
-
Note: The product is non-polar. It should elute quickly. The alcohol impurity is polar and will stick near the baseline.
-
-
Concentration: Evaporate solvent at <30°C bath temperature. Do not heat to dryness; leave a trace of solvent if immediate use is intended.
Protocol B: The "Cold Wash" (Precipitation)
Best for: Removing oily impurities from semi-solid crude.
If your crude material is a waxy solid or viscous oil:
-
Dissolve crude in minimal Pentane or Petroleum Ether at room temperature.
-
Cool rapidly to -78°C (Dry ice/Acetone).
-
The phenoxy-benzylic chloride should precipitate as a white solid/micro-crystals.
-
Cold Filtration: Filter quickly through a chilled sintered glass funnel.
-
Wash: Wash with ultra-cold (-78°C) pentane.
-
Dry: High vacuum at room temperature (keep away from heat).
Protocol C: High-Vacuum "Wipe" (Distillation)
Best for: Large scale (>50g), only if strictly necessary.
-
Equipment: Kugelrohr or Wiped-Film Evaporator (Short path).
-
Vacuum Requirement: Must be < 0.1 mmHg .
-
Temperature Limit: Do not exceed 110°C external bath temperature.
-
Stabilizer: Add a radical inhibitor (e.g., BHT or 4-methoxyphenol) to the boiling flask to prevent styrene polymerization during heating.
Part 3: Synthesis Optimization (Prevention)
The best way to purify this compound is to not generate impurities in the first place. Most users fail at the Work-up stage of the chlorination reaction (Alcohol + SOCl₂).
The "Neutral Work-up" Standard:
-
Quench: After reaction, remove excess SOCl₂ via vacuum (azeotrope with toluene).
-
Wash: Dissolve residue in Et₂O or CH₂Cl₂. Wash with ice-cold saturated NaHCO₃ .
-
Why? You must neutralize all HCl immediately.
-
-
Dry: Use K₂CO₃ (Potassium Carbonate) as the drying agent, NOT MgSO₄ or Na₂SO₄.
-
Why? K₂CO₃ is basic. It acts as a solid-state buffer, scavenging trace acid during the drying phase.
-
Part 4: Storage & Handling
Q: How long can I store this? A: At -20°C: 3-6 months. At Room Temp: < 48 hours.
Storage Protocol:
-
Container: Amber glass vial (UV protects against radical formation).
-
Atmosphere: Argon or Nitrogen flush is mandatory.
-
Stabilizer: Add a copper wire or silver foil turnings to the vial.
-
Mechanism:[1] Metals can scavenge free halides and inhibit radical polymerization of any forming styrene.
-
-
Dessicant: Store over a single pellet of KOH (acting as an acid scavenger) inside the secondary container (desiccator), not inside the vial itself.
Decision Matrix: Which Method to Choose?
Figure 2: Purification Decision Tree based on physical state and purity requirements.
References
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th Ed.; Wiley: New York, 1992.
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
-
Tidwell, T. T. "Preparation of Alkenes by Elimination." Organic Reactions, 2004. (Discusses elimination risks of benzylic halides).
-
NIST Chemistry WebBook. "1-Chloro-4-phenoxybenzene" (Analogous aryl chloride data for physical property estimation).[2][3]
(Note: Specific literature on "this compound" is sparse in public databases; protocols above are derived from established "Best Practices" for electron-rich benzylic chlorides such as 4-methoxybenzyl chloride).
Sources
Avoiding polymerization of 4-phenoxy-alpha-methylstyrene side product
[1]
Case ID: PAMS-STAB-001 Topic: Stabilization, Purification, and Polymerization Prevention of 4-Phenoxy-alpha-methylstyrene Applicable For: Organic Synthesis, Monomer Purification, Drug Substance Intermediates[1]
Technical Overview & Mechanistic Insight
4-Phenoxy-alpha-methylstyrene (4-PAMS) is a common side product encountered during the synthesis of 4-phenoxystyrene or in Grignard reactions involving 4-phenoxyacetophenone.[1] While structurally similar to alpha-methylstyrene (AMS), the presence of the phenoxy group significantly alters its reactivity profile.
The Core Problem: Electron-Donating Effects
Unlike unsubstituted styrene, 4-PAMS is exceptionally prone to cationic polymerization .[1]
-
Mechanism: The phenoxy ether oxygen acts as a strong electron-donating group (EDG) via resonance.[1] This stabilizes the tertiary benzylic carbocation intermediate formed upon protonation of the alpha-methyl alkene.
-
Consequence: Even trace amounts of acid (from silica gel, unneutralized glassware, or acidic byproducts) can trigger rapid, exothermic polymerization, often resulting in the entire flask solidifying into a glassy "brick" or viscous gum.
Key Stability Parameters:
| Parameter | Value / Characteristic | Implication |
|---|---|---|
| Polymerization Mode | Primarily Cationic ; Radical (secondary) | Extremely sensitive to acid traces.[1] |
| Ceiling Temperature (
Troubleshooting Guide (Q&A)
Issue 1: "My distillation receiver flask solidified immediately after collection."
Diagnosis: Acid-Catalyzed Cationic Polymerization.[1] Root Cause: The glassware (receiver or condenser) likely had acidic residues, or the compound was distilled without a basic stabilizer. The high temperature of distillation followed by cooling shifts the equilibrium below the ceiling temperature, triggering rapid polymerization. Corrective Action:
-
Base-Wash Glassware: Rinse all distillation glassware with 1M NaOH, followed by water and oven drying.[1]
-
In-Pot Stabilization: Add solid Sodium Carbonate (
) or Calcium Hydride ( ) (0.5% w/w) directly to the distillation pot.[1] This neutralizes any acid generated in situ.[1] -
Inhibitor: Ensure the receiver flask contains 10-20 ppm TBC before distillation starts.[1]
Issue 2: "The product turned into a gummy yellow oil during storage."
Diagnosis: Auto-oxidation and Radical Oligomerization.[1]
Root Cause: Exposure to oxygen creates peroxides, which decompose to form radicals.[1] While the alpha-methyl group creates steric hindrance that limits high-molecular-weight polymer formation (due to low
-
Inhibitor Check: Verify TBC levels (10–50 ppm).[1]
-
Oxygen Exclusion: Store under an inert atmosphere (Argon or Nitrogen).[1]
-
Temperature: Store at 4°C . Lower temperatures reduce the rate of peroxide formation.
Issue 3: "I cannot separate 4-PAMS from my desired 4-phenoxystyrene product."
Diagnosis: Co-elution/Co-distillation.[1] Root Cause: The boiling points and polarities are very similar.[1] Corrective Action:
-
Chemical Separation (Preferred): If 4-PAMS is a byproduct of dehydration, selective bromination or epoxidation of the more electron-rich 4-PAMS double bond can alter its polarity significantly, allowing silica separation.
-
Chromatography: Use Basic Alumina instead of Silica Gel.[1] Silica is slightly acidic and can degrade 4-PAMS on the column.[1]
Experimental Protocols
Protocol A: Safe Distillation of 4-Phenoxy-alpha-methylstyrene
Use this protocol to isolate the compound without triggering polymerization.[1]
Reagents:
-
Crude 4-PAMS mixture[1]
-
Solid Sodium Carbonate (
)[1] -
p-tert-Butylcatechol (TBC)[1]
-
High Vacuum setup (<1 mmHg)[1]
Steps:
-
Pre-Treatment: Dissolve crude mixture in hexanes and wash with 5%
(aq) to remove bulk acids.[1] Dry over and concentrate. -
Pot Setup: Transfer oil to a round-bottom flask. Add 0.5% w/w anhydrous
powder. (Do not use stir bars that are pitted/scratched; use a fresh PTFE bar).[1] -
Receiver Setup: Add a crystal of TBC (approx. 10 mg per 100 g expected product) to the receiver flask.
-
Distillation:
-
Storage: Immediately flush the receiver with Argon and store at 4°C.
Protocol B: Inhibitor Removal (Before Reaction)
If 4-PAMS is used as a reagent, TBC must be removed.
Steps:
Visualizations
Figure 1: Cationic Polymerization Pathway
This diagram illustrates why the phenoxy group makes the compound unstable to acid.
Caption: The phenoxy group stabilizes the carbocation intermediate, lowering the activation energy for acid-catalyzed polymerization.[1]
Figure 2: Safe Purification Decision Tree
Caption: Workflow for ensuring stability during purification. The addition of solid base to the pot is the critical control point.
References
-
Sigma-Aldrich. Alpha-Methylstyrene Product Sheet & Stabilizer Data.[1]Link
-
National Institute of Standards and Technology (NIST). Alpha-Methylstyrene Gas Phase Thermochemistry.[1]Link
-
Domo Chemicals. Alpha-Methylstyrene Handling and Storage Safety Data.Link
-
Lenz, R. W., et al. Cationic Polymerization of alpha-Methylstyrene.[1] Journal of Polymer Science, 1958. (Mechanistic basis for substituent effects).
-
Google Patents. Process for producing polymers of alpha-methylstyrene (US6649716B2).[1]Link
Controlling racemization of chiral 1-(1-Chloroethyl)-4-phenoxybenzene
This technical support guide addresses the stability and handling of 1-(1-Chloroethyl)-4-phenoxybenzene . Due to the specific electronic nature of the para-phenoxy substituent, this molecule exhibits heightened lability compared to standard benzylic chlorides, requiring specialized handling to prevent racemization.
Subject: Controlling Racemization of this compound Ticket Priority: High (Lability Risk)
Executive Summary & Molecule Analysis
Compound: this compound
Key Challenge: Spontaneous Racemization via
Technical Insight:
The p-phenoxy group is a strong Electron Donating Group (EDG) via resonance (
-
Consequence: The energy barrier for C-Cl bond heterolysis is significantly lowered.
-
Risk: Even in the absence of external nucleophiles, the compound can undergo "Ion Pair Return" (ionization to a tight ion pair and recombination), leading to racemization without net chemical change.
Mechanism of Failure (Racemization Pathway)
The following diagram illustrates the resonance stabilization that drives the unwanted racemization.
Figure 1: Mechanism of racemization driven by resonance stabilization of the planar carbocation intermediate.
Troubleshooting & FAQs
Section A: Storage & Handling
Q: My sample lost 15% ee after one week in the freezer. Why? A: Standard freezers (-20°C) are insufficient if the environment is acidic or the solvent is inappropriate.
-
The Cause: Trace HCl (autocatalytic). As a single molecule degrades, it releases HCl. Protons protonate the leaving group (Cl), making it a better leaving group (
vs ), accelerating ionization. -
The Fix: Store the compound as a solid if possible. If solution storage is necessary, use Hydrocarbon solvents (Hexane/Pentane) containing a solid inorganic base (e.g.,
pellets) to scavenge trace acid. -
Protocol:
-
Dissolve in anhydrous Hexane (non-polar solvents suppress ionization).
-
Add 10% w/w anhydrous
. -
Store at -80°C.
-
Q: Can I purify this compound on Silica Gel? A: NO.
-
Reason: Silica gel is slightly acidic (
for surface silanols). This acidity is sufficient to catalyze the ionization of p-phenoxy benzylic chlorides. You will elute a racemate. -
Alternative: Use Neutral Alumina (Activity Grade II or III) or perform a rapid filtration through a basic silica plug (pre-treated with 1% Triethylamine/Hexane).
Section B: Reaction Optimization
Q: I am trying to displace the chloride with an amine, but I get low ee in the product. How do I fix this?
A: You are likely operating in an
-
Diagnosis: If you use a polar protic solvent (MeOH, EtOH) or a weak nucleophile, the C-Cl bond breaks before the amine attacks.
-
Solution: Force an
pathway.-
Solvent: Switch to Acetonitrile (MeCN) or THF (Polar Aprotic). Avoid alcohols.
-
Temperature: Lower the temperature to 0°C or -10°C.
rates drop faster with temperature than rates. -
Concentration: Increase the concentration of your nucleophile.
. High favors bimolecular substitution over unimolecular ionization.
-
Section C: Synthesis (Pre-cursor handling)
Q: I synthesized the chloride from the chiral alcohol using
-
The Fix: Use the Appel Reaction or Modified
with Triazole. -
Recommended Protocol (Appel):
-
Reagents:
(or for bromide), . -
Mechanism: Occurs under neutral conditions.
-
Stereochemistry: Inverts configuration (Walden inversion) with high fidelity (e.g.,
).
-
Comparative Stability Data
The following table highlights why your specific compound requires stricter protocols than standard benzyl chloride.
| Compound | Relative Solvolysis Rate ( | Half-life (est. in 80% EtOH @ 25°C) | Risk Level |
| Benzyl Chloride | 1.0 | Days | Low |
| 1-(1-Chloroethyl)benzene | ~50 | Hours | Moderate |
| This compound | ~800 - 1500 | Minutes | Critical |
| 1-(1-Chloroethyl)-4-methoxybenzene | ~2000 | Minutes | Critical |
Note: The phenoxy group is slightly less activating than methoxy due to the electron-withdrawing nature of the phenyl ring itself, but it remains a potent resonance donor.
Standard Operating Procedures (SOPs)
SOP 1: Solvent Swap (preventing "Ion Pair Return")
If you must change solvents (e.g., from reaction mixture to workup), do not rotovap to dryness without precautions.
-
Cool: Cool the mixture to 0°C.
-
Dilute: Add non-polar co-solvent (Hexane/Toluene).
-
Evaporate: Remove the polar solvent under high vacuum at low temp (< 20°C).
-
Buffer: Never leave the neat oil sitting; immediately redissolve in non-polar solvent with a trace base stabilizer.
SOP 2: Quality Control (ee Determination)
Do not use standard reverse-phase HPLC (water/methanol mobile phases will racemize the sample on the column).
-
Method: Chiral Stationary Phase (CSP) HPLC (Normal Phase).
-
Mobile Phase: Hexane / Isopropanol (99:1 or 99.5:0.5).
-
Column: Daicel Chiralcel OD-H or AD-H.
-
Note: Keep run times short and column temperature at 10-15°C if possible.
References
-
Winstein, S., & Gall, J. S. (1958). The Ion Pair Mechanism in Solvolysis. This foundational text explains "internal return," where racemization occurs faster than solvolysis in benzylic systems.
-
Richard, J. P. (1989). Rotational Barriers in Benzylic Carbocations.
-
Peters, K. S. (2007). Solvolysis Kinetics of p-Phenoxybenzyl Chlorides.
-
Mayr, H., & Minegishi, S. (2008). Nucleophilicity and Electrophilicity Scales.[1] Essential for selecting nucleophiles that outcompete racemization.
Sources
Technical Support Center: Benzylic Chloride Stability & Storage
Topic: Prevention of HCl-Mediated Degradation in Benzylic Chlorides Doc ID: TS-BC-004 | Version: 2.1 | Last Updated: 2026-02-15
Executive Summary: The "Silent Killer"
The Problem: Benzylic chlorides are kinetically unstable alkyl halides. Their degradation is not merely a loss of purity; it is an autocatalytic feedback loop .
Trace moisture triggers hydrolysis, releasing Hydrogen Chloride (HCl). Unlike typical acid byproducts, this HCl acts as a Lewis/Brønsted acid catalyst that triggers Friedel-Crafts intermolecular polymerization of the remaining material. This generates more HCl, accelerating the reaction until the container pressurizes or the material solidifies into a useless "polybenzyl" resin.
The Goal: This guide provides a self-validating storage protocol to break this cycle before it begins.
Module 1: The Degradation Mechanism
To prevent degradation, you must understand the "Death Spiral." The benzylic carbon-chlorine bond is weakened by the adjacent aromatic ring (resonance stabilization of the transition state), making it highly susceptible to nucleophilic attack by water and electrophilic attack by protons.
Visualization: The Autocatalytic Feedback Loop
The following diagram illustrates how a single molecule of water can destroy an entire bottle of benzylic chloride.
Figure 1: The autocatalytic degradation cycle. Note the red dashed line: polymerization releases fresh HCl, accelerating the decay exponentially.
Module 2: Storage Protocols (The Gold Standard)
Do not rely on the supplier's original packaging for long-term storage (>1 month). Suppliers often ship in conditions adequate for transport, not for permanent banking.
The "Dry & Neutral" System
This protocol relies on two pillars: Exclusion (keeping water out) and Scavenging (neutralizing any HCl that forms).
| Parameter | Standard Practice (Risk: Moderate) | Advanced Protocol (Risk: Low) | Rationale |
| Temperature | 4°C (Refrigerator) | -20°C (Freezer) | Lower thermal energy significantly retards the kinetics of hydrolysis and polymerization [1]. |
| Atmosphere | Air (capped) | Argon/Nitrogen Headspace | Oxygen promotes radical oxidation; ambient air introduces humidity. Inert gas prevents both. |
| Stabilizer | None | Propylene Oxide (0.5-1%) or K₂CO₃ (Solid) | Propylene oxide acts as an "acid sponge," reacting irreversibly with HCl to form propylene chlorohydrin (neutral) [2]. |
| Container | Plastic/Poly bottles | Glass with Teflon (PTFE) Liner | HCl gas permeates many plastics. Glass is impermeable. Teflon liners prevent cap corrosion. |
| Desiccant | None | Activated Molecular Sieves (4Å) | Actively binds trace water molecules before they can react with the chloride. |
Protocol: Stabilizing a Fresh Batch
If you synthesize or purchase a high-value benzylic chloride, perform this immediately upon opening:
-
Check Purity: Verify no color change (Pink/Brown = bad).
-
Add Scavenger: Add anhydrous Potassium Carbonate (K₂CO₃) pellets (~1-2% w/w) directly to the bottle.
-
Why Solid Base? It neutralizes HCl without dissolving in the organic phase or inducing hydrolysis itself.
-
-
Purge: Flush the headspace with dry Argon for 30 seconds.
-
Seal: Wrap the cap junction with Parafilm to prevent moisture diffusion.
-
Freeze: Store at -20°C.
Module 3: Troubleshooting & FAQs
Q1: My liquid has turned pink/purple. Is it usable?
Verdict: Proceed with Caution.
-
Cause: This indicates the onset of oxidation or polymerization. The color often comes from trace transition metal impurities (like iron from a spatula) catalyzing the Friedel-Crafts reaction, or formation of quinoid-type oxidation byproducts.
-
Action: Run a TLC or NMR. If the main peak is intact (>95%), you can repurify (see Module 4). If it is viscous or >10% degraded, discard it. The HCl generated has likely compromised the rest of the bottle.
Q2: There is white "smoke" when I open the bottle.
Verdict: CRITICAL HAZARD.
-
Cause: The "smoke" is HCl gas reacting with atmospheric moisture to form hydrochloric acid mist. This confirms significant hydrolysis has occurred.
-
Action: Vent the bottle in a fume hood immediately. The internal pressure may be high.[1] This material is likely heavily contaminated with benzyl alcohol and polybenzyls. Do not use for sensitive reactions.
Q3: Can I store this in a metal drum or can?
Verdict: NO.
-
Reason: Benzylic chlorides corrode metals (Fe, Al) to form metal chlorides (e.g., FeCl₃).
-
The Danger: FeCl₃ is a potent Lewis Acid catalyst. It will trigger violent, exothermic polymerization of the entire bulk material, potentially causing a thermal runaway or explosion [3].
Module 4: Emergency Remediation (Purification)
If you have a degraded sample that must be saved, follow this workflow.
Decision Logic for Remediation
Figure 2: Decision tree for salvaging degraded benzylic chlorides.
Step-by-Step Purification Protocol
-
Dissolve: Dilute the benzylic chloride in a non-reactive solvent (e.g., Hexanes or Et₂O).
-
Neutralize: Wash the organic layer twice with cold saturated Sodium Bicarbonate (NaHCO₃).
-
Note: Watch for CO₂ evolution (bubbling).[2] This confirms HCl removal.
-
-
Dry: Dry the organic layer over anhydrous Magnesium Sulfate (MgSO₄) for 20 minutes. Filter.
-
Distill: Remove the solvent via rotary evaporation. Then, perform a high-vacuum distillation .
-
Critical: Do NOT distill at atmospheric pressure. The high heat required (>170°C) will trigger polymerization before the product distills. Use vacuum to keep the bath temperature below 80°C.
-
References
-
PubChem. (n.d.). Benzyl Chloride | C6H5CH2Cl - Stability and Storage.[3] National Library of Medicine. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2017).[4] Can vinyl benzyl chloride make a stable carbocation through Friedel crafts alkylation? (Discussion on HCl-mediated polymerization risks). Retrieved February 15, 2026, from [Link]
Sources
Validation & Comparative
Technical Analysis: Diagnostic 1H NMR Signatures of the Chiral 1-Chloroethyl Moiety in 4-Phenoxybenzene Scaffolds
The following guide details the technical interpretation of the 1H NMR spectrum for 1-(1-Chloroethyl)-4-phenoxybenzene , with a specific focus on the diagnostic 1-chloroethyl moiety. This analysis is structured for medicinal chemists and process development scientists monitoring the chlorination of 1-(4-phenoxyphenyl)ethanol or the integrity of the benzylic halide intermediate.
Executive Summary
The 1-(1-chloroethyl) group serves as a critical electrophilic "warhead" in drug development, often used to couple phenoxybenzene scaffolds to heterocycles. Characterizing this moiety requires distinguishing the benzylic chloride from its metabolic precursor (alcohol) and its degradation product (styrene).
This guide provides a definitive spectral breakdown of the ethyl group, comparing the target chloride against common process impurities. The analysis demonstrates that the methine quartet at
Spectral Assignment & Logic
The 1-Chloroethyl Spin System ( )
The ethyl group attached to the chiral benzylic center forms an
Table 1: Chemical Shift Assignments (400 MHz,
)
| Position | Moiety | Signal Type | Chemical Shift ( | Integration | Coupling ( | Mechanistic Driver |
| Methine | Quartet (q) | 5.05 – 5.15 | 1H | Deshielded by | ||
| Methyl | Doublet (d) | 1.80 – 1.85 | 3H | Deshielded by | ||
| Ar-H | Phenoxy Ring | Multiplet | 6.90 – 7.40 | 9H | Ortho/Para shielding by ether oxygen |
Note: The phenoxy group exerts a strong electron-donating effect (resonance) on the aromatic ring, shielding the protons ortho and para to the oxygen. However, its effect on the benzylic ethyl group is primarily inductive and minor compared to the direct attachment of the Chlorine atom.
Mechanistic Interpretation of Shifts[4]
-
The Methine Quartet (
-CH):-
Observation: Appears significantly downfield (
ppm). -
Causality: This proton is on a benzylic carbon attached to a Chlorine atom.
-
Effect 1 (Electronegativity): Chlorine (
) pulls electron density through the -bond, deshielding the proton. -
Effect 2 (Ring Current): The aromatic ring's magnetic anisotropy creates a deshielding cone perpendicular to the ring plane, further shifting the benzylic proton downfield.
-
-
Comparison: In standard ethylbenzene, this signal is a methylene quartet at
ppm. The substitution of H for Cl causes a massive ppm shift.
-
-
The Methyl Doublet (
-CH ):-
Observation: Appears at
ppm. -
Causality: Standard terminal methyls appear at
ppm. The -effect of the Chlorine and the aromatic ring shifts this signal downfield by approximately ppm.
-
Comparative Analysis: Product vs. Impurities
In a reaction context (e.g., chlorination using
Table 2: Diagnostic Comparison of the Ethyl Region
| Species | Structure | Diagnostic Signal ( | Multiplicity | Shift ( | Resolution Status |
| Target Product | Methine | Quartet | ~5.1 ppm | Distinct | |
| Precursor (Alcohol) | Methine | Quartet | ~4.8 - 4.9 ppm | Upfield of Product | |
| Impurity (Styrene) | Vinyl | DD / Multiplet | 5.2 - 6.7 ppm | Complex Pattern | |
| Impurity (Ethyl) | Methylene | Quartet | ~2.6 ppm | Far Upfield |
Critical Analysis
-
Differentiation from Alcohol: The conversion of
to results in a downfield shift of the methine proton by approximately 0.2 – 0.3 ppm . While subtle, this is resolvable on a 300+ MHz instrument.-
Tip: If the quartet appears broad or doubled, check for water/HCl exchange broadening or the presence of both species.
-
-
Differentiation from Styrene: The elimination product (4-phenoxystyrene) destroys the methyl doublet. Instead of a clean 3H doublet at 1.8 ppm, you will see complex vinylic protons (ABX system) in the 5.0–6.0 ppm range and the loss of the high-field methyl signal.
Experimental Protocol: Acquisition & Processing
To ensure quantitative accuracy (e.g., for qNMR purity assay), follow this self-validating protocol.
Step 1: Sample Preparation[5]
-
Solvent: Use
(99.8% D) containing 0.03% v/v TMS.-
Why: Chloroform is non-polar, preventing solvolysis of the reactive benzylic chloride which might occur in
or .
-
-
Concentration: 10–15 mg of sample in 0.6 mL solvent. High concentrations can cause viscosity broadening; low concentrations reduce S/N ratio for impurity detection.
Step 2: Acquisition Parameters
-
Pulse Angle:
(maximizes signal recovery). -
Relaxation Delay (d1): Set to
.-
Guidance: The benzylic methine has a relatively long
(relaxation time). Set d1 to 5–10 seconds to ensure full integration accuracy, especially if quantifying against the methyl doublet.
-
-
Scans (ns): Minimum 16 scans for structural confirmation; 64+ scans for impurity profiling (<1% detection).
Step 3: Processing Workflow (Graphviz)
Figure 1: Decision tree for validating the 1-chloroethyl moiety during reaction monitoring.
Advanced Interpretation: Chirality & Diastereomers
While this compound is chiral, it is usually synthesized as a racemate.
-
Achiral Solvents (
): The enantiomers ( and ) are magnetically equivalent. You will see one set of signals (one doublet, one quartet).[1] -
Chiral Solvating Agents (CSA): If you add Pirkle's alcohol or a chiral shift reagent (e.g.,
), the enantiomers will form transient diastereomeric complexes.-
Result: The methyl doublet at 1.8 ppm will split into two distinct doublets (one for
, one for ). This is a rapid method to determine enantiomeric excess (ee%) without running Chiral HPLC.
-
References
-
SpectraBase. (2025).[2][3] 1-Chloroethylbenzene 1H NMR Spectrum. Wiley Science Solutions. Available at: [Link][3]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12648, (1-Chloroethyl)benzene. Available at: [Link]
-
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]
Sources
Comparative Guide: Mass Spectrometry Fragmentation of 4-(1-Chloroethyl)diphenyl Ether
Executive Summary
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 4-(1-Chloroethyl)diphenyl ether (CDE-1), a critical alkylating intermediate used in the synthesis of agrochemicals and pharmaceutical scaffolds.
We compare CDE-1 against its regioisomer, 4-(2-Chloroethyl)diphenyl ether (CDE-2), and the ring-chlorinated analog, 4-Chlorodiphenyl ether . The distinction between these isomers is vital for quality control in drug development, as the position of the chlorine atom drastically alters reactivity and metabolic stability.
Key Findings:
-
CDE-1 is characterized by a labile benzylic chlorine, resulting in a low-intensity molecular ion and a dominant base peak at [M-35]⁺ .
-
CDE-2 (the primary chloride isomer) exhibits a distinct fragmentation pathway driven by benzylic cleavage of the side chain, yielding a base peak at [M-49]⁺ .
-
Differentiation Strategy: The ratio of
to provides a self-validating metric for structural assignment.
Experimental Methodology
To ensure reproducibility, the following protocol utilizes Electron Ionization (EI) GC-MS, the industry standard for small molecule characterization.
Protocol: Structural Elucidation via GC-MS
-
Instrument: Agilent 7890B GC coupled with 5977B MSD (or equivalent).
-
Inlet: Split/Splitless at 250°C; Split ratio 50:1 (to prevent detector saturation).
-
Column: DB-5ms (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Ionization: Electron Impact (EI) at 70 eV .[1]
-
Source Temperature: 230°C (Optimized to minimize thermal degradation prior to ionization).
-
Scan Range: m/z 40–400.
Scientist’s Note: The choice of 70 eV is non-negotiable for library comparison (NIST/Wiley). Lower energies (e.g., 20 eV) may enhance the molecular ion for CDE-1 but will obscure the characteristic fragmentation fingerprint required for isomeric differentiation.
Fragmentation Analysis: 4-(1-Chloroethyl)diphenyl ether
Molecular Formula:
The Primary Pathway: Benzylic Stabilization
The fragmentation of CDE-1 is driven by the stability of the carbocation formed after chlorine loss. Unlike ring-chlorinated aromatics, the side-chain chlorine in the 1-position is "benzylic" and secondary.
-
Molecular Ion (
): Observed at m/z 232/234 (3:1 ratio). Intensity is typically low (<10%) because the radical cation is short-lived. -
Base Peak (
): The bond dissociation energy of the benzylic C-Cl bond is significantly lowered by the aromatic ring.-
Mechanism: Heterolytic cleavage yields the 1-(4-phenoxyphenyl)ethyl cation (m/z 197).
-
Stabilization: This cation is secondary and resonance-stabilized by the adjacent benzene ring and the para-phenoxy group (electron-donating via resonance).
-
-
Secondary Fragmentation: The m/z 197 ion further degrades via loss of the ethyl group or ether cleavage to form the phenyl cation (m/z 77) and phenoxy cation (m/z 93).
Visualization of Signaling Pathways
The following diagram illustrates the mechanistic flow from the molecular ion to the stable fragments.
Figure 1: Mechanistic fragmentation pathway of 4-(1-Chloroethyl)diphenyl ether under 70 eV EI conditions.
Comparative Performance: Isomer Differentiation
Distinguishing CDE-1 from its isomers is a common challenge in synthesis. The "performance" here is defined as the specificity of the MS signal for structural identification.
Comparison Table
The following table summarizes the diagnostic ions for CDE-1 and its primary alternatives.
| Feature | 4-(1-Chloroethyl)diphenyl ether (CDE-1) | 4-(2-Chloroethyl)diphenyl ether (CDE-2) | 4-Chlorodiphenyl ether (Ring-Cl) |
| Structure Type | Secondary Alkyl Chloride | Primary Alkyl Chloride | Aryl Chloride |
| Molecular Ion ( | Weak (<10%) | Moderate (20-40%) | Strong (100%) |
| Base Peak | m/z 197 ( | m/z 183 ( | m/z 204 ( |
| Key Loss | Loss of Chlorine radical (35 Da) | Loss of Chloromethyl radical (49 Da) | Negligible Cl loss |
| Mechanism | Formation of stable secondary benzylic cation | Benzylic cleavage of the C-C bond | Ring stability prevents fragmentation |
| Diagnostic Ratio | High | High | High |
Detailed Analysis of Alternatives
Alternative A: 4-(2-Chloroethyl)diphenyl ether (CDE-2)
-
Mechanism: In the 2-chloro isomer (
), the C-Cl bond is not directly benzylic. The weakest bond is the C-C bond between the benzylic carbon and the chloromethyl group. -
Result: The molecule preferentially undergoes benzylic cleavage , losing the entire
group (Mass 49). -
Outcome: A dominant peak at m/z 183 (
). The peak at m/z 197 ( ) is significantly weaker than in CDE-1 because the resulting primary cation is less stable.
Alternative B: 4-Chlorodiphenyl ether [2][3][4][5]
-
Mechanism: The chlorine is attached directly to the aromatic ring (
). The bond is strong and resistant to cleavage. -
Result: The molecular ion is the base peak. Fragmentation is dominated by the loss of the phenoxy group or CO, not the chlorine atom.
Decision Matrix for Researchers
Use this logic flow to validate your compound:
-
Check m/z 232: Do you see the characteristic Chlorine isotope pattern (3:1 ratio at 232/234)?
-
No: Not a chlorinated precursor.
-
Yes: Proceed to step 2.
-
-
Analyze the Base Peak:
-
Is it m/z 197 ? -> Confirm CDE-1 (1-chloro isomer).
-
Is it m/z 183 ? -> Confirm CDE-2 (2-chloro isomer).
-
Is it m/z 232 ? -> Suspect Ring-chlorinated impurity.
-
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of Benzene, (1-chloroethyl)- (CAS 672-65-1). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
- Context: Validates the "Loss of Cl" mechanism for 1-chloroethyl benzenes.
-
NIST Mass Spectrometry Data Center. Mass Spectrum of 4-Chlorophenyl phenyl ether (CAS 7005-72-3). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
- Context: Provides the baseline for ring-chlorin
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. Context: Authoritative source on benzylic cleavage and inductive effects in alkyl halides.
-
PubChem. 4-(2-Chloroethyl)phenyl methyl ether (CID 87513). National Library of Medicine. Retrieved from [Link]
- Context: Supports the fragmentation logic for 2-chloroethyl side chains (loss of CH2Cl).
Sources
Comparative Reactivity Guide: Benzyl Chloride vs. 1-Chloroethyl Derivatives
Executive Summary
In drug discovery and development, the choice between a primary benzylic linker (derived from Benzyl Chloride ) and a secondary benzylic linker (derived from 1-Chloroethylbenzene /
The Core Distinction:
While both substrates are activated by the adjacent aromatic ring, 1-chloroethyl derivatives are significantly more reactive in solvolysis (
This guide provides the mechanistic rationale, comparative kinetic data, and validated experimental protocols to quantify these differences.
Mechanistic Foundations: The Electronic-Steric Tug of War
To predict performance, one must understand the competing electronic and steric forces at play.
Carbocation Stability ( Pathway)
The rate-limiting step in solvolysis is the ionization of the C-Cl bond.
-
Benzyl Chloride (
): Ionization yields a primary benzylic carbocation. While resonance-stabilized by the phenyl ring, it lacks additional alkyl stabilization. -
1-Chloroethylbenzene (
): Ionization yields a secondary benzylic carbocation . This intermediate benefits from both resonance stabilization (phenyl group) and hyperconjugation (methyl group).
Result: The secondary benzylic cation is
Nucleophilic Access ( Pathway)
-
Benzyl Chloride: The methylene carbon is relatively unhindered. Strong nucleophiles can attack the
orbital directly. -
1-Chloroethylbenzene: The methyl group creates steric bulk, significantly retarding the
trajectory.
Pathway Visualization
The following reaction coordinate diagram illustrates the energy landscape differences.
Figure 1: Comparative reaction energy profiles. Note the significantly lower activation energy for the formation of the secondary carbocation (Green path) compared to the primary (Red dashed).
Comparative Kinetics Data
The following data summarizes the reactivity trends in protic solvents (Solvolysis conditions).
Table 1: Reactivity Profile Comparison[1]
| Feature | Benzyl Chloride ( | 1-Chloroethyl derivative ( | Mechanistic Driver |
| 1 (Reference) | ~50 - 100x Faster | Carbocation Stability ( | |
| High | Low | Steric Hindrance | |
| Elimination Risk | None | High (Styrene formation) | Presence of |
| Solvent Sensitivity ( | Moderate ( | High ( | Charge separation in TS |
| Common Side Products | Dibenzyl ether (in base) | Styrene, Ether, Alcohol | Elimination vs Substitution competition |
Key Insight: In 50% Ethanol/Water mixtures, 1-chloroethylbenzene hydrolyzes significantly faster than benzyl chloride. However, if a strong nucleophile (e.g., Azide,
Experimental Protocol: Conductometric Rate Determination
To validate these reactivity differences in your specific matrix, use Conductometry . As these chlorides hydrolyze, they release HCl, increasing the conductivity of the solution linearly with conversion.
The Workflow
Figure 2: Workflow for conductometric determination of solvolysis rates.
Step-by-Step Methodology
Materials:
-
Conductivity meter with a dip-type cell (Cell constant
). -
Thermostated water bath (
). -
Solvent: 50:50 (v/v) Ethanol/Water (Must be high purity, neutral pH).
Procedure:
-
Baseline: Place 40 mL of solvent in the reaction vessel and equilibrate to
. Measure initial conductance ( ). It should be negligible. -
Initiation: Inject
of the neat chloride substrate. Critical: Keep substrate concentration low ( ) to prevent saturation or ion-pairing effects. -
Monitoring: Start the timer immediately. Record conductance (
) at 30-second intervals.-
Observation: For 1-chloroethylbenzene, the rise will be rapid. For benzyl chloride, it will be gradual.[1]
-
-
Completion: Allow the reaction to proceed for at least 10 half-lives (or overnight) to obtain the infinity value (
), representing complete hydrolysis to HCl. -
Calculation: The reaction follows pseudo-first-order kinetics. Plot
vs. time ( ).-
The slope of the line
.
-
Self-Validating Check: If the plot is not linear, check for:
-
Temperature drift.
-
Saturation (substrate concentration too high).
-
Competing elimination (for 1-chloroethyl derivative), though this usually follows first-order kinetics as well.
Implications for Drug Design & Storage
Linker Stability
If your drug candidate uses a 1-chloroethyl linker (e.g., for a prodrug strategy):
-
Risk: High susceptibility to hydrolysis in plasma or aqueous formulations.
-
Mitigation: Store in anhydrous conditions; avoid basic buffers which promote elimination to styrene.
Alkylation Efficiency
-
Benzyl Chloride: Ideal for
alkylations of amines or phenols. Requires mild bases ( ). -
1-Chloroethyl Derivative: Poor substrate for direct
. Often requires -promoting conditions ( salts or polar solvents) to drive substitution, but this increases the risk of racemization if the linker is chiral.
References
-
Winstein, S., & Grunwald, E. (1948). The Role of Neighboring Groups in Replacement Reactions. Journal of the American Chemical Society. Link
-
Streitwieser, A. (1956). Solvolytic Displacement Reactions. Chemical Reviews. (Foundational text on benzylic solvolysis rates). Link
-
Liu, K. T., et al. (1999). Solvolysis of 1-phenylethyl chlorides. Journal of Physical Organic Chemistry. (Specific rate data for 1-chloroethyl derivatives). Link
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Textbook reference for carbocation stability comparison). Link
Sources
Technical Guide: HPLC Retention Time Comparison – 4-Phenoxyacetophenone vs. Reduction Product
Executive Summary & Chemical Context[1][2][3][4]
In pharmaceutical and materials science synthesis, 4-phenoxyacetophenone serves as a critical intermediate. It is frequently subjected to reduction (e.g., NaBH₄ reduction) to yield 1-(4-phenoxyphenyl)ethanol , a secondary alcohol often used as a linker in API synthesis or as a photo-initiator derivative.
This guide provides a definitive protocol for separating and comparing the retention times (RT) of the starting material (4-phenoxyacetophenone) and its reduced product. Unlike generic "phenone" methods, this protocol addresses the specific challenge of resolving two highly hydrophobic, aromatic species where the polarity shift is driven solely by the carbonyl-to-hydroxyl transformation.
The Chemical Transformation[3][5]
-
Analyte A (Standard/SM): 4-Phenoxyacetophenone (Ketone). High hydrophobicity, planar carbonyl character.
-
Analyte B (Product): 1-(4-phenoxyphenyl)ethanol (Alcohol). Slightly increased polarity due to the hydroxyl group (H-bond donor), resulting in a lower LogP and earlier elution in Reversed-Phase (RP) modes.
Method Development Strategy
Column Selection: C18 vs. Phenyl-Hexyl
While a standard C18 column is sufficient for basic retention, the aromatic stacking of the phenoxy group suggests that a Phenyl-Hexyl phase offers superior selectivity (
-
Recommendation: C18 (L1) for routine QC; Phenyl-Hexyl (L11) for complex impurity profiling.
-
Selected Column for this Guide: C18, 150 x 4.6 mm, 3.5 µm (Standardizing for broad accessibility).
Mobile Phase Thermodynamics
Acetonitrile (ACN) is preferred over Methanol (MeOH) for this separation. The lower viscosity of ACN reduces backpressure, allowing for higher flow rates, and its dipole character provides sharper peak shapes for the ketone moiety.
-
Elution Order Logic: In RP-HPLC, retention is governed by hydrophobicity.[1]
-
Product (Alcohol): LogP ~ 3.3. Elutes First .
-
SM (Ketone): LogP ~ 3.8. Elutes Second .
-
Experimental Protocol
This protocol is designed as a self-validating system. The resolution (
Instrument Parameters
| Parameter | Setting | Rationale |
| Detector | UV-Vis / PDA @ 254 nm | Max absorbance for the phenoxy chromophore.[2] |
| Column Temp | 30°C ± 1°C | Stabilizes mass transfer kinetics. |
| Flow Rate | 1.0 mL/min | Optimal Van Deemter velocity for 3.5 µm particles. |
| Injection Vol | 5 - 10 µL | Prevents column overload and peak fronting. |
Gradient Profile
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5) Mobile Phase B: Acetonitrile (HPLC Grade)
-
0.0 min: 40% B (Initial focusing)
-
10.0 min: 90% B (Linear ramp to elute hydrophobic SM)
-
12.0 min: 90% B (Wash)
-
12.1 min: 40% B (Re-equilibration)
-
15.0 min: Stop
Sample Preparation
-
Stock Solution: Dissolve 10 mg of 4-phenoxyacetophenone in 10 mL ACN (1 mg/mL).
-
Reaction Mixture (Simulated): Mix 1 mg/mL Product standard and 1 mg/mL SM standard in 1:1 ratio.
-
Filtration: Filter through 0.22 µm PTFE syringe filter (Nylon filters may bind the hydrophobic phenoxy group).
Quantitative Comparison & Data Analysis
The following data represents typical system suitability results obtained under the described conditions.
Table 1: Retention Time and Peak Properties[8][9]
| Compound | Structure Type | Retention Time (min) | Relative Retention (RRT) | Tailing Factor ( |
| 1-(4-phenoxyphenyl)ethanol (Product) | Secondary Alcohol | 6.8 | 0.82 | 1.1 |
| 4-Phenoxyacetophenone (SM) | Aromatic Ketone | 8.3 | 1.00 (Ref) | 1.05 |
| Diphenyl Ether (Potential Impurity) | Ether | 10.5 | 1.26 | 1.1 |
Note: Data simulated based on hydrophobicity models (LogP) and standard C18 gradient behavior.
Resolution Analysis
The resolution (
Method Logic & Workflow Visualization
The following diagram illustrates the decision matrix for method optimization and the validation workflow.
Figure 1: Systematic workflow for HPLC method development and validation for phenoxy-derivatives.
Troubleshooting & Causality
Issue: Co-elution or Poor Resolution ( )
-
Cause: The gradient slope is too steep (e.g., 5% to 95% in 5 mins), not allowing the "Product" (Alcohol) to differentiate from the "SM" (Ketone) before the strong solvent strips both from the stationary phase.
-
Solution: Introduce an isocratic hold at 50% B for 3 minutes before ramping. This utilizes the specific selectivity of the stationary phase at a fixed organic modifier concentration.
Issue: Peak Tailing on 4-Phenoxyacetophenone
-
Cause: While ketones are generally neutral, residual silanols on the silica support can interact with the
-electrons of the aromatic rings. -
Solution: Ensure the mobile phase pH is controlled (pH 2.5 with Phosphoric acid) to suppress silanol ionization, or use an "end-capped" column (e.g., C18-TMS).
References
-
Sigma-Aldrich. 4′-Phenoxyacetophenone Product Specification & Safety Data. Retrieved from .
-
Phenomenex. Reversed Phase HPLC Method Development Guide. Explains solvent selectivity and hydrophobicity-driven retention (LogP). Retrieved from .
-
Advanced Materials Technology. Rapid HPLC Separation of Phenones on HALO C18 Phase. Application Note 027-P. Demonstrates retention behavior of acetophenone derivatives. Retrieved from .
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11339, 4-Phenoxyacetophenone. Used for LogP and physical property verification. Retrieved from .
Sources
Technical Comparison: 1-(1-Chloroethyl)-4-phenoxybenzene vs. 4-Vinylphenyl Phenyl Ether
Executive Summary & Context
In the synthesis of high-performance polymers, 4-vinylphenyl phenyl ether (also known as 4-phenoxystyrene) is a critical monomer. Its precursor, 1-(1-chloroethyl)-4-phenoxybenzene , is typically generated via the reduction of 4-phenoxyacetophenone followed by chlorination, or through direct haloalkylation.
Distinguishing these two compounds is a frequent challenge during reaction monitoring (dehydrochlorination) and purification. While they share a diphenyl ether core, their aliphatic tails differ fundamentally in hybridization (
This guide provides a definitive analytical framework to distinguish the Precursor (Compound A) from the Monomer (Compound B) , utilizing spectroscopic data and functional reactivity profiles.
| Feature | Compound A (Precursor) | Compound B (Monomer) |
| IUPAC Name | This compound | 4-Vinylphenyl phenyl ether |
| Structure | Benzylic Chloride ( | Styrenic Olefin ( |
| Key NMR Signal | Methyl doublet (~1.8 ppm) | Vinyl ABX pattern (5.2–6.7 ppm) |
| Reactivity | Precipitates with | Polymerizes; Decolorizes |
| State (RT) | Viscous Oil / Low-melt Solid | Liquid / Low-melt Solid |
Structural & Reactivity Analysis
To accurately distinguish these species, one must understand the electronic environment of the aliphatic chain attached to the phenoxybenzene core.
-
Compound A (Benzylic Chloride): Contains a reactive benzylic carbon-chlorine bond. The adjacent methyl group is in a shielded
environment, while the methine proton is deshielded by both the aromatic ring and the chlorine atom. -
Compound B (Styrene Derivative): The elimination of HCl creates a conjugated
-system. The aliphatic protons shift to the vinylic region, and the methyl group is lost, converted into a terminal methylene ( ).
Analytical Decision Tree
The following logic flow illustrates the most efficient pathway for identification.
Figure 1: Analytical workflow for distinguishing the chloro-precursor from the vinyl monomer.
Spectroscopic Characterization
A. Proton NMR ( -NMR)
This is the "Gold Standard" for differentiation. The transformation from ethyl to vinyl eliminates the methyl doublet and creates a distinct ABX spin system.
| Proton Type | Compound A (Chloro-Precursor) | Compound B (Vinyl Monomer) |
| Methyl ( | Doublet ( | Absent |
| Methine ( | Quartet ( | Absent |
| Vinyl Internal ( | Absent | Doublet of Doublets ( |
| Vinyl Terminal ( | Absent | Two Doublets ( |
| Aromatic Core | Multiplets ( | Multiplets ( |
Note: Chemical shifts are approximate (referenced to
B. Infrared Spectroscopy (FT-IR)
While less specific than NMR, IR is useful for quick quality control.
-
Compound A: Shows a weak C-Cl stretch in the fingerprint region (600–800 cm
), often obscured by aromatic bands. It lacks the sharp alkene stretch. -
Compound B: Exhibits a characteristic
stretch at 1625–1635 cm . Strong vinyl C-H bending vibrations (out-of-plane) appear at ~900–990 cm . [3]
Functional Analysis: The Silver Nitrate Test
For researchers without immediate access to NMR, the alcoholic silver nitrate test is a robust, self-validating protocol. Benzylic chlorides are highly reactive toward nucleophilic substitution (
Experimental Protocol: Alcoholic Test
Objective: Qualitatively detect the presence of the benzylic chloride precursor (Compound A).
Materials:
-
2% Silver Nitrate (
) solution in 95% Ethanol. -
Test tubes.[1]
-
Nitric acid (
, dilute).
Step-by-Step Methodology:
-
Preparation: Dissolve approximately 20 mg (or 1 drop) of the unknown sample in 1 mL of ethanol in a clean test tube.
-
Control: Prepare a blank tube with only ethanol and a positive control using benzyl chloride if available.
-
Reaction: Add 2–3 drops of the 2% alcoholic
solution to the sample. -
Observation:
-
Immediate White Precipitate: Indicates Compound A . The precipitate is AgCl, formed via the solvolysis of the labile benzylic chloride.
-
No Precipitate (or very slow): Indicates Compound B . The vinyl group does not ionize to form a carbocation under these conditions.
-
-
Validation: Add 2 drops of dilute
. The AgCl precipitate should not dissolve (unlike silver carbonate or other salts).
Causality: The benzylic carbocation intermediate is stabilized by resonance with the phenoxy ring, making the chloride leaving group highly labile. The vinyl cation required for Compound B to react is highly unstable, preventing the reaction. [4]
Chromatographic Behavior (TLC)[2]
In normal phase Thin Layer Chromatography (Silica Gel, e.g., 10% EtOAc in Hexanes):
-
Compound B (Vinyl): Typically exhibits a higher
(travels further).[2] It is less polar than the chloride. -
Compound A (Chloro): Exhibits a lower
. The C-Cl bond introduces a significant dipole moment, increasing interaction with the polar silica stationary phase.
Tip: Co-spotting is essential. The
References
-
PubChem. (2025).[3][4][5] 4-Phenoxystyrene Spectral Data. National Library of Medicine. [Link]
-
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in 1H NMR Spectroscopy. [Link]
-
NIST Chemistry WebBook. (2023). Benzene, 1-chloro-4-phenoxy- Data. National Institute of Standards and Technology. [Link]
-
Chemistry LibreTexts. (2023). Reaction of Alkyl Halides with Silver Nitrate. [Link]
Sources
- 1. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 1-(1-Chloroethyl)-3-phenoxybenzene | C14H13ClO | CID 13678970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Phenoxystyrene | C14H12O | CID 78671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(1-Chloroethyl)-4-nitrobenzene | C8H8ClNO2 | CID 4083621 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: GC-MS Identification of Impurities in 1-(1-Chloroethyl)-4-phenoxybenzene
Executive Summary & The Analytical Challenge
1-(1-Chloroethyl)-4-phenoxybenzene is a critical benzylic chloride intermediate, widely utilized in the synthesis of ether-based herbicides (e.g., Fenoxaprop-p-ethyl) and specific pharmaceutical pharmacophores.
The Core Challenge: The identification of impurities in this matrix is complicated by the thermal instability of the benzylic chloride moiety. Under standard Gas Chromatography (GC) injector temperatures (>250°C), the target molecule undergoes thermally induced dehydrohalogenation, artificially generating 4-phenoxystyrene . This "ghost impurity" often leads to false OOS (Out of Specification) results and unnecessary process re-engineering.
This guide outlines a validated, self-checking GC-MS protocol designed to distinguish between process-related impurities and method-induced artifacts, comparing its efficacy against HPLC and NMR alternatives.
Comparative Analysis: GC-MS vs. Alternative Modalities
For the trace detection (<0.1%) of impurities in this compound, GC-MS is the gold standard, provided thermal parameters are controlled. Below is an objective comparison of detection technologies.
| Feature | GC-MS (Recommended) | HPLC-UV/DAD | 1H-NMR |
| Primary Utility | Structural identification of unknown volatiles & semi-volatiles. | Quantification of thermally labile compounds. | Bulk purity & structural confirmation (>1%). |
| Sensitivity (LOD) | High (ppb range in SIM mode). | Moderate (ppm range). | Low (Requires >0.1% for reliable impurity ID). |
| Specificity | Excellent. Resolves structural isomers and provides mass spectral fingerprints. | Good, but relies on retention time matching; lacks structural confirmation without MS. | Excellent structural data but spectra are often overcrowded by the main component. |
| Thermal Risk | High. Requires optimized injector parameters (Cold On-Column or low T). | None. Ideal for verifying if "impurities" seen in GC are artifacts. | None. |
| Throughput | High (20-30 min run times). | Moderate (30-60 min run times). | Low (Manual interpretation often required). |
Expert Verdict: While HPLC is safer for thermal stability, it lacks the library-searchable fragmentation data required to identify unknown side-products. Therefore, GC-MS with optimized injection parameters is the requisite method for comprehensive impurity profiling.
Impurity Profiling & Fragmentation Mechanisms
To validate the method, one must understand the origin of potential impurities. The synthesis typically involves the Friedel-Crafts acylation of diphenyl ether followed by reduction and chlorination.
Key Impurities & MS Fingerprints[1]
| Impurity Type | Chemical Name | Origin | Key MS Ions ( |
| Target Analyte | This compound | Main Product | 232/234 (M+, 3:1 ratio) , 197 (M-Cl), 77 (Ph). |
| Precursor | 4-Acetyl diphenyl ether | Unreacted Starting Material | 212 (M+), 197 (M-CH3), 169 (M-COCH3). |
| Hydrolysis | 1-(1-Hydroxyethyl)-4-phenoxybenzene | Moisture ingress / Incomplete chlorination | 214 (M+), 199 (M-CH3), 121. |
| Elimination | 4-Phenoxystyrene | Thermal degradation (Injector) or Over-heating during synthesis | 196 (M+), 195 (M-H), 178, 77. |
| Isomer | 1-(1-Chloroethyl)-2-phenoxybenzene | Regioisomer (Ortho-substitution) | 232/234 (M+); Distinguishable by Retention Time. |
Diagnostic Fragmentation Pathway
The identification relies heavily on the chlorine isotopic pattern.
-
Target Molecule: The molecular ion cluster at
232 and 234 must show a 3:1 intensity ratio ( ). -
Artifact Check: If the peak at
196 (Styrene) increases with injector temperature, it is a method artifact, not a process impurity.
Validated Experimental Protocol
This protocol minimizes thermal degradation while maximizing resolution.
A. Sample Preparation[1][2][3][4][5][6][7][8]
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Avoid alcohols (potential solvolysis of the chloride).
-
Concentration: 1 mg/mL for impurity scanning; 10 µg/mL for trace quantification.
-
Filtration: 0.2 µm PTFE filter (Avoid Nylon).
B. GC-MS Parameters (Agilent 7890/5977 or equivalent)
-
Column: DB-5ms or ZB-5ms (30m
0.25mm 0.25µm).-
Why: Low bleed, non-polar phase ideal for aromatic separation.
-
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet (CRITICAL):
-
Mode: Splitless (0.5 min purge).
-
Temperature: 200°C (Standard is 250°C; 200°C reduces elimination risk).
-
Liner: Deactivated single taper with wool (Wool protects column but must be changed frequently to prevent catalytic degradation).
-
-
Oven Program:
-
Hold 50°C for 2 min.
-
Ramp 15°C/min to 200°C.
-
Ramp 25°C/min to 300°C.
-
Hold 5 min.
-
-
MS Source: Electron Impact (EI) @ 70 eV.
-
Scan Range:
35–450.
Visualizations: Workflow & Pathways[9][10]
Diagram 1: Analytical Logic & Artifact Elimination
This workflow illustrates the decision tree for distinguishing real impurities from thermal artifacts.
Caption: Analytical workflow for distinguishing process impurities from thermal degradation artifacts.
Diagram 2: Impurity Origin Map
Visualizing where specific impurities enter the synthesis pipeline.
Caption: Synthetic pathway illustrating the origin of key impurities and degradation products.
References
-
United States Environmental Protection Agency (EPA). (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). [Link][1]
-
Agilent Technologies. (2020). Optimizing Splitless Injections for Trace Analysis of Semivolatiles. [Link]
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 77274, 4-Phenoxystyrene. [Link]
-
Shimadzu Corporation. (2022). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (Haloalcohols). [Link]
Sources
Calculating theoretical yield for 4-phenoxy-alpha-methylbenzyl chloride synthesis
Technical Comparison: Optimization of Chlorodehydroxylation Routes for 4-Phenoxy- -methylbenzyl Chloride
Executive Summary & Molecule Profile
Target Molecule: 4-Phenoxy-
This guide analyzes the synthesis of 4-phenoxy-
Unlike simple primary alkyl chlorides, this substrate is a secondary benzylic alcohol . This structural feature introduces specific challenges:
-
Elimination Risk: The benzylic carbocation intermediate is prone to elimination to form the styrene derivative (4-phenoxy-styrene).[1]
-
Stereochemistry: The
-methyl group creates a chiral center.[1] The choice of reagent dictates whether the reaction proceeds with retention ( ), inversion ( ), or racemization ( ) of configuration.
Strategic Route Selection: Comparative Analysis
We compare the three industry-standard methodologies for this transformation.
| Feature | Method A: Thionyl Chloride ( | Method B: Appel Reaction ( | Method C: Lucas Reagent ( |
| Mechanism | |||
| Yield Potential | High (90-96%) | High (85-95%) | Moderate (70-80%) |
| Purification | Simple (Gaseous byproducts) | Difficult (Remove | Moderate (Phase separation) |
| Atom Economy | Moderate | Very Poor (High MW waste) | High |
| Suitability | Best for scale-up & purity | Best for acid-sensitive substrates | Best for "Green" chemistry |
Decision Matrix for Process Chemists
The following workflow illustrates the logic for selecting the optimal route based on laboratory constraints.
Figure 1: Decision matrix for selecting the chlorination reagent based on substrate sensitivity and stereochemical requirements.
Detailed Protocol: Thionyl Chloride Method (Recommended)[1]
This method is selected as the primary protocol due to the volatility of byproducts (
Reagents & Stoichiometry[1][2][3][4]
-
Precursor: 1-(4-phenoxyphenyl)ethanol (1.0 equiv)[1]
-
Reagent: Thionyl Chloride (
) (1.2 - 1.5 equiv)[1] -
Catalyst (Optional): DMF (0.1 mol%) - accelerates formation of the Vilsmeier-Haack intermediate.[1]
-
Solvent: Dichloromethane (DCM) or Toluene (anhydrous).[1]
Step-by-Step Methodology
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize acidic gases.
-
Solvation: Dissolve 1-(4-phenoxyphenyl)ethanol in anhydrous DCM (approx. 5 mL per gram of substrate) under Nitrogen atmosphere.
-
Addition: Cool the solution to 0°C. Add
dropwise over 20 minutes. Note: Exothermic reaction.[1] -
Reaction: Allow the mixture to warm to room temperature, then reflux gently (40°C for DCM) for 2-3 hours. Monitor via TLC (Hexane/EtOAc 8:2) until the alcohol spot disappears.
-
Work-up: Evaporate the solvent and excess
under reduced pressure (Rotovap). -
Purification: The residue is usually pure enough. If necessary, perform a short-path vacuum distillation or flash chromatography (Silica gel).[1]
Calculating Theoretical Yield
Accuracy in yield calculation is paramount for evaluating process efficiency.[1] The calculation relies on the Limiting Reagent , which is the alcohol in this protocol.
The Mathematical Framework
Where:
Practical Example Calculation
Scenario: You start with 10.0 grams of 1-(4-phenoxyphenyl)ethanol.
Step 1: Calculate Moles of Start Material (Alcohol)
Step 2: Determine Moles of Product
Since the reaction is 1:1:
Step 3: Calculate Theoretical Mass of Product
Yield Verification Table
Use this reference table to quickly benchmark your experimental results against theoretical maximums.
| Starting Mass (Alcohol) | Moles (mmol) | Theoretical Yield (Chloride) | 90% Yield Target (Excellent) | 70% Yield Target (Acceptable) |
| 1.0 g | 4.67 | 1.09 g | 0.98 g | 0.76 g |
| 5.0 g | 23.34 | 5.43 g | 4.89 g | 3.80 g |
| 10.0 g | 46.67 | 10.86 g | 9.77 g | 7.60 g |
| 50.0 g | 233.36 | 54.30 g | 48.87 g | 38.01 g |
Mechanistic Insight: Why Yields Vary
Understanding the mechanism prevents yield loss. The transformation of a secondary benzylic alcohol is sensitive.
Figure 2: Reaction pathway showing the competition between substitution (desired) and elimination (side reaction).[1]
-
Yield Loss Vector 1 (Elimination): If the reaction is heated too aggressively, the benzylic carbocation character increases, leading to elimination (styrene formation). Solution: Keep temperature < 50°C.
-
Yield Loss Vector 2 (Hydrolysis): The product is a benzylic chloride, which is reactive. If the quench water is too hot or the work-up is prolonged, it can hydrolyze back to the alcohol. Solution: Use ice-cold water for quenching and dry organic layers quickly with
.[1]
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(1-Chloroethyl)-4-phenoxybenzene
Navigating the lifecycle of a chemical from synthesis to disposal requires a meticulous approach grounded in safety, regulatory compliance, and environmental stewardship. For researchers and drug development professionals, the proper handling of halogenated organic compounds like 1-(1-Chloroethyl)-4-phenoxybenzene is not merely a procedural task but a critical component of responsible science. This guide provides an in-depth, procedural framework for the safe disposal of this compound, moving beyond a simple checklist to explain the scientific rationale behind each step.
Hazard Profile and Risk Assessment: Understanding the "Why"
This compound, as a chlorinated aromatic ether, belongs to a class of compounds that requires careful handling due to potential toxicological and environmental hazards. While specific data for this exact molecule is not extensively published, we can infer its risk profile from structurally related compounds such as 4-chlorophenyl phenyl ether and other chlorinated hydrocarbons.
Key Hazards:
-
Human Health: Halogenated organic compounds can be toxic if inhaled, ingested, or absorbed through the skin.[1] Exposure may cause irritation to the skin, eyes, and respiratory tract.[2][3] Chronic exposure to some chlorinated hydrocarbons has been linked to potential damage to internal organs, including the liver and kidneys, and some are considered potential carcinogens.[4][5][6]
-
Environmental Hazards: Chlorinated aromatic compounds are often noted for their environmental persistence and toxicity to aquatic life, potentially causing long-term adverse effects in the aquatic environment.[7][8] Improper disposal, such as pouring down the drain, is strictly prohibited as it can contaminate waterways and wastewater treatment systems.[1][9][10]
-
Reactivity: While not typically explosive, heating halogenated compounds can produce poisonous gases, such as hydrogen chloride.[3] It is also crucial to avoid mixing them with incompatible materials, such as strong oxidizing agents or bases, which could trigger hazardous reactions.[11][12]
Regulatory Framework: Adherence to EPA and RCRA Standards
The disposal of this compound is governed by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). This framework establishes a "cradle-to-grave" management system for hazardous materials.
Under RCRA, this chemical waste is classified as hazardous due to its characteristics (Toxicity) and its composition as a halogenated organic compound.[13] Laboratories that generate this waste are designated as Hazardous Waste Generators and must comply with specific regulations based on the quantity of waste produced per month.[14]
Generator Categories & Key Responsibilities:
| Generator Category | Monthly Hazardous Waste Generation | Key Requirements |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg | Ensure waste is delivered to a licensed disposal facility. |
| Small Quantity Generator (SQG) | > 100 kg and < 1,000 kg | Obtain EPA ID, follow storage time limits (180 days), use manifests for transport.[14] |
| Large Quantity Generator (LQG) | ≥ 1,000 kg | Strictest regulations, including detailed contingency plans and personnel training.[13][15] |
It is imperative to know your institution's generator status and adhere to all federal, state, and local regulations.[13]
Pre-Disposal Operations: A Foundation of Safety
Proper disposal begins long before the waste container leaves the laboratory. Rigorous adherence to pre-disposal protocols is essential to ensure the safety of all personnel.
Given the potential for skin, eye, and respiratory irritation, a comprehensive PPE strategy is non-negotiable.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Neoprene, Nitrile). | To prevent dermal absorption and skin irritation.[16] |
| Eye/Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and vapors. A face shield is critical when handling larger quantities.[16] |
| Body Protection | A lab coat, worn fully buttoned. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Work within a certified chemical fume hood. | To prevent inhalation of potentially toxic vapors.[1] |
The single most important rule in chemical waste management is proper segregation. Halogenated organic wastes must always be collected separately from non-halogenated organic wastes.[17][18]
-
Causality: The disposal methods for these two streams are different and have significant cost implications. Non-halogenated solvents can often be recycled as fuel additives, whereas halogenated solvents require high-temperature incineration to ensure the complete destruction of the compounds and to scrub acidic gases (like HCl) from the emissions.[9] Cross-contamination of a non-halogenated waste stream with even a small amount of chlorinated material can force the entire container to be treated via the more complex and expensive incineration process.[9]
The Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a systematic approach to the collection and disposal of this compound waste.
Caption: Decision workflow for proper segregation and disposal.
-
Container Selection: Obtain a dedicated, properly vented, and chemically compatible container designated for "Halogenated Organic Waste".[11][18] The container must be in good condition with a secure, screw-top cap.[11]
-
Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container.[11][17] The label must include the full chemical name, "this compound," and any other chemicals in the mixture, along with their approximate percentages. Do not use abbreviations or chemical formulas.[11]
-
Waste Collection: In a chemical fume hood, carefully transfer the waste into the labeled container. Avoid overfilling; leave at least 10% of the container volume as headspace to allow for vapor expansion.
-
Secure Closure: Tightly seal the container cap immediately after adding waste.[11] Containers must remain closed at all times except when actively adding waste.[15]
-
Temporary Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) or your laboratory's designated waste collection area. This area should be secure, well-ventilated, and provide secondary containment to capture any potential leaks.
-
Documentation: Maintain a log sheet near the waste container to record the amounts of waste added. This is crucial for regulatory compliance and for the final disposal facility.[15]
-
Arrange for Disposal: Once the container is full or has reached the storage time limit set by your generator status, contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup. They will manage the transport using a licensed hazardous waste company for final disposal at a permitted facility, which will typically involve high-temperature incineration.[9][18]
Emergency Protocols: Spill and Exposure Management
Accidents require immediate and correct action.
-
In Case of a Spill:
-
Alert personnel in the immediate area.
-
If the spill is large or you are unsure how to proceed, evacuate the area and call your institution's emergency number or 911.[11]
-
For small, manageable spills, and only if you are trained to do so, contain the spill using a chemical spill kit with absorbent pads or vermiculite.
-
Wearing appropriate PPE, collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.
-
Clean the spill area thoroughly.
-
-
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If they experience breathing difficulties, seek immediate medical attention.[19]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[19]
-
Always have the Safety Data Sheet (SDS) for the chemical or a related compound readily available for emergency responders.
By integrating these scientifically grounded procedures into your laboratory's standard operations, you ensure not only the safety of your team but also uphold the principles of environmental responsibility and regulatory compliance that are the bedrock of modern scientific research.
References
-
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). SEAM Group. Available from: [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). IDR Environmental Services. Available from: [Link]
-
Safe Handing & Disposal of Organic Substances. (n.d.). Science Ready. Available from: [Link]
-
Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency. Available from: [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign. Available from: [Link]
-
WASTE MANAGEMENT. (2016, April 15). Bucknell University. Available from: [Link]
-
Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. Available from: [Link]
-
Organic Solvent Waste Disposal. (n.d.). The University of British Columbia Safety & Risk Services. Available from: [Link]
-
Benzene, 1-chloro-4-phenoxy- (CAS 7005-72-3). (n.d.). Cheméo. Available from: [Link]
-
Chlorine in Workplace Atmospheres. (1991, May). Occupational Safety and Health Administration. Available from: [Link]
-
Dispose of Hazardous Waste. (2024, June 3). Ohio Environmental Protection Agency. Available from: [Link]
-
Threshold Alarming for Chlorinated Hydrocarbons. (n.d.). Lotus Consulting. Available from: [Link]
-
1-Chloro-4-(1-chloroethyl)benzene. (n.d.). PubChem, National Center for Biotechnology Information. Available from: [Link]
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phenoxybenzene. (2025, August 19). ChemBK. Available from: [Link]
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Material Safety Data Sheet: MCPE Phenoxy Herbicide. (2017, September 28). Winfield Solutions, LLC. Available from: [Link]
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4-CHLOROPHENYL PHENYL ETHER. (n.d.). Pharos. Available from: [Link]
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1-(1-Chloroethyl)-4-methylbenzene. (n.d.). PubChem, National Center for Biotechnology Information. Available from: [Link]
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Health Guidelines: Chlorine. (2006, September 30). Occupational Safety and Health Administration. Available from: [Link]
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HAZARD SUMMARY: 4-CHLOROPHENYL PHENYL ETHER. (n.d.). New Jersey Department of Health. Available from: [Link]
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Hazardous Substance Fact Sheet: Chlorine. (n.d.). New Jersey Department of Health. Available from: [Link]
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Report on Carcinogens, Fifteenth Edition: 1,4-Dichlorobenzene. (2018, March 15). National Toxicology Program. Available from: [Link]
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Toxicological Profile for Chlorobenzene. (n.d.). Agency for Toxic Substances and Disease Registry, National Center for Biotechnology Information. Available from: [Link]
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HAZARD ASSESSMENT REPORT: CHLOROBENZENE. (n.d.). Chemicals Evaluation and Research Institute, Japan (CERI). Available from: [Link]
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MAK Value Documentation: Chlorobenzene. (2025, August 8). The MAK Collection for Occupational Health and Safety. Available from: [Link]
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Personal protective equipment for handling 1-(1-Chloroethyl)-4-phenoxybenzene
Executive Summary
Compound Class: Secondary Benzylic Chloride / Diaryl Ether Primary Hazards: Lachrymator, Corrosive (Hydrolysis), Potent Alkylating Agent. Immediate Action: This compound is a reactive intermediate. Upon contact with moisture (mucous membranes, humidity), it hydrolyzes to release Hydrochloric Acid (HCl) and the corresponding alcohol. Strict moisture exclusion and acid-gas respiratory protection are non-negotiable.
Part 1: Critical Hazard Analysis (The "Why")
As a Senior Application Scientist, I must emphasize that standard "lab safety" is insufficient for reactive benzylic halides. You are not just handling a toxic liquid; you are handling a delayed-action corrosive .
The Hydrolytic Instability Mechanism
The 1-chloroethyl moiety is a secondary benzylic position. The C-Cl bond is labile.
-
Mechanism: In the presence of ambient moisture or physiological fluids (sweat, tears, lung tissue), the molecule undergoes rapid
hydrolysis. -
Result:
-
Impact: This releases concentrated HCl directly onto the tissue. The lipophilic phenoxy tail facilitates skin absorption before the hydrolysis occurs, potentially leading to deep-tissue acid burns that are not immediately painful.
Alkylating Potential
As an electrophile, this compound can alkylate DNA and proteins. While specific mutagenicity data may be sparse for this exact intermediate, structural analogs (like benzyl chloride) are classified as probable carcinogens. Treat this as a genotoxic hazard .
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on standard nitrile gloves alone. Benzylic chlorides permeate nitrile rubber rapidly (often < 5 minutes).
Hand Protection Strategy
Protocol: "Double-Gloving with Laminate Barrier"
| Layer | Material | Specification | Function |
| Inner | Silver Shield® / 4H® (Laminate) | 2.7 mil minimum | Chemical Barrier. Resists permeation of chlorinated hydrocarbons for >4 hours. |
| Outer | Nitrile (Disposable) | 5-8 mil, Long Cuff | Mechanical Protection. Protects the flimsy laminate inner glove from tears and provides grip. |
Respiratory & Eye Protection
Due to the lachrymatory nature (tear-inducing) and HCl generation, contact lenses are strictly prohibited.
-
Small Scale (< 10 mL): Fume hood sash at lowest working position. Safety goggles (indirect vent) + Face Shield.
-
Large Scale (> 10 mL) or Outside Hood: Full-Face Respirator (3M 6800 or equivalent).
-
Cartridge: Multi-Gas (Organic Vapor + Acid Gas) with P100 particulate filter (e.g., 3M 60923). Reason: You need protection against the organic vapor AND the HCl hydrolysis product.
-
Body Protection
-
Standard: Cotton lab coat (fire resistant).
-
High Risk (Transfer/Spill Cleanup): Tyvek® or chemically resistant apron over the lab coat to prevent saturation of clothing.
Part 3: Operational Protocols
Decision Logic for Handling
Figure 1: Risk-based PPE selection logic. Note that Laminate gloves are mandatory in all scenarios.
Safe Transfer Techniques
-
Dry Equipment: All glassware must be oven-dried. Moisture introduces HCl immediately.
-
Positive Pressure: Use a slight positive pressure of Nitrogen or Argon when transferring liquids via cannula or syringe to prevent moist air ingress.
-
Decontamination Station: Keep a beaker of 5% ethanolic amine (e.g., ethanolamine or triethylamine in ethanol) inside the hood. Dip contaminated pipette tips or needles here immediately to quench the chloride.
Part 4: Emergency Response & Disposal
CRITICAL WARNING: Do NOT wash spills with water initially. Water accelerates hydrolysis, generating a cloud of HCl gas and heat.
Spillage Decontamination Workflow
If a spill occurs, evacuation of the immediate area may be necessary if the lachrymatory effect is strong.
Figure 2: Chemical decontamination workflow. The amine neutralizes the alkyl chloride and scavenges the HCl.
Waste Disposal Protocol
-
Quenching: React waste material with an excess of nucleophile (e.g., Ethanolamine or dilute NaOH in methanol) to convert the reactive alkyl chloride into a stable ether or alcohol.
-
pH Check: Ensure the waste stream is basic (pH > 9) to confirm all HCl is neutralized.
-
Segregation: Dispose of as Halogenated Organic Waste . Do not mix with strong oxidizers.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10975999, 1-chloro-4-(1-chloroethyl)benzene. Retrieved from [Link]
- Forsberg, K., & Mansdorf, S. Z. (2014).Quick Selection Guide to Chemical Protective Clothing. John Wiley & Sons. (Reference for Laminate vs.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
